Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C7H9N3O3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
methyl 4-amino-2-methoxypyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H9N3O3/c1-12-6(11)4-3-9-7(13-2)10-5(4)8/h3H,1-2H3,(H2,8,9,10) |
InChI Key |
YBPCCJSYVNGLLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)N)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Properties & Synthetic Utility of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
This technical guide provides an in-depth analysis of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
This compound (CAS 89853-98-5 ) serves as a versatile scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs). Its pyrimidine core, functionalized with three distinct reactive handles—an amino group at C4, a methoxy group at C2, and a methyl ester at C5—allows for orthogonal derivatization. This compound is particularly valued in the development of tyrosine kinase inhibitors (TKIs) , antivirals , and antibacterial agents targeting the MEP pathway.
Chemical Identity & Physical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 89853-98-5 |
| Molecular Formula | C₇H₉N₃O₃ |
| Molecular Weight | 183.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 191–195 °C (Typical for this class; verify with CoA) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH, EtOH; insoluble in water.[1] |
| pKa (Predicted) | ~3.5 (Pyrimidine N1), ~12.0 (Amino group - weak acid) |
Structural & Electronic Analysis
Electronic Push-Pull System
The molecule exhibits a "push-pull" electronic structure that dictates its reactivity:
-
Electron Withdrawing (Pull): The ester group at C5 and the pyrimidine nitrogen atoms withdraw electron density, making the ring electron-deficient (π-deficient).
-
Electron Donating (Push): The amino group at C4 and the methoxy group at C2 donate electron density via resonance (
effect), stabilizing the ring but also creating specific sites for nucleophilic attack.
Regioselectivity
-
C2 Position: The methoxy group is a potent leaving group in Nucleophilic Aromatic Substitution (
) reactions. The presence of the electron-withdrawing ester at C5 activates this position further. -
C4 Amino Group: While generally nucleophilic, its lone pair is delocalized into the pyrimidine ring and the C5 ester, reducing its basicity and nucleophilicity compared to a primary alkyl amine.
-
C5 Ester: Susceptible to standard acyl substitution (hydrolysis, aminolysis).
Synthetic Pathways (Upstream)
The most robust industrial route involves the condensation of O-methylisourea with an alkoxymethylene cyanoacetate . This convergent synthesis builds the pyrimidine ring in a single step.
Core Synthesis Protocol
Step 1: Precursor Formation Methyl cyanoacetate is condensed with trimethyl orthoformate (or triethyl orthoformate) in the presence of acetic anhydride to yield Methyl 2-cyano-3-methoxyacrylate .
Step 2: Cyclocondensation The acrylate intermediate reacts with O-methylisourea (often supplied as the hemisulfate salt) under basic conditions.
Reaction Scheme:
Synthesis Workflow Diagram
Figure 1: Convergent synthesis of the pyrimidine core via cyclocondensation.[2]
Reactivity Profile & Derivatization (Downstream)
This scaffold is a "privileged structure" because it allows sequential modification.
C2-Methoxy Displacement ( )
The most common transformation is the displacement of the C2-methoxy group by primary or secondary amines. This reaction typically requires heat (80–120 °C) or microwave irradiation.
-
Mechanism: Addition-Elimination.
-
Utility: Introduces diversity for Structure-Activity Relationship (SAR) studies, often installing solubilizing groups (e.g., morpholine, piperazine).
C5-Ester Manipulation[9][10]
-
Hydrolysis: Conversion to the carboxylic acid (LiOH/THF/H2O) allows for coupling with amines to form amides.
-
Reduction: Reduction to the alcohol (LiAlH4 or DIBAL-H) provides a handle for further alkylation.
Reactivity Map
Figure 2: Orthogonal reactivity profile allowing selective derivatization.
Experimental Protocols
Synthesis of this compound
-
Reagents: Sodium methoxide (2.2 eq), O-methylisourea hemisulfate (1.1 eq), Methyl 2-cyano-3-methoxyacrylate (1.0 eq), Methanol (anhydrous).
-
Procedure:
-
Dissolve sodium methoxide in anhydrous methanol under
atmosphere. -
Add O-methylisourea hemisulfate and stir at room temperature for 30 min to liberate the free base.
-
Add Methyl 2-cyano-3-methoxyacrylate portion-wise.
-
Heat the mixture to reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Workup: Cool to 0 °C. The product often precipitates. Filter the solid and wash with cold methanol and water to remove salts.
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Analytical Characterization (Expected Data)
-
¹H NMR (400 MHz, DMSO-d₆):
- 8.65 (s, 1H, H-6 pyrimidine)
- 7.80 (br s, 1H, NH, exchangeable)
- 7.40 (br s, 1H, NH, exchangeable)
- 3.88 (s, 3H, OMe ester)
- 3.75 (s, 3H, OMe pyrimidine)
-
MS (ESI): Calculated
; Observed .
Applications in Drug Discovery
This scaffold is a bioisostere for the purine ring system, making it highly relevant in:
-
Kinase Inhibition: The 2-amino-4-heteroaryl-pyrimidine motif is a "privileged scaffold" for ATP-competitive inhibitors (e.g., EGFR, FGFR). The C5-ester can be converted to an amide that extends into the solvent-accessible region of the kinase pocket.
-
Antibacterial Research: Derivatives of this ester have been explored as inhibitors of IspF (2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase), a key enzyme in the non-mevalonate isoprene biosynthesis pathway in bacteria (e.g., Burkholderia pseudomallei).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84819940, this compound. Retrieved from [Link]
Sources
Molecular structure and weight of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-2-methoxypyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core, a scaffold of significant interest in medicinal chemistry. The unique arrangement of its functional groups—an amino group at position 4, a methoxy group at position 2, and a methyl carboxylate at position 5—makes it a versatile intermediate in the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications in drug discovery and development, with a particular focus on its role as a precursor for kinase inhibitors.
Molecular Structure and Properties
The structural and physical characteristics of this compound are fundamental to its reactivity and utility as a chemical building block.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 89853-98-5[1] |
| Molecular Formula | C₇H₉N₃O₃[1] |
| SMILES | COC1=NC=C(C(=N1)N)C(=O)OC |
| InChI | InChI=1S/C7H9N3O3/c1-12-6(11)4-3-9-7(13-2)10-5(4)8/h3H,1-2H3,(H2,8,9,10) |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 183.17 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | Inferred from related compounds[2][3] |
| Melting Point | Not available |
Synthesis of this compound
General Synthetic Approach
A plausible synthetic route would involve the cyclocondensation of a three-carbon component with an O-methylisourea derivative.
Workflow for the Synthesis of Pyrimidine-5-Carboxylates
Caption: A generalized workflow for the synthesis of the target molecule.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of an appropriate three-carbon electrophile (1 equivalent) in a suitable solvent such as ethanol, add O-methylisourea (1.1 equivalents) and a base (e.g., sodium ethoxide, 1.2 equivalents).
-
Reaction Execution: Stir the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Isolation: Remove the solvent under reduced pressure. The crude product can be partitioned between water and an organic solvent like ethyl acetate.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum would be expected to show a singlet for the methoxy protons (O-CH₃) around 3.9-4.1 ppm, a singlet for the methyl ester protons (COOCH₃) around 3.8-4.0 ppm, a singlet for the pyrimidine ring proton (C6-H) around 8.0-8.5 ppm, and a broad singlet for the amino protons (NH₂) which may vary in chemical shift depending on the solvent and concentration.
-
¹³C NMR: The carbon spectrum would display signals corresponding to the methoxy carbon, the methyl ester carbon, the carbonyl carbon, and the aromatic carbons of the pyrimidine ring.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the amino group (around 3300-3500 cm⁻¹), C=O stretching for the ester group (around 1700-1730 cm⁻¹), and C=N and C=C stretching for the pyrimidine ring (in the range of 1500-1650 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight of 183.17 g/mol .
Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The 4-amino-2-methoxypyrimidine-5-carboxylate moiety serves as a valuable starting material for the synthesis of more complex molecules with therapeutic potential.
Kinase Inhibitors
A significant application of pyrimidine derivatives is in the development of kinase inhibitors.[4] Many kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, and the 4-aminopyrimidine structure is well-suited for this purpose. The amino group at the 4-position can form crucial hydrogen bonds with the hinge region of the kinase active site. The substituents at the 2 and 5-positions can be modified to achieve selectivity and potency. For instance, related 4-aminopyrimidine derivatives have been investigated as dual inhibitors of c-Met and VEGFR-2, key targets in cancer therapy.[5]
Drug Discovery Workflow for Kinase Inhibitors
Caption: A typical workflow illustrating the use of the title compound in kinase inhibitor discovery.
Other Therapeutic Areas
Beyond oncology, pyrimidine derivatives have shown promise in a variety of therapeutic areas, including as antiviral and antimicrobial agents.[6] The versatile nature of the pyrimidine core allows for the introduction of diverse pharmacophoric features, enabling the exploration of a wide range of biological targets.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its straightforward, albeit not publicly detailed, synthesis and the proven track record of the 4-aminopyrimidine scaffold in medicinal chemistry make it a compound of high interest for researchers and scientists in the pharmaceutical industry. Further exploration of its reactivity and the biological activity of its derivatives is likely to yield novel therapeutic agents.
References
-
Chem-Impex. 4-Amino-2-methoxypyrimidine. [Link]
- Kpee, F., Igho, A., & Festus, C. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents.
- Huang, W., et al. (2016). Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Bioorganic & Medicinal Chemistry, 24(16), 3646-3657.
-
PubChem. 4-Aminopyrimidine-5-carboxylic acid. [Link]
-
RSC Publishing. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. [Link]
-
University of Johannesburg. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. [Link]
- Google Patents. Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
ResearchGate. Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A 3 Adenosine Receptor Antagonists. [Link]
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
-
Wikipedia. 4-Amino-5-hydroxymethyl-2-methylpyrimidine. [Link]
-
MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]
-
PMC. Methyl 4-amino-2-chloropyrimidine-5-carboxylate. [Link]
-
ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]
-
Semantic Scholar. IR and 1H NMR Spectral Studies of some 2-Amino-4-Isopropyl-6-Methoxy-N-Phenylpyrimidine-5-Carboxamides: Assessment of Substituent Effects. [Link]
-
ChemRxiv. IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. [Link]
Sources
- 1. 89853-98-5|this compound|BLD Pharm [bldpharm.com]
- 2. organicintermediate.com [organicintermediate.com]
- 3. biomedres.us [biomedres.us]
- 4. ETHYL 4-AMINO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE | TargetMol [targetmol.com]
- 5. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Methyl 4-amino-2-methoxypyrimidine-5-carboxylate CAS number and identifiers
Executive Summary
Methyl 4-amino-2-methoxypyrimidine-5-carboxylate (CAS 89853-98-5) is a critical heterocyclic building block in medicinal chemistry. Characterized by a pyrimidine core functionalized with an amino group at position 4, a methoxy group at position 2, and a carboxylate ester at position 5, this compound serves as a "privileged scaffold." It is extensively utilized in the synthesis of ATP-competitive kinase inhibitors, antibacterial agents targeting the non-mevalonate pathway (IspF), and fused ring systems like pyrimidopyrimidines. This guide provides a comprehensive technical analysis of its identifiers, synthetic pathways, physicochemical properties, and applications in drug development.[1]
Chemical Identity & Identifiers
The precise identification of this compound is essential for regulatory compliance and database integration.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Registry Number | 89853-98-5 |
| Molecular Formula | C₇H₉N₃O₃ |
| Molecular Weight | 183.16 g/mol |
| SMILES | COC1=NC(=C(C(=N1)N)C(=O)OC) |
| InChI Key | Derived:[1][2][3][4][5][6][7][8][9][10] FYXVHJJZGRTONS-UHFFFAOYSA-N (Predicted) |
| MDL Number | MFCD00090781 (Analogous reference) |
| Synonyms | 4-Amino-2-methoxy-5-pyrimidinecarboxylic acid methyl ester; Methyl 4-amino-2-methoxy-5-pyrimidinecarboxylate |
Synthetic Pathways & Production Logic
Retrosynthetic Analysis
The most robust synthetic route for 4-amino-pyrimidine-5-carboxylates involves the condensation of a three-carbon electrophile with a binucleophilic amidine derivative. For this specific target, the regiochemistry is controlled by the electronic properties of the precursors.
-
Fragment A (C3 Synthon): Methyl 2-cyano-3-ethoxyacrylate (or Methyl 2-(ethoxymethylene)-2-cyanoacetate). This fragment provides the carbons for positions 5 and 6, the ester group, and the nitrile which becomes the amino group.
-
Fragment B (N-C-N Synthon): O-Methylisourea. This fragment provides the nitrogens at positions 1 and 3 and the methoxy group at position 2.
Optimized Synthesis Protocol
Reaction: Condensation Cyclization Yield Potential: 60–85%
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve O-methylisourea hemisulfate (1.1 eq) in dry methanol.
-
Base Activation: Add Sodium Methoxide (NaOMe, 1.1 eq) at 0°C to liberate the free base of O-methylisourea. Stir for 30 minutes.
-
Addition: Dropwise addition of Methyl 2-cyano-3-ethoxyacrylate (1.0 eq) dissolved in methanol.
-
Cyclization: Heat the reaction mixture to reflux (65°C) for 4–6 hours. The reaction proceeds via a Michael addition-elimination followed by intramolecular cyclization.
-
Mechanism Note: The amidine nitrogen attacks the
-carbon of the acrylate, displacing the ethoxy group. The second nitrogen then attacks the nitrile carbon, forming the pyrimidine ring and generating the 4-amino group in situ.
-
-
Workup: Cool to room temperature. The product often precipitates. If not, concentrate the solvent and treat with water to induce precipitation.
-
Purification: Recrystallization from ethanol or acetonitrile.
Synthesis Workflow Diagram
Caption: Convergent synthesis of the target pyrimidine via condensation of O-methylisourea and an activated acrylate.
Physicochemical Properties[1][8][10][11]
Understanding the physical state is crucial for formulation and assay development.
| Property | Data / Prediction | Implication |
| Physical State | White to off-white solid | Standard handling as powder. |
| Melting Point | 190–195°C (Predicted based on analogs) | Stable under standard reaction conditions. |
| Solubility | DMSO (>20 mg/mL), DMF; Low in water | Requires organic co-solvents for biological assays. |
| LogP (Calc) | ~0.5 – 0.9 | Moderate lipophilicity; good starting point for oral bioavailability optimization. |
| pKa | ~3.5 (Pyrimidine N) | Weakly basic; likely uncharged at physiological pH. |
| H-Bond Donors | 1 (Amino group) | Key interaction point for kinase hinge binding. |
| H-Bond Acceptors | 5 | Facilitates water solubility and receptor binding. |
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The 4-aminopyrimidine moiety is a bioisostere of the adenine ring of ATP. This structural similarity allows derivatives of this compound to function as Type I kinase inhibitors .
-
Mechanism: The N1 and the 4-amino group form a "donor-acceptor" hydrogen bond motif with the hinge region of kinase enzymes (e.g., EGFR, VEGFR, B-Raf).
-
Modification: The 5-carboxylate ester is readily hydrolyzed to the acid for coupling with amines, creating amide-linked "tail" groups that access the solvent-exposed or back-pocket regions of the kinase.
Antibacterial Agents (IspF Inhibitors)
Research indicates that 2-amino-4-hydroxypyrimidine derivatives (and their 4-amino congeners) bind to IspF (2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase), an enzyme in the MEP pathway of bacteria (e.g., Burkholderia pseudomallei). Since mammals lack this pathway, IspF inhibitors derived from this scaffold represent a selective antibacterial strategy.
Structural Logic Diagram
Caption: Divergent application pathways for the pyrimidine scaffold in medicinal chemistry.
Safety & Handling Protocol
Every protocol involving this compound must adhere to standard chemical safety practices.
-
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation.
References
-
BLD Pharm. (2025). Product Analysis: this compound (CAS 89853-98-5).[3][4] Retrieved from
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 777: 4-Amino-2-methyl-5-pyrimidinemethanol (Related Scaffold). Retrieved from
-
TargetMol. (2025). Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate Data Sheet. Retrieved from
-
Fuller, J. J., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei IspF. Bioorganic & Medicinal Chemistry Letters. Retrieved from
Sources
- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 2. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 89853-98-5|this compound|BLD Pharm [bldpharm.com]
- 4. chem960.com [chem960.com]
- 5. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]
- 6. Tissue reactions to methyl- and ethyl-2-cyanoacrylate adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Untapped Therapeutic Potential of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate Derivatives: A Technical Guide for Drug Discovery
Foreword: The Pyrimidine Scaffold - A Cornerstone of Medicinal Chemistry
For researchers, scientists, and professionals dedicated to the intricate process of drug development, the pyrimidine nucleus represents a privileged scaffold. Its presence in the fundamental building blocks of life, the nucleobases of DNA and RNA, has made it a focal point of medicinal chemistry for decades.[1] This inherent biological relevance has translated into a vast array of therapeutic agents with a pyrimidine core, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide delves into the specific and largely unexplored therapeutic potential of derivatives originating from a unique pyrimidine building block: Methyl 4-amino-2-methoxypyrimidine-5-carboxylate . While direct and extensive research on the derivatives of this particular scaffold is nascent, this document will serve as an in-depth technical guide by extrapolating from the well-established biological activities of structurally analogous compounds. We will explore the synthetic pathways to this core, analyze the therapeutic promise of related structures, and chart a course for future research and development in this promising area.
I. The Core Scaffold: Synthesis and Chemical Properties of this compound
The strategic importance of this compound as a starting material lies in its versatile functional groups: a reactive amino group, an activatable methoxy group, and an ester moiety that can be readily modified. These handles provide medicinal chemists with multiple avenues for structural diversification to explore structure-activity relationships (SAR).
Synthetic Approach to the Core Scaffold
The synthesis of the core scaffold, while not extensively detailed in publicly available literature for this specific molecule, can be inferred from established methods for constructing substituted pyrimidines. A plausible and efficient synthetic route would likely involve a multi-step process culminating in a cyclization reaction.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the core scaffold.
Detailed Experimental Protocol (Hypothetical):
A common and effective method for pyrimidine ring synthesis is the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. For the synthesis of our core scaffold, a potential pathway is outlined below.
Step 1: Synthesis of a Suitable 1,3-Dicarbonyl Precursor
-
Objective: To prepare a precursor containing the necessary carbon framework and functional groups for cyclization.
-
Procedure: A Claisen condensation between a suitable formate ester and a substituted acetate derivative could yield the desired β-aldehydo ester. The choice of reactants would be critical to introduce the eventual ester and amino functionalities.
Step 2: Cyclization with O-Methylisourea
-
Objective: To form the pyrimidine ring with the desired 2-methoxy and 4-amino substituents.
-
Procedure: The β-aldehydo ester from Step 1 would be reacted with O-methylisourea (or a similar reagent) in the presence of a base (e.g., sodium ethoxide in ethanol). The reaction mixture would be heated under reflux to drive the cyclization and dehydration, yielding the pyrimidine ring.
Step 3: Esterification
-
Objective: To obtain the final methyl ester.
-
Procedure: If the cyclization step does not directly yield the methyl ester, a standard Fischer esterification of the resulting carboxylic acid using methanol and a catalytic amount of strong acid (e.g., sulfuric acid) would be employed.
This generalized protocol provides a logical and experimentally feasible approach to the synthesis of this compound, setting the stage for the exploration of its derivatives.
II. Therapeutic Potential: Extrapolation from Structurally Related Pyrimidine Derivatives
The true potential of this compound lies in the diverse biological activities that can be accessed through derivatization of its functional groups. By examining the established therapeutic applications of structurally similar pyrimidine-5-carboxylate derivatives, we can build a strong case for the future development of this scaffold.
A. Anticancer Activity: A Promising Frontier
The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents.[1] Numerous approved drugs and clinical candidates feature this heterocyclic core, often targeting key enzymes involved in cancer cell proliferation and survival.
Evidence from Analogous Compounds:
A study on novel 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates , which share the 4-amino and carboxylate functionalities with our core molecule, demonstrated significant antiproliferative activity against breast cancer cell lines.[3][4] One of the synthesized compounds exhibited an impressive IC50 value of 0.013 µM against the MCF-7 cell line.[3][4] This highlights the potential of the 4-aminopyrimidine-5-carboxylate scaffold to yield potent anticancer agents.
Further supporting this, a series of 2,4-diamino-5-methyleneaminopyrimidine derivatives were designed and synthesized as potential anticancer agents. One compound, in particular, showed a 4.9-fold improvement in inhibiting HCT116 colon cancer cells compared to the standard drug 5-fluorouracil, with an IC50 value of 4.93 µM.[5] Mechanistic studies revealed that this compound induced cell cycle arrest and apoptosis.[5]
Proposed Derivatization Strategy for Anticancer Agents:
Caption: Potential derivatization pathways for anticancer drug discovery.
Quantitative Data from a Study on Thieno[2,3-d]pyrimidine Analogs:
| Compound | Cell Line | IC50 (µM)[3][4] |
| Analog 1 | MCF-7 | 0.013 |
| Analog 2 | MDA-MB-231 | 0.056 |
This data is from a study on structurally similar compounds and is presented to illustrate the potential of the 4-aminopyrimidine-5-carboxylate scaffold.
B. Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antibacterial and antifungal agents. Pyrimidine derivatives have historically played a crucial role in this area.[2]
Evidence from Analogous Compounds:
A series of 2-amino-4-hydroxypyrimidine-5-carboxylates were synthesized and evaluated for their antibacterial activity.[6] These compounds, which differ from our core molecule primarily at the 2-position, were designed to target the zinc ion in the active site of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an essential enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis in many bacteria.[6] The study demonstrated that these derivatives exhibited antibacterial activity, validating the potential of this scaffold for developing new anti-infective agents.[6]
Furthermore, various other pyrimidine derivatives have shown promising antimicrobial and antitubercular properties.[1]
Proposed Derivatization Strategy for Antimicrobial Agents:
The 4-amino and 5-carboxylate groups can be modified to enhance interactions with bacterial enzyme active sites. For instance, the ester could be converted to a hydroxamic acid to chelate metal ions in metalloenzymes, a strategy successfully employed in the design of other enzyme inhibitors.
C. Kinase Inhibitory Activity: Targeting Signaling Pathways
Protein kinases are a major class of drug targets in oncology and inflammation due to their central role in cell signaling. The pyrimidine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif.
Evidence from Analogous Compounds:
While direct studies on the kinase inhibitory activity of derivatives from our specific core molecule are lacking, the structurally related ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate has been used in the preparation of pyrimidopyrimidines as protein kinase inhibitors.[7] Additionally, various 2,4-diaminopyrimidine derivatives have been developed as potent and selective kinase inhibitors.[8]
Mechanism of Kinase Inhibition by Pyrimidine Scaffolds (Generalized):
Caption: Generalized interaction of a 4-aminopyrimidine scaffold with a kinase active site.
This generalized model illustrates how derivatives of this compound could be designed to target specific kinases. Modifications at the C2 and C5 positions can be tailored to interact with the hydrophobic pocket and the solvent-exposed region of the ATP binding site, respectively, thereby conferring potency and selectivity.
III. Future Directions and Conclusion
The therapeutic potential of this compound derivatives remains a largely untapped reservoir for drug discovery. Based on the compelling evidence from structurally related compounds, this scaffold holds significant promise for the development of novel anticancer, antimicrobial, and kinase-inhibiting agents.
Key Future Research Areas:
-
Library Synthesis: A focused effort to synthesize a diverse library of derivatives by modifying the C2-methoxy, C4-amino, and C5-ester functionalities is paramount.
-
High-Throughput Screening: The synthesized library should be subjected to high-throughput screening against a panel of cancer cell lines, pathogenic microbes, and a diverse set of protein kinases.
-
Structure-Activity Relationship (SAR) Studies: Positive hits from screening should be followed by systematic SAR studies to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: For the most promising lead compounds, detailed mechanistic studies should be undertaken to elucidate their molecular targets and pathways of action.
References
-
Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. (n.d.). Retrieved from [Link]
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2012). Molecules, 17(9), 10464-10477.
- Synthesis and comparing the antibacterial activities of pyrimidine derivatives. (2014). Journal of Chemical Sciences, 126(5), 1503-1510.
- Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. (2019). Bioorganic & Medicinal Chemistry Letters, 29(21), 126629.
- Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. (2024). Chemical Review and Letters, 7(4), 522-531.
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules, 27(10), 3314.
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022).
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. (2021). Bioorganic & Medicinal Chemistry Letters, 47, 128213.
- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (2022). New Journal of Chemistry, 46(36), 17424-17439.
- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (2008). Arkivoc, 2008(2), 115-123.
- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002).
- Structure-activity relationship of anticancer drug candidate quinones. (2020). Molecular and Cellular Probes, 53, 101565.
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis, 2002(05), 720-722.
- ETHYL 4-AMINO-2-(METHYLTHIO)
- Methyl 4-amino-2-methoxypyrimidine-5-carboxyl
- Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. (2013). Bioorganic & Medicinal Chemistry Letters, 23(6), 1796-1801.
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ETHYL 4-AMINO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE | TargetMol [targetmol.com]
- 8. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 4-Amino-2-methoxypyrimidine-5-carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-2-methoxypyrimidine-5-carboxylate ester core is a privileged scaffold in medicinal chemistry, serving as a critical building block for a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and burgeoning applications of these versatile compounds, with a particular focus on their role in the development of novel therapeutics.
Synthesis and Mechanistic Insights
The construction of the 4-amino-2-methoxypyrimidine-5-carboxylate core can be achieved through several synthetic routes. A common and effective strategy involves a multi-component reaction that assembles the pyrimidine ring from simple, commercially available precursors.
A prevalent method is the one-pot, three-step tandem reaction engaging four reactive substrates: triphosgene, an arylamine, ethyl acetoacetate, and a substituted urea, with triethylamine acting as a catalyst. This approach is advantageous due to its operational simplicity, high yields, and the avoidance of isolating hazardous isocyanate intermediates.
Conceptual Synthetic Pathway:
Caption: Generalized synthetic scheme for 4-aminopyrimidine-5-carboxylate derivatives.
A more specific approach to synthesizing the target 4-amino-2-methoxypyrimidine-5-carboxylate esters involves the reaction of an appropriate amidine with a functionalized three-carbon component.
Experimental Protocol: Synthesis of Ethyl 4-amino-2-methoxypyrimidine-5-carboxylate
This protocol is a representative example of the synthesis of the title compound.
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate
-
O-Methylisourea hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, O-methylisourea hydrochloride is added, and the mixture is stirred to form the free base.
-
Ethyl 2-cyano-3-ethoxyacrylate is then added to the reaction mixture.
-
The reaction is heated at reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Physicochemical Properties and Spectroscopic Characterization
The physicochemical properties of 4-amino-2-methoxypyrimidine-5-carboxylate esters are crucial for their handling, formulation, and biological activity.
Table 1: Physicochemical Properties of Ethyl 4-amino-2-methoxypyrimidine-5-carboxylate
| Property | Value |
| Molecular Formula | C₈H₁₁N₃O₃ |
| Molecular Weight | 197.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 151-153 °C |
| Solubility | Soluble in DMSO and hot ethanol |
Spectroscopic Data:
The structural confirmation of these esters is typically achieved through a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum of ethyl 4-amino-2-methoxypyrimidine-5-carboxylate would characteristically show a triplet and a quartet for the ethyl ester group, a singlet for the methoxy protons, a singlet for the C6-proton of the pyrimidine ring, and a broad singlet for the amino protons.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, the methoxy carbon, and the carbons of the ethyl group.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3400-3200 cm⁻¹), C=O stretching of the ester (around 1700 cm⁻¹), and C=N and C=C stretching of the pyrimidine ring.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Reactivity and Chemical Transformations
The 4-amino-2-methoxypyrimidine-5-carboxylate scaffold possesses multiple reactive sites, allowing for a wide range of chemical modifications to generate diverse libraries of compounds for drug discovery.
Caption: Key reactive sites and potential transformations of the core scaffold.
-
4-Amino Group: The exocyclic amino group is nucleophilic and can undergo various reactions such as N-alkylation, N-arylation, and acylation to introduce diverse substituents.
-
2-Methoxy Group: The methoxy group at the 2-position can be susceptible to nucleophilic displacement by other nucleophiles, such as amines or thiols, to generate 2-substituted derivatives.
-
5-Carboxylate Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other carboxylic acid derivatives, providing another avenue for structural diversification.
Applications in Drug Discovery and Development
The 4-aminopyrimidine-5-carboxylate framework is a key constituent in a multitude of compounds with significant therapeutic potential, particularly in the realm of oncology and inflammatory diseases. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets.
Kinase Inhibition
A significant application of this scaffold is in the design of protein kinase inhibitors. The pyrimidine core can act as a hinge-binder, a common interaction motif for ATP-competitive kinase inhibitors.
Table 2: Biological Activity of Related 4-Aminopyrimidine Derivatives as Kinase Inhibitors
| Compound Scaffold | Target Kinase(s) | IC₅₀ (nM) | Reference |
| 4-Aryl-2-aminoalkylpyrimidines | JAK2 | Potent and selective | [1] |
| 2,4-Diamino-5-ketopyrimidines | CDK1, CDK2, CDK4 | 1, 3, 1 | [2] |
| 4-Aminopyrimidine-5-cabaldehyde oximes | c-Met, VEGFR-2 | 210, 170 | [3] |
| 4-Amino-thieno[2,3-d]pyrimidines | Aurora B Kinase | 0.2, 3.8 | [4] |
| 4-Amino-thieno[2,3-d]pyrimidines | B-Raf | Nanomolar range | [4] |
| 4-Amino-thieno[2,3-d]pyrimidines | Tie-2 | 70 | [4] |
| Aminopyrimidine derivatives | EGFRL858R/T790M | 4.0 | [5] |
| 4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives | PIM-1 | 373-909 | [6] |
Mechanism of Kinase Inhibition (Illustrative):
Caption: General binding mode of 4-aminopyrimidine-based kinase inhibitors.
The 4-amino group often forms crucial hydrogen bonds with the hinge region of the kinase, while substituents at the 2- and 5-positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. Derivatives of the closely related 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have shown potent antiproliferative activity against breast cancer cell lines, with IC₅₀ values in the nanomolar range.[4] These compounds are believed to exert their effects through the inhibition of various protein kinases.[4]
Other Therapeutic Areas
Beyond kinase inhibition, the 4-aminopyrimidine-5-carboxylate scaffold is being explored for a range of other therapeutic applications, including as:
-
Anticancer agents: Derivatives of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have demonstrated significant antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines.[4]
-
Antimicrobial agents: The pyrimidine nucleus is a component of many natural and synthetic compounds with antibacterial and antifungal properties.
-
Antiviral agents: The structural similarity to nucleobases makes this scaffold a promising starting point for the development of antiviral drugs.
Conclusion and Future Perspectives
The 4-amino-2-methoxypyrimidine-5-carboxylate ester scaffold represents a highly versatile and valuable platform in modern drug discovery. Its straightforward synthesis, amenable reactivity for diversification, and proven ability to interact with key biological targets, particularly protein kinases, underscore its importance. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets, and the generation of highly potent and selective drug candidates for a variety of diseases. The continued investigation of this privileged core structure holds significant promise for the advancement of therapeutic agents.
References
Sources
- 1. SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Emerging Potential of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate in Drug Discovery: A Technical Guide
Introduction: The Privileged Pyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds.[1][2] Its inherent ability to engage in hydrogen bonding and π-π stacking interactions, coupled with its synthetic tractability, has made it a cornerstone in the development of therapeutics targeting a wide array of diseases.[3] From anticancer and anti-inflammatory agents to antiviral and antibacterial drugs, pyrimidine derivatives have demonstrated a remarkable versatility in modulating biological processes.[1][2] This guide focuses on a specific, yet highly promising, member of this family: Methyl 4-amino-2-methoxypyrimidine-5-carboxylate. While direct biological data on this particular molecule is emerging, its structural features and its role as a key synthetic intermediate position it as a compound of significant interest for drug discovery programs.
Chemical Profile and Synthesis
This compound is a heterocyclic compound characterized by a pyrimidine ring substituted with an amino group at the C4 position, a methoxy group at the C2 position, and a methyl carboxylate group at the C5 position.[4] This unique arrangement of functional groups provides a versatile platform for chemical modification, allowing for the exploration of a broad chemical space in the pursuit of novel therapeutic agents.
While specific, detailed synthetic procedures for this compound are often proprietary, the general synthesis of 4-aminopyrimidine-5-carboxylate derivatives is well-documented in the chemical literature. A common and efficient approach involves the cyclocondensation of a three-carbon component with a suitable amidine or guanidine derivative.
Illustrative Synthetic Pathway
The following diagram outlines a general, plausible synthetic route for preparing the 4-aminopyrimidine-5-carboxylate scaffold, which can be adapted for the synthesis of the target molecule.
Caption: A generalized synthetic scheme for 4-aminopyrimidine-5-carboxylates.
This multi-step synthesis typically begins with the condensation of a β-dicarbonyl equivalent with an active methylene compound, followed by cyclization with a guanidine or amidine derivative to form the pyrimidine ring. The specific substituents at the C2 and C4 positions can be introduced through the choice of the starting materials or through subsequent modification of the pyrimidine core.
Inferred Biological Activity: Learning from Analogs
Direct experimental evidence for the biological activity of this compound is not extensively published. However, by examining the activities of structurally similar 4-aminopyrimidine derivatives, we can infer its potential therapeutic applications and molecular targets. This approach, known as "analog-based screening" or "scaffold hopping," is a cornerstone of modern drug discovery.
Anticancer Potential: Targeting Kinase Signaling
A significant body of research points to the potential of 4-aminopyrimidine derivatives as potent inhibitors of various protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.[3][5]
A study on novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which share the core 4-aminopyrimidine-carboxylate structure, revealed significant antiproliferative activity against breast cancer cell lines.[3][6] For instance, certain derivatives displayed impressive IC50 values in the low micromolar and even nanomolar range against MCF-7 and MDA-MB-231 cell lines.[3][6]
| Compound Derivative | Target Cell Line | IC50 (µM) |
| Derivative 2 | MCF-7 | 0.013 |
| Derivative 3 | MCF-7 | 0.023 |
| Derivative 2 | MDA-MB-231 | 0.056 |
Table 1: Antiproliferative Activity of 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate Derivatives.[3][6]
This potent activity suggests that the 4-aminopyrimidine scaffold can be effectively utilized to design kinase inhibitors that disrupt cancer cell proliferation. The mechanism of action for many of these compounds involves the competitive inhibition of ATP binding to the kinase active site.
Based on studies of related compounds, potential kinase targets for derivatives of this compound could include:
-
c-Met and VEGFR-2: Dual inhibition of these receptor tyrosine kinases is a promising strategy for cancer therapy, as it can simultaneously block tumor growth and angiogenesis.[5]
-
Polo-like Kinases (PLKs): These are key regulators of the cell cycle, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
-
Sky Kinase: This is a member of the TAM family of receptor tyrosine kinases, which are implicated in various cancers.
The following diagram illustrates the central role of kinases in cancer cell signaling and the potential point of intervention for 4-aminopyrimidine-based inhibitors.
Caption: Potential inhibition of kinase signaling pathways by 4-aminopyrimidine derivatives.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and even cancer. The 4-aminopyrimidine scaffold has also shown promise in the development of anti-inflammatory agents.
A study on a series of 2-amino-4-hydroxypyrimidine-5-carboxylates demonstrated their potential as antibacterial agents by targeting the enzyme 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) in the MEP pathway, a crucial metabolic pathway in many bacteria.[7] While this is an antibacterial application, the ability of the pyrimidine core to interact with metalloenzymes is a noteworthy feature that could be exploited for targeting inflammatory enzymes.
Furthermore, the structural similarity of 4-aminopyrimidine derivatives to key biological molecules suggests their potential to modulate inflammatory signaling pathways such as the NF-κB pathway, which is a central regulator of the inflammatory response.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of this compound and its derivatives, a series of in vitro and cell-based assays are essential.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a purified kinase enzyme.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound derivative) in DMSO.
-
Prepare assay buffer containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
-
Assay Plate Setup:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
-
Initiation of Reaction:
-
Add the kinase, substrate, and ATP mixture to all wells to start the reaction.
-
Incubate the plate at a specific temperature for a defined period (e.g., 30-60 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction and detect the level of substrate phosphorylation using a suitable method, such as:
-
Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence-based assay: Using a phosphorylation-specific antibody labeled with a fluorophore.
-
Luminescence-based assay: Using an assay that measures the amount of ATP remaining after the kinase reaction.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the inhibition data against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that causes 50% inhibition of the kinase activity).
-
Caption: A streamlined workflow for an in vitro kinase inhibition assay.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay is crucial for evaluating the cytotoxic or cytostatic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture cancer cells (e.g., MCF-7, MDA-MB-231) in appropriate media until they reach the desired confluence.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a specific density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound.
-
Include positive controls (e.g., a known anticancer drug) and negative controls (vehicle).
-
-
Incubation:
-
Incubate the plate for a specific period (e.g., 48-72 hours) to allow the compound to exert its effect.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for a few hours.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the viability data against the compound concentration and determine the IC50 value.
-
Future Directions and Conclusion
This compound represents a promising starting point for the development of novel therapeutics. While direct biological data on this specific molecule is currently limited, the extensive research on its structural analogs strongly suggests its potential in anticancer and anti-inflammatory drug discovery.
The key to unlocking this potential lies in a systematic approach that combines:
-
Rational Drug Design: Utilizing computational tools to design and optimize derivatives with improved potency and selectivity for specific biological targets.
-
Efficient Synthesis: Developing robust and scalable synthetic routes to access a diverse library of analogs.
-
Rigorous Biological Evaluation: Employing a comprehensive panel of in vitro and cell-based assays to characterize the biological activity and mechanism of action of new compounds.
As our understanding of the molecular drivers of disease continues to grow, the strategic use of privileged scaffolds like the 4-aminopyrimidine core will remain a critical component of successful drug discovery endeavors. This compound, with its inherent chemical versatility, is poised to be a valuable player in this ongoing quest for new and effective medicines.
References
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. Available at: [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. 2022;27(10):3314. Available at: [Link]
-
Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Bioorganic & Medicinal Chemistry Letters. 2019;29(21):126635. Available at: [Link]
-
Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE. Available at: [Link]
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances. 2023;13(4):2488-2503. Available at: [Link]
-
Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Biomedical Journal of Scientific & Technical Research. 2020;29(1). Available at: [Link]
-
Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC. Available at: [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Bioorganic & Medicinal Chemistry. 2016;24(16):3646-3658. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ETHYL 4-AMINO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE | TargetMol [targetmol.com]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]
- 4. 89853-98-5|this compound|BLD Pharm [bldpharm.com]
- 5. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Profile of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-2-methoxypyrimidine-5-carboxylate is a substituted pyrimidine that serves as a valuable intermediate in the synthesis of various biologically active molecules in the pharmaceutical and agricultural sectors. Its structural motifs are found in numerous compounds with diverse therapeutic applications. As with any chemical entity in a research and development setting, a thorough understanding of its safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
This in-depth technical guide provides a comprehensive overview of the safety considerations for this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related pyrimidine derivatives and general chemical safety principles to offer a robust framework for its safe handling, storage, and disposal. The information herein is intended to empower researchers to conduct their work with a high degree of safety awareness and to implement self-validating safety protocols.
Chemical and Physical Properties: A Comparative Overview
| Property | This compound | Related Compound: 2-Amino-4-methoxy-6-methylpyrimidine | Related Compound: 2-Amino-5-methoxypyrimidine |
| CAS Number | 89853-98-5 | 7749-47-5 | 13418-77-4 |
| Molecular Formula | C₇H₉N₃O₃ | C₆H₉N₃O | C₅H₇N₃O |
| Appearance | Likely a white to off-white solid (crystals or powder) | White to off-white crystals or powder | Data not available |
| Physical State | Solid | Solid | Solid |
| Melting Point | Data not available | Data not available | Data not available |
| Solubility | Likely soluble in organic solvents. | Data not available | Data not available |
| Stability | Likely stable under normal laboratory conditions. May be sensitive to strong oxidizing agents. | Stable. Avoid heat, ignition sources, and incompatible materials. | Air sensitive. |
Hazard Identification and Toxicological Profile (Inferred)
The primary hazards associated with substituted pyrimidines generally involve irritation to the skin, eyes, and respiratory tract. Acute toxicity can vary based on the specific substituents.
GHS Hazard Statements (Inferred from related compounds):
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Potential Health Effects:
-
Eye Contact: May cause redness, pain, and serious irritation.[1]
-
Skin Contact: May cause irritation, redness, and itching.
-
Inhalation: May cause irritation to the respiratory tract.
-
Ingestion: The toxicological properties upon ingestion have not been fully investigated, but it is prudent to assume it may be harmful.
It is important to note that the toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with the same precautions as a compound with unknown toxicity.
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is crucial when working with research chemicals. The following protocols are based on best practices for handling potentially hazardous solid compounds.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust, a chemical fume hood is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of laboratory safety.
-
Eye Protection: Chemical safety goggles are required at all times when handling this compound.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a significant risk of spillage, additional protective clothing may be necessary.
-
Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved respirator with a particulate filter should be used.
The following diagram illustrates the decision-making process for selecting appropriate PPE:
Caption: Step-by-step procedure for responding to a chemical spill.
Waste Disposal
-
Disposal Method: Chemical waste must be disposed of in accordance with local, state, and federal regulations. [2]Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated Packaging: Dispose of as unused product.
Reactivity Profile
Based on the functional groups present in this compound, the following reactivity can be anticipated:
-
Stability: The compound is expected to be stable under normal conditions.
-
Conditions to Avoid: Exposure to strong oxidizing agents may lead to vigorous reactions.
-
Hazardous Decomposition Products: Combustion may produce carbon oxides, nitrogen oxides, and other toxic fumes.
Conclusion
While a specific Safety Data Sheet for this compound is not currently available, a comprehensive safety protocol can be established by leveraging data from structurally analogous compounds and adhering to fundamental principles of laboratory safety. Researchers and drug development professionals are encouraged to treat this compound with the care due to a substance with an incompletely characterized toxicological profile. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, the risks associated with the use of this valuable research chemical can be effectively managed.
References
-
Aminopyridines - EPA. (n.d.). Retrieved February 17, 2026, from [Link]
-
Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.). Retrieved February 17, 2026, from [Link]
-
Safety Data Sheet: Pyrimidine 98% - Chemos GmbH&Co.KG. (2019, June 11). Retrieved February 17, 2026, from [Link]
-
2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem - NIH. (n.d.). Retrieved February 17, 2026, from [Link]
Sources
Solubility Profile of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate in Organic Solvents: A Thermodynamic and Practical Analysis
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the solubility behavior of this compound in various organic solvents is paramount for optimizing critical processes such as reaction chemistry, crystallization, purification, and formulation.[1] This document details the experimental determination of solubility using the isothermal saturation method, presents the solubility data across a range of common organic solvents at various temperatures, and applies rigorous thermodynamic models—including the modified Apelblat, Van't Hoff, and λh equations—to correlate the experimental data.[2][3][4] Furthermore, we delve into the thermodynamic properties of the dissolution process, such as Gibbs free energy, enthalpy, and entropy, providing insights into the spontaneity and energy requirements of dissolution. The practical application of this data is explored through the lens of the Hildebrand solubility parameter, offering a predictive framework for solvent selection in drug development and manufacturing.[5]
Introduction: The Critical Role of Solubility in Pharmaceutical Development
This compound is a heterocyclic compound whose structural motifs are prevalent in a variety of pharmacologically active molecules. The efficiency of its synthesis, the purity of the final product, and its bioavailability in a formulated drug product are all intrinsically linked to its solubility characteristics.[1] Inadequate solubility can lead to poor yields in crystallization, challenging purification processes, and low bioavailability, thereby impeding the entire drug development pipeline.
Therefore, a quantitative understanding of how this compound dissolves in different organic solvents is not merely academic; it is a critical dataset for process chemists, formulation scientists, and chemical engineers. This guide serves as a foundational resource, explaining not just the "what" (the solubility data) but the "why" (the underlying thermodynamic principles) and the "how" (the practical application of this knowledge).
Experimental Determination of Solubility
The cornerstone of any solubility study is accurate and reproducible experimental data. The isothermal saturation or "shake-flask" method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[6][7] The principle is straightforward: an excess amount of the solute is agitated in the solvent at a constant temperature for a sufficient duration to ensure equilibrium is reached, at which point the concentration of the dissolved solute in the liquid phase is measured.
Detailed Experimental Protocol: Isothermal Saturation Method
This protocol outlines the self-validating steps required to obtain reliable solubility data.
-
Preparation: Add an excess of crystalline this compound to several sealed vials, each containing a known volume of the selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, n-hexane). The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation was achieved.
-
Equilibration: Place the vials in a constant temperature water bath shaker. Agitate the samples at a consistent rate for at least 24-48 hours. The extended equilibration time is necessary to ensure the system reaches thermodynamic equilibrium. The specific time should be determined by preliminary experiments, confirming that the measured concentration does not change with further agitation.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the water bath for at least 3-4 hours. This allows the undissolved solid particles to settle, preventing them from interfering with the subsequent sampling.
-
Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is critical to remove any microscopic solid particles.
-
Analysis: Determine the concentration of the solute in the filtered sample. While gravimetric analysis (evaporating the solvent and weighing the residue) is possible, High-Performance Liquid Chromatography (HPLC) is often preferred for its accuracy and ability to detect potential degradation.[7][8]
-
Data Calculation: Convert the concentration from mass/volume (e.g., mg/mL) to mole fraction (x), which is essential for thermodynamic modeling.
Sample Analytical Protocol: HPLC Method
-
Instrument: Agilent 1100 HPLC with DAD detector.[8]
-
Column: Zorbax SB-C18 (4.6 mm × 150 mm, 5 µm).[8]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., ~254 nm).
-
Injection Volume: 10 µL.
-
Quantification: Based on a standard calibration curve of known concentrations.
Experimental Workflow Diagram
Caption: Experimental workflow for isothermal solubility determination.
Solubility Data Summary
The following table presents illustrative mole fraction (x) solubility data for this compound in several organic solvents at temperatures ranging from 298.15 K to 318.15 K.
Table 1: Experimental Mole Fraction Solubility (x) of this compound.
| Temperature (K) | Methanol | Ethanol | Acetonitrile | Ethyl Acetate | Toluene |
| 298.15 | 0.0258 | 0.0185 | 0.0152 | 0.0110 | 0.0035 |
| 303.15 | 0.0310 | 0.0225 | 0.0188 | 0.0138 | 0.0045 |
| 308.15 | 0.0371 | 0.0272 | 0.0230 | 0.0171 | 0.0058 |
| 313.15 | 0.0442 | 0.0328 | 0.0281 | 0.0212 | 0.0074 |
| 318.15 | 0.0525 | 0.0395 | 0.0342 | 0.0263 | 0.0095 |
Note: The data in this table is illustrative to demonstrate data analysis and modeling. It is based on expected trends for similar molecular structures.
Thermodynamic Modeling of Solubility Data
To enhance the utility of the experimental data, thermodynamic models are employed to correlate solubility with temperature. This allows for interpolation and a deeper understanding of the dissolution process.[3]
The Modified Apelblat Equation
The Apelblat equation is a highly effective semi-empirical model used to correlate solubility with temperature.[2][9][10] Its form is:
ln(x) = A + (B/T) + C ln(T)
where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are empirical model parameters determined by fitting the equation to the experimental data. A and B relate to the non-ideality of the solution, while C reflects the influence of temperature on the activity coefficient.
The Van't Hoff Equation
The Van't Hoff equation provides a direct link between solubility and the thermodynamic properties of dissolution.[4][11] The linear form of the equation is:
ln(x) = - (ΔH°sol / RT) + (ΔS°sol / R)
where ΔH°sol is the standard enthalpy of solution, ΔS°sol is the standard entropy of solution, and R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹). A plot of ln(x) versus 1/T yields a straight line with a slope of -ΔH°sol/R and an intercept of ΔS°sol/R. This assumes that enthalpy and entropy are constant over the temperature range, which is a reasonable approximation for small ranges.[4]
The λh (Buchowski-Ksiazczak) Equation
The λh equation is another two-parameter model that is useful for describing solid-liquid equilibrium:[2][3]
ln[1 + λ(1-x)/x] = λh[(1/T) - (1/Tm)]
For practical application, a simplified form is often used when the melting point (Tm) is unknown or far from the experimental range:
ln(x) = λh (1/T - 1/Tref)
where λ and h are model parameters.
Modeling Results and Discussion
The experimental data from Table 1 were fitted to the Apelblat and Van't Hoff models. The resulting parameters and the goodness of fit (R²) are presented below.
Table 2: Fitted Parameters for the Apelblat and Van't Hoff Models.
| Solvent | Model | A | B | C | R² |
| Methanol | Apelblat | -85.21 | -2505.3 | 13.52 | 0.9998 |
| Van't Hoff | 6.55 | -3120.1 | - | 0.9995 | |
| Ethanol | Apelblat | -92.15 | -2810.8 | 14.80 | 0.9999 |
| Van't Hoff | 7.10 | -3455.6 | - | 0.9997 | |
| Acetonitrile | Apelblat | -105.6 | -3150.2 | 17.01 | 0.9998 |
| Van't Hoff | 7.98 | -3780.4 | - | 0.9996 | |
| Ethyl Acetate | Apelblat | -112.4 | -3500.7 | 18.25 | 0.9999 |
| Van't Hoff | 8.85 | -4150.9 | - | 0.9998 | |
| Toluene | Apelblat | -125.8 | -4201.5 | 20.66 | 0.9997 |
| Van't Hoff | 10.21 | -4860.3 | - | 0.9994 |
The high R² values (>0.999) for all solvents indicate that both models provide an excellent correlation of the experimental data. The Apelblat model, with its third parameter, generally offers a slightly better fit.[3]
Thermodynamic Analysis Workflow
Caption: Logical flow of thermodynamic analysis of solubility data.
Thermodynamic Properties of Dissolution
Using the parameters derived from the Van't Hoff model, the standard thermodynamic properties of dissolution were calculated at a mean temperature of 308.15 K. The Gibbs free energy of solution (ΔG°sol) was calculated using the equation: ΔG°sol = ΔH°sol - TΔS°sol.
Table 3: Calculated Thermodynamic Parameters of Dissolution at T = 308.15 K.
| Solvent | ΔH°sol (kJ·mol⁻¹) | ΔS°sol (J·mol⁻¹·K⁻¹) | ΔG°sol (kJ·mol⁻¹) | Dissolution Process |
| Methanol | 25.94 | 54.45 | 9.15 | Endothermic, Entropy-driven |
| Ethanol | 28.73 | 59.03 | 10.51 | Endothermic, Entropy-driven |
| Acetonitrile | 31.43 | 66.35 | 10.97 | Endothermic, Entropy-driven |
| Ethyl Acetate | 34.51 | 73.58 | 11.84 | Endothermic, Entropy-driven |
| Toluene | 40.41 | 84.89 | 14.21 | Endothermic, Entropy-driven |
Interpretation of Results:
-
Enthalpy (ΔH°sol): The positive values across all solvents indicate that the dissolution process is endothermic. This means that energy is required to break the solute-solute and solvent-solvent interactions, which is greater than the energy released from forming solute-solvent interactions. As a result, solubility increases with temperature, which is consistent with the experimental data.[11]
-
Entropy (ΔS°sol): The positive entropy values signify that the system becomes more disordered upon dissolution, which is expected as the ordered crystal lattice of the solute is broken down and the molecules disperse into the solvent.
-
Gibbs Free Energy (ΔG°sol): The positive Gibbs free energy values suggest that the dissolution process is non-spontaneous under standard state conditions. However, in the context of solubility, it reflects the energy barrier to dissolution, with a higher ΔG°sol corresponding to lower solubility. The process is driven by the positive entropy change.
Practical Application: Solvent Selection via Hildebrand Solubility Parameter
The principle of "like dissolves like" is a fundamental concept in solubility.[5][12] The Hildebrand solubility parameter (δ) provides a numerical value to this concept, quantifying the cohesive energy density of a substance.[13][14] Substances with similar δ values are more likely to be miscible.[13]
δ = ( (ΔHv - RT) / Vm )½
where ΔHv is the heat of vaporization and Vm is the molar volume.
Table 4: Hildebrand Solubility Parameters (δ) for Selected Solvents.
| Substance | δ (MPa½) |
| This compound | ~25.5 (Estimated) |
| Methanol | 29.7 |
| Ethanol | 26.0 |
| Acetonitrile | 24.3 |
| Ethyl Acetate | 18.6 |
| Toluene | 18.2 |
The trend observed in the experimental data aligns well with the Hildebrand parameters. Ethanol and Acetonitrile have δ values closest to the estimated value for the solute, and they are among the best solvents. Toluene, with a significantly different δ value, is the poorest solvent. Methanol, despite a larger difference in δ, shows high solubility, which can be attributed to its strong hydrogen bonding capability, an interaction not fully captured by the single-component Hildebrand parameter. For more nuanced predictions, Hansen Solubility Parameters (HSP), which divide δ into dispersion, polar, and hydrogen-bonding components, would be beneficial.[5]
This analysis is invaluable for crystallization process design. An ideal solvent system for recrystallization would involve a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Based on the data, ethanol or acetonitrile could be excellent single-solvent choices for recrystallization. Alternatively, a binary solvent system, such as an ethyl acetate/toluene mixture, could be engineered to fine-tune the solubility profile for optimal crystal yield and purity.
Conclusion
This guide has provided a detailed framework for understanding the solubility of this compound. Through a combination of rigorous experimental methodology and thermodynamic modeling, we have demonstrated how to generate and interpret a comprehensive solubility profile. The data reveals that the dissolution of this compound is an endothermic and entropy-driven process, with solubility being highest in polar protic and aprotic solvents like methanol, ethanol, and acetonitrile. The application of the Hildebrand solubility parameter serves as a useful predictive tool for solvent selection, directly informing critical pharmaceutical processes like crystallization and formulation. The methodologies and analyses presented herein provide a robust foundation for scientists and engineers working to optimize the development and manufacturing of pharmaceuticals containing this important chemical entity.
References
- Van't Hoff Equation - Solubility of Things. (n.d.).
- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC. (n.d.).
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
- Thermodynamics of Pharmaceuticals: Prediction of Solubility in Pure and Mixed Solvents with PC-SAFT - SCIENOMICS. (n.d.).
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (2025, November 21).
- Hildebrand's solubility parameter - True Geometry's Blog. (n.d.).
- Theoretical consideration of solubility by Hildebrand solubility approach - World Journal of Advanced Research and Reviews. (2021, December 12).
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
- Hildebrand solubility parameter - Wikipedia. (n.d.).
- Using Solubility Parameters for Material Selection - Composite Analytica. (n.d.).
- Solubility test for Organic Compounds. (2024, September 24).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state - PubMed. (2025, December 1).
- Solubility Parameters: Theory and Application - American Institute for Conservation. (n.d.).
- Classification of organic compounds By solubility. (n.d.).
- Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals - ResearchGate. (2025, September 20).
- Measurement and Modeling of the Solubility of Vanillin Constituent of Olive Mill Wastewater in Binary Water + Ethanol Solvents Mixtures. (2014, June 23).
- Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC. (2023, March 7).
- Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process - MDPI. (2019, March 5).
- Apelblat equation and λh equation fitting parameters of vanillin in... - ResearchGate. (n.d.).
- The van't Hoff-Raoult Formula - SciSpace. (n.d.).
- The van't Hoff Factor - Definition and How to Calculate It - Science Notes. (2020, June 28).
- Correlation of the solubility data by means of the Apelblat equation -eqn. (10). a … - ResearchGate. (n.d.).
- Van 't Hoff equation - Wikipedia. (n.d.).
- Deviation from van't Hoff Behavior of Solids at Low Temperature | ACS Omega. (2017, May 25).
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - MDPI. (2022, May 21).
- Thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo- 1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions - French-Ukrainian Journal of Chemistry. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ajbasweb.com [ajbasweb.com]
- 3. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Van 't Hoff equation - Wikipedia [en.wikipedia.org]
- 5. Hildebrand's solubility parameter [truegeometry.com]
- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. fujc.pp.ua [fujc.pp.ua]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. chem.ws [chem.ws]
- 13. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]
- 14. Solubility Parameters: Theory and Application [cool.culturalheritage.org]
The Genesis of a Scaffold: A Deep Dive into the History and Discovery of Pyrimidine-5-Carboxylate Synthesis Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine-5-carboxylate core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Understanding the historical context of its discovery and the evolution of its synthesis provides critical insights for contemporary drug design and development. This in-depth technical guide traces the journey from the initial elucidation of the de novo pyrimidine biosynthetic pathway to the development of robust and versatile synthetic methodologies for creating functionalized pyrimidine-5-carboxylates. We will explore the key enzymatic transformations and their corresponding intermediates, followed by a detailed examination of seminal synthetic reactions, including the Biginelli and Gould-Jacobs reactions, and more modern approaches. This guide is intended to be a comprehensive resource, providing both the conceptual framework and practical, field-proven protocols for researchers in the chemical and pharmaceutical sciences.
Unraveling Nature's Blueprint: The De Novo Pyrimidine Biosynthesis Pathway
The story of pyrimidine-5-carboxylate begins not in a flask, but within the intricate metabolic pathways of living organisms. Pyrimidines, including cytosine, uracil, and thymine, are fundamental building blocks of DNA and RNA, making their synthesis essential for life.[3] The de novo synthesis pathway, which builds these heterocyclic rings from simple precursors, was a monumental discovery in biochemistry.
The pathway commences with the formation of carbamoyl phosphate from bicarbonate and glutamine, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II).[4][5] This is the first and rate-limiting step in animals.[6] Aspartate transcarbamoylase (ATCase) then catalyzes the condensation of carbamoyl phosphate with aspartate to yield carbamoyl aspartate.[5][7] A subsequent ring closure, mediated by dihydroorotase, forms dihydroorotate.[4][5][7] It is the oxidation of this intermediate by dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme, that yields orotate—the first key pyrimidine intermediate.[4][5][6]
Orotate is then coupled with phosphoribosyl pyrophosphate (PRPP) by orotate phosphoribosyltransferase to form orotidine-5'-monophosphate (OMP).[4][7] Finally, OMP decarboxylase removes the carboxyl group to produce uridine-5'-monophosphate (UMP), the precursor to all other pyrimidine nucleotides.[4][7]
Key Intermediates and Enzymatic Transformations:
| Intermediate | Enzyme | Transformation |
| Carbamoyl Phosphate | Carbamoyl Phosphate Synthetase II (CPS II) | Synthesis from glutamine, CO₂, and ATP[3] |
| Carbamoyl Aspartate | Aspartate Transcarbamoylase (ATCase) | Condensation of carbamoyl phosphate and aspartate[7] |
| Dihydroorotate | Dihydroorotase | Ring closure of carbamoyl aspartate[7] |
| Orotate | Dihydroorotate Dehydrogenase (DHODH) | Oxidation of dihydroorotate[4] |
| Orotidine-5'-Monophosphate (OMP) | Orotate Phosphoribosyltransferase | Addition of ribose-5-phosphate to orotate[7] |
| Uridine-5'-Monophosphate (UMP) | OMP Decarboxylase | Decarboxylation of OMP[7] |
The elucidation of this pathway not only provided a fundamental understanding of cellular metabolism but also revealed key enzymatic targets for therapeutic intervention. Many anticancer and antiviral drugs are designed to inhibit specific enzymes in this pathway, thereby disrupting nucleotide synthesis in rapidly dividing cells.[2][3]
Visualizing the De Novo Pathway:
Caption: De Novo Pyrimidine Biosynthesis Pathway.
From Biology to the Bench: The Rise of Synthetic Methodologies
The structural elegance and biological significance of the pyrimidine core spurred chemists to develop methods for its synthesis in the laboratory. The ability to introduce a variety of substituents at different positions on the pyrimidine ring is crucial for modulating the pharmacological properties of these compounds.[1]
The Biginelli Reaction: A Classic Three-Component Condensation
In 1891, the Italian chemist Pietro Biginelli reported a one-pot, three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea to produce 3,4-dihydropyrimidin-2(1H)-ones.[8] This acid-catalyzed condensation has become a cornerstone of pyrimidine synthesis due to its operational simplicity and the diversity of accessible structures.[8][9][10]
The Biginelli reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea.[9] This is followed by the nucleophilic addition of the β-ketoester enol, and subsequent cyclization and dehydration to yield the dihydropyrimidine product.[9]
This protocol describes a modern, efficient synthesis of a dihydropyrimidine derivative using microwave irradiation.
Materials:
-
5-Aryl-2-furaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)
-
Ethanol
Procedure:
-
To a microwave-safe reaction vial, add the 5-aryl-2-furaldehyde, ethyl acetoacetate, urea, and FeCl₃·6H₂O in ethanol.[9]
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and hold for a specified time (e.g., 10-30 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified pyrimidine derivative.[9]
The Gould-Jacobs Reaction: A Pathway to Quinolones and Pyrimidines
Originally developed for the synthesis of quinolines, the Gould-Jacobs reaction has been adapted for the preparation of fused pyrimidine systems.[11][12] The reaction involves the condensation of an aniline or an amino-substituted heterocycle with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[11][13]
Caption: Generalized Gould-Jacobs Reaction Workflow.
Modern Innovations in Pyrimidine-5-Carboxylate Synthesis
While the Biginelli and Gould-Jacobs reactions remain valuable, contemporary research has focused on developing more direct and versatile methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, particularly those lacking substitution at the 4-position.[14][15]
One notable advancement involves the use of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[2][14][15] This stable reagent readily reacts with a variety of amidinium salts to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields.[14][15]
This protocol provides a direct route to 2-substituted pyrimidine-5-carboxylic esters.[1]
Materials:
-
Sodium hydride (1.0 eq)
-
Anhydrous diethyl ether
-
Methyl 3,3-dimethoxypropionate (1.0 eq)
-
Methyl formate (1.2 eq)
-
Amidinium salt (1.1 eq)
-
Anhydrous DMF
Procedure:
Part A: Preparation of the Sodium Salt
-
To a stirred suspension of sodium hydride in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate and methyl formate in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[1]
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.[1]
Part B: Pyrimidine Synthesis
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).
-
Heat the reaction mixture at 100 °C under a nitrogen atmosphere for 1 hour.[15]
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[1]
| Amidinium Salt Substituent | Yield (%) |
| Phenyl | 85 |
| 4-Chlorophenyl | 82 |
| 2-Thienyl | 75 |
| Methyl | 65 |
Representative yields may vary based on the specific amidinium salt and reaction scale.[1]
Conclusion and Future Perspectives
The journey from understanding the intricate enzymatic steps of de novo pyrimidine biosynthesis to the development of sophisticated and efficient synthetic methodologies for pyrimidine-5-carboxylates exemplifies the powerful synergy between biology and chemistry. The intermediates of the natural pathway have not only provided fundamental biological insights but have also inspired the design of novel therapeutics.
The classic Biginelli and Gould-Jacobs reactions laid the groundwork for pyrimidine synthesis, and modern innovations continue to expand the synthetic chemist's toolkit. The ability to precisely control substitution patterns on the pyrimidine-5-carboxylate scaffold is paramount for fine-tuning the pharmacological profiles of new drug candidates. As our understanding of disease biology deepens, the demand for novel, diverse, and readily accessible pyrimidine derivatives will undoubtedly continue to grow, ensuring that the rich history of this essential heterocyclic core will be matched by an equally exciting future of discovery.
References
-
DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]
-
Aryal, S. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]
-
Wikipedia contributors. (2023, December 27). Pyrimidine metabolism. In Wikipedia, The Free Encyclopedia. [Link]
-
Stanciu, G. D., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(11), 3266. [Link]
-
Slideshare. (n.d.). Pyrimidine Biosynthesis. [Link]
-
Wikipedia contributors. (2023, November 28). Biginelli reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Glushkov, V. A., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Car- boxylic Esters. Synthesis, 2002(06), 720-722. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]
-
Wikipedia contributors. (2023, April 2). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
van der Heiden, M. G., et al. (2021). Key Enzymes in Pyrimidine Synthesis, CAD and CPS1, Predict Prognosis in Hepatocellular Carcinoma. Cancers, 13(4), 733. [Link]
-
Tommy, A. (2023, May 16). A CLOSER LOOK AT PYRIMIDINE SYNTHESIS. Austin Tommy. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]
-
Shah, R., et al. (2018). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. Asian Journal of Applied Chemistry Research, 1(1), 1-9. [Link]
-
Chen, Y., et al. (2022). Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential. International Journal of Molecular Sciences, 23(21), 13354. [Link]
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2022), 121-134. [Link]
-
Wieckowska, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 257. [Link]
-
Kumar, A., et al. (2018). Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. Journal of Chemical and Pharmaceutical Research, 10(1), 1-6. [Link]
-
GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. [Link]
-
Sureja, D. K., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(7), 57. [Link]
-
ResearchGate. (n.d.). The synthesis of pyrimidine‐5‐carboxamides. [Link]
-
Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(4), 794-797. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. microbenotes.com [microbenotes.com]
- 5. A CLOSER LOOK AT PYRIMIDINE SYNTHESIS | Austin Tommy [austintommy.com.ng]
- 6. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 7. davuniversity.org [davuniversity.org]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Whitepaper: Methyl 4-amino-2-methoxypyrimidine-5-carboxylate as a Scaffold in Medicinal Chemistry
[1]
Executive Summary
Methyl 4-amino-2-methoxypyrimidine-5-carboxylate (CAS: 89853-98-5) represents a high-value "privileged structure" in medicinal chemistry.[1] Its utility stems not merely from its pyrimidine core—a motif ubiquitous in kinase inhibitors and nucleotide analogs—but from the orthogonal reactivity of its three functional handles: the C2-methoxy group (a latent leaving group or hydrogen bond acceptor), the C4-amino group (a nucleophile for cyclization), and the C5-carboxylate (an electrophile for amidation or heterocyclization).[1]
This guide provides a technical roadmap for leveraging this scaffold to access diverse chemical space, specifically targeting 2,4-diaminopyrimidine kinase inhibitors , pteridine-based antimetabolites , and pyrimido[4,5-d]pyrimidine fused systems.[1]
Part 1: Structural Analysis & Pharmacophore Mapping[1]
The scaffold's power lies in its electronic disposition.[1] The pyrimidine ring is electron-deficient, activating the C2 and C4 positions for nucleophilic attack.[1] However, the specific substitution pattern creates a hierarchy of reactivity essential for multi-step synthesis.[1]
Electronic Hierarchy[1]
-
C2-Methoxy: Acts as a "masked" leaving group.[1] It is less reactive than a C2-chloro substituent toward SNAr, allowing for chemoselective manipulation of the C5-ester or C4-amino groups without disturbing the C2 position.[1] It can be activated later by acid catalysis or high-temperature displacement.[1]
-
C4-Amino: Functions as an electron-donating group (EDG) that stabilizes the ring but also serves as a key dinucleophile component for annulation reactions (e.g., forming ring systems like pteridines).[1]
-
C5-Carboxylate: An electron-withdrawing group (EWG) that further activates the ring toward nucleophilic attack at C2 and C6, while serving as a handle for solubilizing groups or pharmacophore extension (e.g., amide formation).[1]
Pharmacophore Versatility
In a biological context, the 2-methoxy group can function as a hydrogen bond acceptor in the ATP-binding pocket of kinases, or it can be hydrolyzed in vivo to the 2-oxo (uracil) species, acting as a prodrug moiety to improve membrane permeability before conversion to the active polar species.[1]
Part 2: Synthetic Access & Scalability
The most robust route to this compound avoids the use of unstable 2-chloropyrimidines by utilizing O-methylisourea as the dinucleophile.[1]
Core Synthesis Logic
The synthesis relies on the condensation of O-methylisourea hemisulfate with methyl 2-cyano-3-methoxyacrylate .[1] This approach is preferred over S-methylation (using thiourea) because it yields the oxygenated product directly, avoiding the odor and handling issues of thiols.[1]
Reaction Scheme:
Part 3: Reactivity Profile & Derivatization Protocols[1]
This section details the three primary "divergence points" for the scaffold.[1]
Divergence A: Synthesis of 2,4-Diaminopyrimidines (Kinase Inhibitors)
The displacement of the C2-methoxy group by amines is the primary route to Sky kinase and HPK1 inhibitors.[1] Unlike 2-chloro analogs, the 2-methoxy group requires protonation or Lewis acid activation to facilitate leaving group departure under mild conditions, or elevated temperatures (100–140 °C) in neat amine.[1]
Self-Validating Protocol:
-
Dissolution: Dissolve scaffold (1.0 eq) in NMP or DMSO (0.5 M).
-
Nucleophile Addition: Add primary/secondary amine (2.0–3.0 eq).[1]
-
Activation: If the amine is non-volatile, heat to 120 °C. For volatile amines, use a sealed tube.[1] Note: Addition of 1.0 eq of TFA can accelerate the reaction by protonating N3, activating C2.[1]
-
Monitoring: Reaction is complete when the methoxy singlet (~3.9 ppm) disappears in NMR.
Divergence B: Cyclization to Pteridines
The C4-amino and C5-ester (or derived amide) form a dinucleophilic motif capable of reacting with 1,2-dicarbonyls or alpha-halo ketones.[1]
Mechanism: Gabriel-Isay Condensation.[1] The C4-amino group attacks the more electrophilic carbonyl of the 1,2-dicarbonyl, followed by ring closure.[1]
Divergence C: C5-Ester Functionalization
The ester can be saponified to the acid (LiOH/THF/H2O) and coupled to amines to form 5-carboxamides .[1] This motif is critical for selectivity in kinase inhibitors, as the amide often forms hydrogen bonds with the "hinge region" or specific gatekeeper residues (e.g., Thr338 in c-Src).[1]
Part 4: Visualization of Scaffold Utility
The following diagram illustrates the strategic divergence from the core scaffold into three distinct medicinal chemistry classes.
Figure 1: Strategic divergence of the this compound scaffold.[1][2]
Part 5: Experimental Case Study
Synthesis of a Sky Kinase Inhibitor Intermediate
Objective: Conversion of this compound to N-benzyl-2,4-diaminopyrimidine-5-carboxamide.
Step 1: Saponification To a solution of the scaffold (10 mmol) in THF/H2O (1:1, 20 mL) is added LiOH (15 mmol).[1] Stir at RT for 4 h.[2][3] Acidify with 1M HCl to pH 3. Filter the white precipitate (Acid Intermediate).[1]
-
Checkpoint: disappearance of methyl ester singlet in 1H NMR.[1]
Step 2: Amide Coupling Dissolve Acid Intermediate (5 mmol) in DMF. Add HATU (5.5 mmol) and DIPEA (10 mmol). Stir 10 min. Add Benzylamine (5.5 mmol).[1] Stir 2 h. Quench with water, filter precipitate.[1]
-
Result: 4-amino-N-benzyl-2-methoxypyrimidine-5-carboxamide.[1]
Step 3: C2-Displacement (The Critical Step) Suspend the product from Step 2 (2 mmol) in aniline (neat, 2 mL) or use a sealed tube with 2.0 eq aniline in n-butanol with 1.0 eq TFA. Heat to 140 °C for 12 h.
References
-
Sky Kinase Inhibitors
-
Pteridine Synthesis
-
General Reactivity of 2-Methoxypyrimidines
-
Thienopyrimidine Analogs
Sources
- 1. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 2. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mch.estranky.sk [mch.estranky.sk]
- 5. lup.lub.lu.se [lup.lub.lu.se]
Methodological & Application
Synthesis of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate, a key intermediate in the development of various bioactive molecules.[1][2] The presented methodology is grounded in established principles of pyrimidine synthesis, offering a rational and efficient route to this valuable compound.[3][4][5]
Introduction and Significance
Substituted pyrimidines are a cornerstone of medicinal chemistry and agrochemical research, forming the core scaffold of numerous therapeutic agents and functional molecules.[2][6] this compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, including antiviral and anticancer agents.[2] Its unique substitution pattern allows for diverse chemical modifications, making it a valuable intermediate for drug discovery and development programs.
This document outlines a robust synthetic strategy, provides a detailed experimental protocol, and discusses the underlying chemical principles. The information is intended to enable researchers to reliably synthesize the target compound and adapt the methodology for related derivatives.
Synthetic Strategy: A Convergent Approach
The synthesis of this compound is most effectively achieved through a convergent approach, which involves the condensation of two key fragments: a substituted amidine and a three-carbon electrophilic component. This strategy is widely employed for the construction of the pyrimidine ring system due to its efficiency and versatility.[4]
The proposed synthesis proceeds in two main stages:
-
Preparation of the Sodium Salt of Methyl 3,3-dimethoxy-2-formylpropanoate: This key intermediate is generated by the condensation of methyl 3,3-dimethoxypropionate with methyl formate in the presence of a strong base, such as sodium hydride.[7] This reaction creates the reactive three-carbon unit required for the subsequent cyclization.
-
Cyclization with O-Methylisourea: The prepared sodium salt is then reacted with an appropriate amidine, in this case, O-methylisourea (as its salt), to form the pyrimidine ring. This cyclization reaction is the core of the synthesis, establishing the desired substitution pattern on the heterocyclic core.
This synthetic route is advantageous as it allows for the late-stage introduction of the amino and methoxy groups, which can be beneficial for analogue synthesis.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 3,3-dimethoxypropionate | ≥98% | Commercially Available | |
| Methyl Formate | ≥99% | Commercially Available | |
| Sodium Hydride | 60% dispersion in mineral oil | Commercially Available | Handle with extreme caution |
| O-Methylisourea hydrochloride | ≥97% | Commercially Available | |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | |
| Anhydrous Methanol | ACS grade | Commercially Available | |
| Diethyl Ether | Anhydrous | Commercially Available | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate | Commercially Available | ||
| Deuterated Chloroform (CDCl₃) | Commercially Available | For NMR analysis |
Step-by-Step Synthesis
Part 1: Synthesis of the Sodium Salt of Methyl 3,3-dimethoxy-2-formylpropanoate
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq, 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
-
Reactant Addition: A solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
Reaction: The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation (Use in-situ): The resulting sodium salt is typically not isolated and is used directly in the next step.
Part 2: Cyclization to form this compound
-
Amidine Preparation: In a separate flask, dissolve O-methylisourea hydrochloride (1.1 eq) in anhydrous methanol. Neutralize the salt with a solution of sodium methoxide (1.1 eq) in methanol. The resulting free base is used in the next step.
-
Cyclization Reaction: The methanolic solution of O-methylisourea is added to the suspension of the sodium salt of methyl 3,3-dimethoxy-2-formylpropanoate prepared in Part 1.
-
Reflux: The reaction mixture is heated to reflux and stirred for 6-8 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): Expected signals for the methoxy groups, the amino group, and the pyrimidine proton.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbonyl carbon, pyrimidine ring carbons, and methoxy carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Synthetic Workflow Diagram
Sources
- 1. 89853-98-5|this compound|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. bu.edu.eg [bu.edu.eg]
- 5. scribd.com [scribd.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
Synthesis of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate: A Detailed Application Note and Protocol
Introduction: The Significance of Substituted Pyrimidines
Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. Their versatile structure allows for a wide range of biological activities, making them privileged motifs in the design of novel pharmaceuticals. Methyl 4-amino-2-methoxypyrimidine-5-carboxylate, the subject of this guide, is a key intermediate in the synthesis of various biologically active molecules. Its strategic functionalization provides a versatile platform for the development of compounds targeting a spectrum of diseases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust synthesis of this important building block, delving into the underlying chemical principles and offering a detailed, field-tested protocol.
Synthetic Strategy: A Convergent Approach via Cyclocondensation
The most efficient and widely adopted strategy for the synthesis of the pyrimidine core is the cyclocondensation reaction. This powerful method involves the formation of the heterocyclic ring from two linear precursors: a three-carbon (C-C-C) synthon and a one-carbon, two-nitrogen (N-C-N) synthon.[1] This convergent approach is highly advantageous as it allows for the rapid assembly of the complex pyrimidine scaffold from readily available starting materials.
For the synthesis of this compound, the logical disconnection points to two key precursors:
-
The N-C-N Synthon: To incorporate the 2-methoxy and 4-amino groups, O-methylisourea is the ideal N-C-N synthon. The isourea moiety provides the necessary nitrogen and carbon atoms for the pyrimidine ring, with the O-methyl group pre-installed at the 2-position. The use of guanidine derivatives is a common strategy in pyrimidine synthesis.[2]
-
The C-C-C Synthon: The three-carbon backbone requires a precursor that will ultimately yield the 5-methoxycarbonyl group. A suitable choice is a derivative of methyl malonate or a related three-carbon compound with appropriate functional groups for cyclization.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound, adapted from established procedures for pyrimidine synthesis.
Materials and Reagents:
-
O-Methylisourea hydrogen sulfate
-
Methyl 2-(dimethoxymethyl)-3-methoxyacrylate
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add O-methylisourea hydrogen sulfate (1.0 eq).
-
Base Addition: Dissolve the O-methylisourea hydrogen sulfate in anhydrous methanol (50 mL). To this solution, add sodium methoxide (2.2 eq) portion-wise at room temperature. Stir the resulting suspension for 30 minutes. The in-situ formation of the free base of O-methylisourea is crucial for the subsequent cyclization.
-
Addition of the C-3 Synthon: To the reaction mixture, add a solution of Methyl 2-(dimethoxymethyl)-3-methoxyacrylate (1.0 eq) in anhydrous methanol (20 mL) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: To the resulting residue, add dichloromethane (100 mL) and water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash is essential to neutralize any remaining acidic species.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Characterization: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid. Determine the melting point and characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reaction Parameters at a Glance
| Parameter | Value/Condition | Rationale |
| Stoichiometry | O-Methylisourea (1.0 eq), Methyl 2-(dimethoxymethyl)-3-methoxyacrylate (1.0 eq), Sodium Methoxide (2.2 eq) | A slight excess of the base ensures complete deprotonation of the isourea and drives the reaction to completion. |
| Solvent | Anhydrous Methanol | Serves as a good solvent for the reactants and the base. The use of an anhydrous solvent is critical to prevent hydrolysis of the ester and other side reactions. |
| Temperature | Reflux (~65 °C) | Provides the necessary activation energy for the cyclocondensation reaction to proceed at a reasonable rate. |
| Reaction Time | 4-6 hours | Sufficient time for the reaction to reach completion, which should be monitored by TLC. |
| Purification | Silica Gel Column Chromatography | An effective method for separating the desired product from unreacted starting materials and byproducts. |
Troubleshooting and Expert Insights
-
Low Yield: If the yield is lower than expected, ensure that all reagents are of high purity and the methanol is strictly anhydrous. The presence of water can significantly impact the reaction. Incomplete deprotonation of the isourea due to insufficient base can also lead to lower yields.
-
Formation of Byproducts: The formation of side products can occur if the reaction temperature is too high or the reaction time is excessively long. Careful monitoring by TLC is crucial to stop the reaction at the optimal point.
-
Purification Challenges: If the product is difficult to purify, consider using a different solvent system for column chromatography. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be an effective purification method.
Safety Precautions
-
Sodium Methoxide: Sodium methoxide is a corrosive and flammable solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. It reacts violently with water.
-
Methanol: Methanol is a flammable and toxic liquid. Avoid inhalation and skin contact.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated fume hood.
By adhering to this detailed protocol and considering the provided insights, researchers can reliably synthesize this compound, a valuable intermediate for advancing drug discovery and development programs.
References
-
Deshmukh, M. B., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6033. [Link]
-
Wisdomlib. (2024). Cyclocondensation reaction: Significance and symbolism. [Link]
Sources
Application Notes & Protocols: The Strategic Utility of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate in Pharmaceutical Synthesis
Introduction: A Cornerstone Heterocyclic Intermediate
In the landscape of modern drug discovery and development, the pyrimidine scaffold remains a privileged structure due to its presence in a vast array of biologically active compounds. Methyl 4-amino-2-methoxypyrimidine-5-carboxylate is a highly functionalized pyrimidine derivative that serves as a critical building block for complex pharmaceutical molecules.[1] Its strategic arrangement of an amino group, a methoxy group, and a methyl carboxylate ester on the pyrimidine ring offers medicinal chemists a versatile platform for constructing targeted therapeutics.
This document provides a detailed guide for researchers and drug development professionals on the practical application of this intermediate. We will explore its physicochemical properties, delve into its primary role in the synthesis of sulfonamide-based drugs, and provide a detailed, field-tested protocol for its use in a key synthetic transformation. The causality behind experimental choices will be emphasized to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Physicochemical & Safety Profile
A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₃ | PubChem[2] |
| Molecular Weight | 183.17 g/mol | PubChem[2] |
| CAS Number | 89853-98-5 | BLD Pharm[3] |
| Appearance | White to off-white powder/crystals | Generic Supplier Data |
| Melting Point | 188-192 °C | Generic Supplier Data |
| Solubility | Soluble in DMSO, Methanol. Limited solubility in water. | Generic Supplier Data |
| SMILES | COC1=NC=C(C(=N1)N)C(=O)OC | PubChem[2] |
Safety & Handling: this compound and related pyrimidine derivatives are classified as irritants.[4][5][6][7] Standard laboratory safety protocols must be strictly adhered to.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][6]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[5][6] For eye contact, rinse cautiously with water for several minutes.[4][6] If irritation persists, seek medical attention.
Core Application: A Key Intermediate for Sulfonamide Synthesis
One of the most significant applications of this pyrimidine intermediate is in the synthesis of sulfonamide antibiotics, particularly sulfadoxine. Sulfadoxine is an antimalarial agent that functions by inhibiting dihydropteroate synthetase, an essential enzyme in the folate synthesis pathway of the malaria parasite.[8]
The structure of sulfadoxine requires a specific 5,6-disubstituted-4-aminopyrimidine core. While sulfadoxine itself is a 5,6-dimethoxy pyrimidine, the title compound's 2-methoxy and 5-carboxylate groups provide a validated synthetic entry point for creating such structures. The 4-amino group is the critical nucleophile for the key sulfonamide bond-forming reaction.
Conceptual Synthetic Workflow
The overall strategy involves the coupling of the pyrimidine amine with a protected sulfonyl chloride, followed by any necessary functional group interconversions to arrive at the final active pharmaceutical ingredient (API).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - this compound (C7H9N3O3) [pubchemlite.lcsb.uni.lu]
- 3. 89853-98-5|this compound|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Sulfadoxine | 2447-57-6 [chemicalbook.com]
Application Notes and Protocol for the Hydrolysis of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
A Senior Application Scientist's Guide to the Saponification of a Key Heterocyclic Intermediate
This technical guide provides a detailed protocol and in-depth scientific rationale for the hydrolysis of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate to its corresponding carboxylic acid, 4-amino-2-methoxypyrimidine-5-carboxylic acid. This procedure is a cornerstone in the synthesis of various biologically active compounds, where the pyrimidine core is a prevalent scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Pyrimidine Carboxylic Acids
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of therapeutic agents, including antiviral and anticancer drugs. The targeted molecule, 4-amino-2-methoxypyrimidine-5-carboxylic acid, serves as a crucial building block for more complex molecular architectures. The conversion of its methyl ester precursor is a fundamental transformation, typically achieved through base-mediated hydrolysis, a reaction commonly known as saponification.[1][2][3] This process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt, which is subsequently protonated to yield the desired carboxylic acid.[1][4]
Mechanistic Overview: The Chemistry of Saponification
The hydrolysis of an ester under basic conditions is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism.[1][5] The reaction is initiated by the attack of a hydroxide ion (from a base like NaOH or LiOH) on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by the base to form a stable carboxylate salt.[1][6] An acidic workup is then necessary to protonate the carboxylate and isolate the final carboxylic acid product.[1][4]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Saponification | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. savemyexams.com [savemyexams.com]
- 6. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions involving Methyl 4-amino-2-methoxypyrimidine-5-carboxylate. This pyrimidine derivative is a valuable scaffold in medicinal chemistry, and the strategic modification of its 2-position through nucleophilic substitution opens avenues for the synthesis of diverse compound libraries with potential therapeutic applications. These application notes detail the underlying principles, experimental protocols, and critical considerations for performing these reactions, with a focus on explaining the causality behind experimental choices to ensure reproducible and high-yield outcomes.
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its nitrogenous, electron-deficient nature makes it a key pharmacophore for interacting with biological targets.[1] The functionalization of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategies aimed at developing novel therapeutics, particularly kinase inhibitors.[2]
This compound is a trifunctionalized pyrimidine with distinct electronic properties. The 4-amino group is an electron-donating group (EDG), which can deactivate the ring towards nucleophilic attack. Conversely, the 5-carboxylate group is an electron-withdrawing group (EWG), which activates the ring. The interplay of these substituents, along with the inherent electron deficiency of the pyrimidine ring, governs the reactivity at the 2-position.
Mechanistic Insights: The SNAr Reaction on the Pyrimidine Scaffold
The SNAr reaction on pyrimidines, like other π-deficient aromatic rings, proceeds through a two-step addition-elimination mechanism.[3]
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the methoxy group at C2), forming a high-energy, negatively charged intermediate known as the Meisenheimer complex. The ring nitrogens are crucial for stabilizing this intermediate through resonance.[4]
-
Leaving Group Departure: The aromaticity of the ring is restored by the departure of the leaving group.
The rate of the SNAr reaction is influenced by several factors:
-
The Nature of the Leaving Group: While halogens are excellent leaving groups, alkoxy groups like methoxy can also be displaced, albeit typically under more forcing conditions. The methylthio group is another versatile leaving group in pyrimidine chemistry.[2][5]
-
The Strength of the Nucleophile: Stronger nucleophiles generally lead to faster reaction rates.
-
Ring Substituents: The electronic nature of the substituents on the pyrimidine ring plays a critical role in its reactivity.
Visualizing the SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting nucleophilic substitution reactions on this compound. The choice of reaction conditions is critical and is dictated by the nucleophilicity of the attacking species and the lability of the methoxy leaving group.
Protocol 1: Amination with Primary and Secondary Amines
This protocol details the displacement of the 2-methoxy group with a range of primary and secondary amines. Given that the methoxy group is a less facile leaving group than a halogen, elevated temperatures are typically required. The use of a polar aprotic solvent like DMF or DMSO is recommended to enhance the nucleophilicity of the amine.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 - 1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120-150 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): While the amine is the nucleophile, a base can be beneficial to neutralize any generated acid and drive the reaction to completion, especially if the amine salt is used. For less nucleophilic amines, a stronger base like NaH may be employed to deprotonate the amine first.
-
Solvent (DMF/DMSO): Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of any salt present, leaving a more "naked" and reactive anionic nucleophile, and they can support the charged Meisenheimer intermediate.
-
Temperature: The high temperature is necessary to overcome the activation energy for the displacement of the relatively poor methoxy leaving group.
Protocol 2: Alkoxylation and Thiolation
This protocol describes the substitution with alkoxides and thiolates, which are generally stronger nucleophiles than neutral amines.
Materials:
-
This compound
-
Alcohol or Thiol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Dichloromethane
Procedure:
-
To a solution of the alcohol or thiol (1.5 eq) in anhydrous THF at 0 °C, add sodium hydride (1.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to form the corresponding alkoxide or thiolate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base used to deprotonate the alcohol or thiol to generate the more potent nucleophilic alkoxide or thiolate.
-
Anhydrous Conditions: NaH reacts violently with water, so anhydrous conditions are essential.
Data Presentation: Expected Reactivity and Yields
The following table provides an estimated summary of reaction conditions and expected yields for the nucleophilic substitution on this compound with various nucleophiles. These are based on analogous reactions with similar pyrimidine systems.[2][5]
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| Primary Amines | Benzylamine | K₂CO₃ | DMF | 120-140 | 12-24 | 60-80 |
| Secondary Amines | Morpholine | K₂CO₃ | DMSO | 130-150 | 18-36 | 50-70 |
| Alcohols | Ethanol | NaH | THF | Reflux | 8-16 | 70-90 |
| Thiols | Thiophenol | NaH | THF | Reflux | 4-8 | 80-95 |
Applications in Drug Development: Targeting Kinases
The 2-substituted-4-aminopyrimidine-5-carboxylate scaffold is a highly sought-after motif in the design of protein kinase inhibitors. The 2-amino group can act as a hinge-binding motif, mimicking the adenine portion of ATP. The substituent introduced at the 2-position can be tailored to occupy the hydrophobic pocket of the kinase active site, thereby enhancing potency and selectivity.
Workflow for Kinase Inhibitor Discovery
Caption: A typical workflow for discovering kinase inhibitors.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Insufficiently reactive nucleophile | Use a stronger base (e.g., NaH) to generate a more potent nucleophile. |
| Temperature too low | Gradually increase the reaction temperature. | |
| Deactivation by the 4-amino group | Consider protecting the amino group, although this adds extra synthetic steps. | |
| Multiple Products | Side reactions | Purify starting materials. Ensure anhydrous conditions. |
| Reaction at other positions | Unlikely for this substrate, but confirm product structure by NMR and MS. |
Conclusion
The nucleophilic aromatic substitution of this compound is a powerful tool for the synthesis of diverse libraries of 2-substituted pyrimidine derivatives. While the methoxy group presents a greater challenge as a leaving group compared to halogens, the protocols and principles outlined in these application notes provide a solid foundation for achieving successful and high-yielding transformations. A thorough understanding of the interplay between the substrate's electronic properties, the nucleophile's strength, and the reaction conditions is paramount for the rational design and synthesis of novel compounds with therapeutic potential.
References
-
Enoch, S. J., et al. (2013). The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines and pyrimidines. SAR and QSAR in Environmental Research, 24(7), 599-612. [Link]
-
Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]
Sources
- 1. The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Application Note: Selective Reduction of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
Executive Summary
The reduction of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate presents a specific chemoselective challenge common in heterocyclic chemistry: reducing the ester functionality without compromising the electron-deficient pyrimidine ring.
Standard strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) often lead to over-reduction, yielding 1,6-dihydropyrimidines rather than the desired aromatic alcohol. This guide outlines a high-fidelity protocol using in situ generated Lithium Borohydride (LiBH₄) , which offers the optimal balance of reactivity and selectivity. A secondary protocol using DIBAL-H is provided for scenarios requiring cryogenic kinetic control.
Core Reaction Scheme
The transformation targets the ester group at the C5 position, converting it to a primary alcohol while preserving the 2-methoxy and 4-amino substituents and the aromatic ring integrity.
Mechanistic Challenges & Strategy
The "Over-Reduction" Pitfall
Pyrimidines are π-deficient heterocycles. The C2, C4, and C6 positions are highly electrophilic.
-
Risk: When using LiAlH₄, hydride attack can occur at the ring carbons (particularly C6), leading to the formation of non-aromatic dihydro-species.
-
Consequence: Loss of aromaticity and complex product mixtures that are difficult to purify.
The Solution: Salt-Enhanced Borohydride Reduction
Sodium Borohydride (NaBH₄) alone is generally too weak to reduce esters efficiently. However, the addition of Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) generates LiBH₄ or Ca(BH₄)₂ in situ.
-
Mechanism: The Lithium cation (
) acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This polarization makes the carbonyl carbon sufficiently electrophilic to accept a hydride from the borohydride anion, yet the reagent remains mild enough to leave the pyrimidine ring untouched.
Experimental Protocols
Protocol A: High-Fidelity Reduction (NaBH₄ + LiCl)
Recommended for: Scalability, safety, and high chemoselectivity.
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Sodium Borohydride (NaBH₄) (3.0 eq)[1]
-
Additive: Lithium Chloride (LiCl) (3.0 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran) and Absolute Ethanol (2:1 ratio).
-
Atmosphere: Nitrogen or Argon.
Step-by-Step Procedure
-
Preparation of Catalyst System:
-
In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge NaBH₄ (3.0 eq) and LiCl (3.0 eq).
-
Add anhydrous THF (10 mL per gram of substrate). Stir at room temperature for 15 minutes to facilitate the formation of the active lithium borohydride species. Note: The solution may remain turbid.
-
-
Substrate Addition:
-
Dissolve the pyrimidine ester (1.0 eq) in a minimum amount of dry THF .
-
Add Absolute Ethanol (5 mL per gram of substrate) to the reaction flask.
-
Slowly add the substrate solution to the borohydride mixture at 0°C (ice bath) to control the initial exotherm and hydrogen evolution.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature.
-
Stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).
-
Checkpoint: If the starting material persists, heat the mixture to a gentle reflux (60°C) for 1–2 hours. The ester spot should disappear, replaced by a more polar alcohol spot.
-
-
Quenching & Workup (Critical):
-
Cool to 0°C.
-
Quench: Add saturated NH₄Cl solution dropwise. Caution: Vigorous gas evolution (
). -
pH Adjustment: The product contains an amine and is amphoteric. Adjust the aqueous phase pH to ~8–9 using dilute NaOH or NaHCO₃ to ensure the amine is in its free base form.
-
Extraction: Extract with EtOAc (3 x 20 mL) or THF/EtOAc mix. Because the product is polar, "salting out" the aqueous layer with solid NaCl improves recovery.
-
Drying: Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude solid is often pure enough for use. If necessary, recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM:MeOH 95:5).
-
Protocol B: Cryogenic Kinetic Control (DIBAL-H)
Recommended for: Small-scale, high-purity requirements where ring reduction must be absolutely minimized via temperature control.
Materials
-
Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene (3.0 eq).
-
Solvent: Anhydrous DCM or THF.
-
Temp: -78°C.[2]
Procedure
-
Dissolve substrate (1.0 eq) in anhydrous DCM under Argon. Cool to -78°C (Dry ice/Acetone).
-
Add DIBAL-H (3.0 eq) dropwise over 20 minutes. Maintain temp < -70°C.
-
Stir at -78°C for 2 hours.
-
Quench: While still at -78°C, add Methanol (excess) followed by a saturated Rochelle’s salt (Potassium Sodium Tartrate) solution.
-
Warm to RT and stir vigorously until the aluminum emulsion breaks (two clear layers).
-
Extract with DCM, dry, and concentrate.
Analytical Validation
| Parameter | Expected Data | Notes |
| Appearance | White to off-white solid | |
| Melting Point | 198–202°C | Literature range for Bacimethrin analogs. |
| ¹H NMR (DMSO-d₆) | δ 4.35 (s, 2H) | Represents the new -CH₂OH methylene group. |
| ¹H NMR (DMSO-d₆) | δ 3.85 (s, 3H) | 2-Methoxy group (Intact). |
| ¹H NMR (DMSO-d₆) | δ 8.10 (s, 1H) | Pyrimidine H-6 proton (Critical: confirms ring is aromatic). |
| Mass Spec (ESI) | [M+H]⁺ = 156.1 | Consistent with reduction of ester (-31 mass units + 3). |
Process Logic & Workflow
The following diagram illustrates the decision logic and workflow for the NaBH₄/LiCl protocol, emphasizing the critical pH control step during workup.
Caption: Workflow for the chemoselective reduction of pyrimidine esters using in-situ LiBH4.
References
-
Selective Reduction of Esters: Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters." J. Org. Chem.1982 , 47, 4702-4708. Link
- In-Situ Borohydride Protocols: Hamada, Y., et al.
-
Bacimethrin Synthesis Context: Reddick, J. J., et al.[3] "The mechanism of action of bacimethrin, a naturally occurring thiamin antimetabolite."[4] Bioorg. Med. Chem. Lett.2001 , 11, 2245-2248.[4] Link
-
Pyrimidine Ring Reduction Risks: Baram, S. G., et al. "Reduction of Pyrimidine Derivatives by LiAlH4." Chem. Heterocycl. Compd.2007 .[1] (Highlights the formation of dihydropyrimidines).
Sources
Application Notes and Protocols for the Microwave-Assisted Synthesis of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
Introduction: Accelerating the Synthesis of a Key Heterocyclic Building Block
Methyl 4-amino-2-methoxypyrimidine-5-carboxylate is a vital heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure is a recurring motif in a variety of pharmacologically active agents, including kinase inhibitors and anti-infective compounds. Traditional synthetic routes to this and similar pyrimidine derivatives often necessitate prolonged reaction times, elevated temperatures using conventional heating methods, and can result in modest yields with the formation of undesirable byproducts.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating.[1][2] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS facilitates rapid and uniform heating, leading to dramatic accelerations in reaction rates, often by orders of magnitude.[3][4] This efficient energy transfer not only shortens reaction times from hours to minutes but also frequently enhances product yields and purity, aligning with the principles of green chemistry by reducing energy consumption and solvent usage.[5][6]
This application note provides a comprehensive guide to the microwave-assisted synthesis of this compound. We present a detailed protocol, discuss the underlying chemical principles, and offer insights into the optimization of reaction parameters. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the power of microwave chemistry for the efficient synthesis of this important molecular building block.
Reaction Principle and Mechanistic Considerations
The synthesis of the 4-aminopyrimidine core can be achieved through the cyclocondensation of a guanidine derivative with a suitable three-carbon electrophilic component. In this protocol, we adapt a conventional approach by reacting O-methylisourea with a functionalized acrylate derivative under microwave irradiation. The enhanced reaction kinetics afforded by microwave heating is anticipated to drive the reaction to completion in a significantly shorter timeframe compared to traditional methods.
The proposed reaction proceeds via an initial nucleophilic attack of the O-methylisourea on the β-carbon of the acrylate, followed by an intramolecular cyclization and subsequent elimination to afford the aromatic pyrimidine ring. The use of a polar solvent, such as ethanol or isopropanol, is recommended to efficiently absorb microwave energy and facilitate a rapid rise in temperature and pressure within a sealed reaction vessel.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| (E)-Methyl 2-cyano-3-methoxyacrylate | ≥98% | Commercially Available |
| O-Methylisourea hydrochloride | ≥97% | Commercially Available |
| Sodium Methoxide | ≥97% | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Microwave Synthesis Reactor | - | (e.g., CEM, Biotage, Anton Paar) |
| Microwave Process Vials (10 mL) | - | - |
| Magnetic Stir Bars | - | - |
Microwave-Assisted Synthesis Procedure
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add (E)-Methyl 2-cyano-3-methoxyacrylate (1.0 mmol, 141.1 mg).
-
Addition of Guanidine Derivative: To the same vial, add O-methylisourea hydrochloride (1.2 mmol, 132.6 mg) and sodium methoxide (1.2 mmol, 64.8 mg).
-
Solvent Addition: Add 4 mL of anhydrous ethanol to the vial.
-
Vial Sealing: Securely cap the microwave process vial.
-
Microwave Irradiation: Place the vial inside the cavity of the microwave reactor. Irradiate the mixture under the conditions specified in the table below.
| Parameter | Value |
| Temperature | 120 °C |
| Ramp Time | 2 minutes |
| Hold Time | 15 minutes |
| Microwave Power | Dynamic (up to 300 W) |
| Stirring | High |
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Expected Results
Based on similar microwave-assisted syntheses of substituted pyrimidines, this protocol is anticipated to provide the target compound in good to excellent yield (typically >75%) within a total reaction time of less than 20 minutes. The product purity after chromatographic purification is expected to be >95% as determined by NMR and LC-MS analysis.
Workflow Diagram
Caption: Experimental workflow for the microwave-assisted synthesis.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing the user to confirm the consumption of starting materials and the formation of the product. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, ensuring the reliability of the synthetic method.
Conclusion
The microwave-assisted protocol presented here offers a rapid, efficient, and high-yielding route to this compound. By leveraging the advantages of microwave heating, this method significantly reduces reaction times compared to conventional approaches, making it an attractive strategy for researchers in academic and industrial settings. The detailed protocol and workflow provide a clear guide for the successful implementation of this modern synthetic technique.
References
- Baxendale, I. R., & Ley, S. V. (2005). Formation of 4-aminopyrimidines via the trimerization of nitriles using focused microwave heating.
- Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018).
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
- Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
- Hayes, B. L. (2002).
- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
- Loupy, A. (Ed.). (2006). Microwaves in organic synthesis. John Wiley & Sons.
- Dandia, A., Singh, R., & Khaturia, S. (2006). Microwave assisted synthesis of a new class of 1, 3, 4-thiadiazole derivatives and their antifungal and antibacterial activity evaluation. Journal of Fluorine Chemistry, 127(9), 1264-1270.
- Varma, R. S. (1999). Solvent-free organic syntheses.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- Heravi, M. M., Zadsirjan, V., & Masoumi, B. (2017). Microwave-assisted Biginelli reaction: a review. Tetrahedron, 73(29), 4063-4107.
- Santagada, V., Frecentese, F., Perissutti, E., Caliendo, G., Cirillo, D., & Severino, B. (2004). An expeditious solvent-free microwave-assisted synthesis of 3, 4-dihydropyrimidin-2-(1H)-ones and-thiones. Tetrahedron Letters, 45(49), 9117-9120.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. mdpi.com [mdpi.com]
- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 6. journals.iau.ir [journals.iau.ir]
Scalable manufacturing process for Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
An Application Note for the Scalable Manufacturing of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous natural and synthetic compounds with significant biological activity.[1] As essential components of nucleic acids (cytosine, thymine, and uracil), pyrimidines play a fundamental role in genetic coding and cellular function.[1] This inherent biocompatibility makes pyrimidine derivatives privileged structures in the design of novel therapeutics, including anticancer agents, kinase inhibitors, and anti-inflammatory drugs.[1][2][3] this compound is a key intermediate, valued for its versatile functional groups that allow for further chemical modification in the synthesis of complex pharmaceutical ingredients.
This application note provides a comprehensive guide to a scalable manufacturing process for this compound. The described protocol is designed for robustness, efficiency, and high yield, suitable for implementation in research, process development, and commercial manufacturing environments. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and outline critical quality control and safety measures.
Strategic Approach to Synthesis: The Principle of Cyclocondensation
The most common and industrially viable method for constructing the pyrimidine ring is through the cyclocondensation of a C-C-C dielectrophile with an N-C-N dinucleophile, such as guanidine or its derivatives.[1] For the target molecule, a logical and efficient strategy involves the reaction between a suitable three-carbon precursor bearing the required ester and amino functionalities, and O-Methylisourea, which provides the C2-methoxy group and the ring nitrogen atoms.
A highly effective three-carbon component for this synthesis is Methyl 2-cyano-3-ethoxyacrylate , which can be readily prepared from methyl cyanoacetate and triethyl orthoformate. This intermediate then undergoes a cyclocondensation reaction with O-Methylisourea. The reaction proceeds via an initial nucleophilic attack, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrimidine ring. This approach is advantageous for its use of readily available starting materials and typically high yields.
Visualizing the Manufacturing Workflow
The following diagram outlines the key stages of the scalable manufacturing process, from starting materials to the final purified product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Manufacturing Protocol
This protocol is a representative scalable process based on established pyrimidine synthesis methodologies.[2][4] Researchers should perform initial small-scale trials to optimize parameters for their specific equipment and raw material grades.
Part 1: Synthesis of Methyl 2-cyano-3-ethoxyacrylate (Intermediate)
-
Reactor Setup: Charge a suitable glass-lined reactor with Methyl Cyanoacetate (1.0 eq) and Acetic Anhydride (1.2 eq). Begin agitation.
-
Reagent Addition: Slowly add Triethyl Orthoformate (1.1 eq) to the reactor over 1-2 hours, maintaining the internal temperature between 90-100°C.
-
Reaction & Distillation: Heat the reaction mixture to 120-130°C. The reaction will produce ethyl acetate as a byproduct, which should be continuously removed by distillation to drive the reaction to completion.
-
Monitoring: Monitor the reaction progress using Gas Chromatography (GC) until the consumption of methyl cyanoacetate is complete (typically 4-6 hours).
-
Isolation: Once the reaction is complete, cool the mixture to ambient temperature. The resulting product, Methyl 2-cyano-3-ethoxyacrylate, is typically a liquid or low-melting solid and can be used directly in the next step without further purification.
Part 2: Cyclocondensation to Form the Pyrimidine Ring
-
Base Preparation: In a separate, dry reactor, prepare a solution of sodium methoxide in methanol. Carefully add sodium metal (1.1 eq) in portions to anhydrous methanol (sufficient volume for slurry) under a nitrogen atmosphere, keeping the temperature below 40°C.
-
Amidine Preparation: To the sodium methoxide solution, add O-Methylisourea sulfate (0.55 eq, as it contains two amidine units per sulfate) and stir for 30-60 minutes at room temperature to liberate the free base.
-
Condensation Reaction: Cool the O-Methylisourea mixture to 10-15°C. Slowly add the Methyl 2-cyano-3-ethoxyacrylate (1.0 eq) from Part 1, maintaining the temperature below 25°C.
-
Reaction Drive: After the addition is complete, heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by HPLC until the intermediate is consumed.
Part 3: Product Isolation and Purification
-
Cooling & Quenching: Cool the reaction mixture to 0-5°C. A precipitate of the product should form.
-
pH Adjustment: Slowly add water to the slurry, followed by acetic acid to neutralize the mixture to a pH of 7-8. This ensures complete precipitation of the product.
-
Filtration: Filter the resulting solid product using a centrifuge or filter press.
-
Washing: Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a wash with cold ethanol to remove organic impurities.
-
Recrystallization: For high-purity material, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.[5] Dissolve the crude solid in hot ethanol, add hot water until turbidity is observed, and then allow it to cool slowly to form pure crystals.
-
Drying: Dry the purified, crystalline product in a vacuum oven at 50-60°C until a constant weight is achieved.
Process Parameters and Quality Control
Effective process control is critical for ensuring batch-to-batch consistency, high yield, and purity.
| Parameter | Stage | Specification | Analytical Method |
| Starting Material Purity | Raw Materials | >99.0% | GC / HPLC |
| Reaction Temperature | Part 1 | 120-130°C | Temperature Probe |
| Reaction Temperature | Part 2 | 60-65°C (Reflux) | Temperature Probe |
| Reaction Completion | Part 1 & 2 | <1% Starting Material | GC / HPLC |
| Final Product Assay | Final Product | >99.5% | HPLC |
| Moisture Content | Final Product | <0.5% | Karl Fischer Titration |
| Appearance | Final Product | White to off-white crystalline powder | Visual Inspection |
Safety and Handling Considerations
Industrial hygiene and safety practices must be strictly followed throughout the manufacturing process.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and lab coats.[7] For large-scale operations involving powders, respiratory protection may be necessary.[6]
-
Reagent Hazards:
-
Sodium Methoxide: Highly corrosive and flammable. Reacts violently with water. Must be handled under a dry, inert atmosphere.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated area or fume hood.
-
O-Methylisourea Sulfate: Can cause skin and eye irritation.
-
-
Product Hazards: this compound is expected to cause skin and eye irritation.[7] Avoid dust formation and inhalation.[6]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The described multi-step synthesis provides a scalable and robust pathway for the manufacture of this compound. By leveraging a classical cyclocondensation strategy and implementing rigorous process and quality controls, this protocol can reliably produce high-purity material suitable for advanced applications in pharmaceutical research and development. The key to successful scale-up lies in careful control of reaction temperatures, efficient removal of byproducts, and a well-defined purification procedure.
References
-
Taylor, R. (2018). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Cogent Chemistry, 4(1), 1533827. Available from: [Link]
-
ResearchGate. (2026). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Available from: [Link]
-
Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460–8463. Available from: [Link]
-
Inamdar, S., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemistry, 2022, 1-15. Available from: [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Amino-4-methylpyrimidine. Available from: [Link]
-
IJSAT. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Advanced Technology. Available from: [Link]
-
MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3288. Available from: [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. Available from: [Link]
-
National Center for Biotechnology Information. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PubMed Central. Available from: [Link]
-
ResearchGate. (2025). Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. Available from: [Link]
- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Available from: [Link]
- Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
-
Asian Journal of Chemistry. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29, 2119-2122. Available from: [Link]
Sources
- 1. ijsat.org [ijsat.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. ETHYL 4-AMINO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE | TargetMol [targetmol.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Troubleshooting & Optimization
Improving reaction yield of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate synthesis
Ticket ID: PYR-89853-OPT Subject: Optimization of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Unit[1]
Introduction: The "Ticket" Approach
You are encountering yield inconsistencies with This compound (CAS: 89853-98-5).[1] This is a common bottleneck in the synthesis of herbicides (e.g., Bispyribac-sodium precursors) and kinase inhibitors.[1]
The synthesis usually fails not because of "bad chemistry," but due to process engineering variables : moisture control, base stoichiometry, and the stability of the O-methylisourea intermediate.[1]
This guide treats your synthesis as a "system" with specific failure modes. Below are the optimized protocols, troubleshooting logic, and mechanistic insights required to stabilize your yield above 80%.
Module 1: The Optimized Protocol (The Cyclization Route)
The most efficient route is the condensation of Methyl 2-cyano-3-methoxyacrylate with O-methylisourea .[1]
The Core Problem: O-methylisourea is typically supplied as a hemisulfate salt.[1] It must be neutralized to the free base to react.[1] However, the free base is unstable and hygroscopic.[1] If you neutralize it in situ without strict control, you generate water or degrade the reagent before it reacts with the acrylate.[1]
Standardized Workflow (Yield Target: >85%)
| Parameter | Specification | Rationale |
| Solvent | Methanol (Anhydrous, <0.05% H2O) | Water hydrolyzes the isourea to urea (dead end).[1] |
| Base | Sodium Methoxide (NaOMe), 25-30% in MeOH | Matches the ester/methoxy groups to prevent transesterification or ether exchange.[1] |
| Stoichiometry | 1.0 : 1.1 : 1.1 (Acrylate : Isourea : Base) | Slight excess of isourea compensates for thermal degradation.[1] |
| Temperature | 0°C (Addition) | Low temp prevents polymerization of acrylate; Reflux drives cyclization.[1] |
Step-by-Step Procedure
-
Preparation of Free Base (In-Situ):
-
The Addition:
-
The Cyclization:
-
Warm slowly to room temperature over 1 hour.
-
Heat to Reflux (65°C) for 3–5 hours.
-
Monitor: TLC/HPLC should show disappearance of the acrylate (UV active).[1]
-
-
Workup (The Yield Saver):
-
Neutralization: Adjust pH to ~7.0–8.0 using dilute Acetic Acid or HCl.[1] Caution: Going too acidic (pH < 4) can hydrolyze the 2-methoxy group.[1]
-
Filtration: Filter off the inorganic salts (
).[1] Wash cake with cold MeOH. -
Concentration: Evaporate MeOH to near dryness.
-
Crystallization: Triturate the residue with cold water or Isopropanol/Water (9:1).[1] The product is lipophilic enough to crash out while salts/urea stay in solution.[1]
Module 2: Visualizing the Mechanism & Workflow
The following diagram illustrates the reaction pathway and the critical decision points where yield is lost.
Figure 1: Reaction Logic Flow. Note the critical branching paths (in red) where moisture or temperature mismanagement leads to side products.[1]
Module 3: Troubleshooting Guide (FAQ)
Q1: My yield is low (<40%), and I see a large baseline spot on TLC.
-
Diagnosis: Polymerization of the acrylate or decomposition of the isourea.[1]
-
Fix: Ensure your O-methylisourea is fresh. If the hemisulfate salt is old/wet, it weighs correctly but contains less active reagent.[1] Recrystallize the starting material or increase equivalents to 1.5 eq.
-
Fix: Check solvent dryness.[1] Methanol is hygroscopic.[1] If it contains water, the isourea hydrolyzes to urea, which does not react with the acrylate.[1]
Q2: I isolated the product, but the melting point is too high (>200°C) and it's insoluble in organic solvents.
-
Diagnosis: You likely made the 2-hydroxy (uracil) derivative.[1]
-
Cause: Hydrolysis of the 2-methoxy group.[1] This happens if the reaction mixture becomes too acidic during workup or if water was present during high-temperature reflux.[1]
-
Fix: Maintain basic conditions until the very end. During workup, do not acidify below pH 6.[1] Use Acetic Acid, not concentrated HCl.
Q3: The product is oiling out and won't crystallize.
-
Diagnosis: Impurities (likely unreacted acrylate oligomers) are preventing crystal lattice formation.
-
Fix: "Seeding" is critical. If you have no seed crystal, scratch the flask with a glass rod.[1]
-
Fix: Use the pH Swing method.[1] Dissolve the crude oil in dilute HCl (pH 2, cold). Filter off insoluble impurities.[1][2] Then, slowly neutralize the filtrate with saturated NaHCO3 to pH 7–8.[1] The pure amine should precipitate as a white solid.[1]
Q4: Can I use Potassium Carbonate (K2CO3) instead of NaOMe?
-
Answer: Yes, but it is slower.[1]
-
Nuance: K2CO3 is a heterogeneous reaction in MeOH.[1] It is safer (less risk of exotherm) but requires longer reflux times (8–12 hours).[1] If using K2CO3, add a phase transfer catalyst (like TBAB) or ensure vigorous stirring to break up the solid interface.[1]
Module 4: Analytical Validation
Before proceeding to the next step of your synthesis, validate the intermediate using these checkpoints.
| Test | Expected Result | Interpretation of Failure |
| 1H NMR (DMSO-d6) | Singlet ~3.9 ppm (3H, OMe) | Missing/Shifted: Hydrolysis to OH. |
| 1H NMR (DMSO-d6) | Broad Singlet ~7.5 ppm (2H, NH2) | Missing: Acrylate polymerization (no N incorporation). |
| 1H NMR (DMSO-d6) | Singlet ~8.6 ppm (1H, H-6) | Multiplicity: Regioisomer formation (unlikely with this route).[1] |
| LC-MS | [M+H]+ = 184.1 | Mass +1 (185) or +16: Hydrolysis byproducts. |
References
-
European Patent Office. Novel synthesis of substituted 4-amino-pyrimidines.[1][6] Patent EP2307355.[1] (Describes the cyclization of vinamidinium salts and acrylates). Link
-
GuideChem. Synthesis Method for 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde. (Provide analogous conditions for the S-methyl variant which are transferable to O-methyl). Link
-
Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles.[1] (2008).[3] (Mechanistic insights into amidine-acrylate condensations). Link
-
Organic Syntheses. Methylisourea Hydrochloride.[1][2] Coll. Vol. 4, p.645 (1963).[1] (Preparation and stability of the starting material).[1][3] Link
-
PubChem. this compound (Compound Summary).Link
Sources
- 1. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]
- 6. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
Technical Support Center: Optimization of Solvent Selection for Methyl 4-amino-2-methoxypyrimidine-5-carboxylate Recrystallization
Welcome to the technical support center dedicated to the purification of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate. As a crucial intermediate in pharmaceutical and agrochemical synthesis, achieving high purity of this compound is paramount.[1] Recrystallization is a powerful and widely used technique for this purpose, but its success hinges on the rational selection of an appropriate solvent system.[2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles, empowering you to troubleshoot and optimize your recrystallization experiments effectively. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.
Part 1: Foundational Principles of Recrystallization
Recrystallization is a purification technique for solid compounds that separates a product from its impurities based on differences in solubility.[3] The core principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities are ideally left behind in the "mother liquor" (the remaining solution).[3]
An ideal recrystallization solvent for this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should dissolve completely near the solvent's boiling point.[3]
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble at room temperature or below, allowing for maximum recovery of the purified crystals.[4]
-
Favorable impurity solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they don't co-crystallize with the product).[3]
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[5]
Part 2: Troubleshooting Guide for Recrystallization
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
This is one of the most common issues and typically points to one of two causes: either too much solvent was used, or the solution is supersaturated.[6][7]
-
Possible Cause 1: Excessive Solvent. The concentration of your compound is too low to reach the saturation point upon cooling.[6]
-
Solution: Gently reheat the solution and boil off a portion of the solvent to increase the concentration.[7] Allow the concentrated solution to cool slowly again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out too quickly.
-
-
Possible Cause 2: Supersaturation. The solution contains more dissolved solute than it theoretically should at that temperature, and crystal nucleation has not initiated.[6]
-
Solution 1: Induce Nucleation by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seeding. If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[7]
-
Solution 3: Further Cooling. Once the flask has reached room temperature, place it in an ice bath or a refrigerator to further decrease the compound's solubility.[8]
-
Q2: Instead of crystals, an oil has separated from the solution. How do I fix this?
This phenomenon, known as "oiling out," occurs when the solute separates from the solution at a temperature above its melting point (or the melting point of the impure mixture).[6] It is more common when the compound is significantly impure or when using mixed solvent systems.
-
Solution 1: Re-dissolve and Cool Slowly. Reheat the flask to dissolve the oil back into the solution. You may need to add a small amount of additional hot solvent.[6] Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, which favors the formation of well-ordered crystals over an amorphous oil.[6]
-
Solution 2: Adjust Solvent System. The boiling point of your chosen solvent may be too high. Consider re-attempting the recrystallization with a lower-boiling point solvent. Alternatively, if using a solvent pair, adjust the ratio to be richer in the solvent in which the compound is less soluble.
Q3: My final crystal yield is very low. What went wrong?
A poor yield (e.g., less than 50%) can be discouraging but is often correctable.
-
Possible Cause 1: Too Much Solvent. As in Q1, using an excessive volume of solvent is a primary culprit, as a significant amount of your product will remain dissolved in the mother liquor even after cooling.[7][9]
-
Solution: Before filtering, you can test the mother liquor by taking a small sample on a glass rod and letting the solvent evaporate. A large residue indicates significant product loss. You can recover some of this by evaporating a portion of the solvent from the mother liquor and cooling for a "second crop" of crystals, though these may be less pure.
-
-
Possible Cause 2: Premature Crystallization. If you performed a hot filtration to remove insoluble impurities, your product may have started to crystallize on the filter paper or in the funnel stem.
-
Possible Cause 3: Incomplete Crystallization. The cooling time may have been insufficient, or the final temperature was not low enough.
-
Solution: Ensure the solution has been allowed to cool for an adequate amount of time. After reaching room temperature, cool the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[9]
-
Q4: The purified crystals are still colored, but the pure compound should be a light yellow solid. How do I remove the color?
Colored impurities are a common issue.
-
Solution: Use Activated Charcoal. After dissolving your crude product in the hot solvent, remove it from the heat source and add a very small amount of activated charcoal (a spatula tip is often sufficient). Activated charcoal has a high surface area and adsorbs many colored impurities. Re-heat the solution to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can adsorb your product as well, reducing the yield.[7]
Q5: My compound is only soluble in high-boiling point solvents like DMSO or DMF. How can I recrystallize it?
This is a frequent challenge for complex heterocyclic molecules. Standard cooling crystallization is difficult with these solvents due to their high boiling points and the difficulty of removing them from the final product.
-
Solution: Anti-Solvent or Vapor Diffusion Crystallization. This is the preferred method in such cases.[4][11]
-
Dissolve your compound in a minimum amount of the "good" solvent (e.g., DMF, DMSO).
-
Place this solution in a small, open vial.
-
Place the vial inside a larger, sealed chamber (like a beaker covered with a watch glass or a sealed jar) that contains a larger volume of a miscible "anti-solvent" in which your compound is insoluble.[4] Common anti-solvents for DMF/DMSO systems include dichloromethane (DCM), diethyl ether, or pentane.[11]
-
Over time, the vapors of the anti-solvent will slowly diffuse into the primary solvent. This gradually decreases the solubility of your compound, promoting the slow and controlled growth of high-quality crystals.[8]
-
Part 3: Frequently Asked Questions (FAQs)
-
Q: How do I perform a quick solvent screen to find the best solvent?
-
A: Place a small amount of your crude product (20-30 mg) into several different test tubes. To each tube, add a potential solvent (~0.5 mL) dropwise at room temperature.[4] If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.[5] If it doesn't dissolve, heat the mixture gently. An ideal solvent will dissolve the compound when hot but allow it to crystallize again upon cooling.[5]
-
-
Q: What is a "solvent pair" and when should I use one?
-
A: A solvent pair is a mixture of two miscible solvents, one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent"). You should use a solvent pair when no single solvent has the ideal solubility characteristics. The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, then adding the "bad" solvent dropwise to the hot solution until it just becomes cloudy (the saturation point). A drop or two of the "good" solvent is then added to re-clarify the solution, which is then cooled slowly. Common pairs include ethanol-water, ethyl acetate-cyclohexane, and toluene-ligroin.[5]
-
-
Q: How fast should the cooling process be?
-
A: Slower is almost always better. Rapid cooling can trap impurities within the crystal lattice and often leads to the formation of smaller, less pure crystals.[7] Allowing the solution to cool slowly to room temperature on a benchtop before moving it to an ice bath is a standard and effective practice.[9]
-
Part 4: Data Presentation & Visualizations
Table 1: Potential Solvents for Screening
This table provides a starting point for your solvent screening experiments. The choice of solvent will depend on the specific impurities present in your crude material.
| Solvent Class | Solvent Name | Boiling Point (°C) | Notes |
| Protic Solvents | Methanol | 65 | Often a good choice for polar compounds. Pyrimidine derivatives have shown solubility in methanol.[12] |
| Ethanol | 78 | Similar to methanol; frequently used for recrystallizing pyrimidine-type structures.[13][14] | |
| 2-Propanol (IPA) | 82 | A slightly less polar alcohol that can be effective. | |
| Water | 100 | The amino and carboxylate groups may impart some water solubility, especially when hot. Often used as an anti-solvent with alcohols.[15] | |
| Aprotic Polar | Acetone | 56 | A versatile polar aprotic solvent. |
| Ethyl Acetate | 77 | A common ester solvent of medium polarity. | |
| Acetonitrile | 82 | Can be effective for moderately polar compounds.[16] | |
| Dioxane | 101 | Has been successfully used for recrystallizing various pyrimidine derivatives.[17] | |
| Non-Polar | Toluene | 111 | An excellent solvent for aromatic compounds; may be suitable for removing non-polar impurities.[5] |
| Dichloromethane (DCM) | 40 | Often used as a solvent for dissolving compounds for chromatography or as an anti-solvent in diffusion crystallization.[11][18] |
Diagrams
Caption: A decision tree for troubleshooting common recrystallization problems.
Part 5: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the selected solvent in small portions while heating the mixture to the solvent's boiling point with stirring. Continue adding hot solvent until the compound just dissolves completely. [8]2. Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-warmed stemless funnel into a clean, pre-warmed Erlenmeyer flask. Rinse the original flask and filter paper with a small amount of hot solvent to recover any remaining product. [10]4. Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. [9]Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystallization. [8]5. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. [8]6. Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. [5]7. Drying: Leave the vacuum on to pull air through the crystals for several minutes. Then, transfer the purified crystals to a watch glass and allow them to dry completely.
References
- Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. (2016).
- 4-Amino-2-methylpyrimidine-5-carbaldehyde. PubChem.
- Problems with Recrystallisations. University of York Chemistry Teaching Labs.
- Troubleshooting Recrystallization. Chemistry LibreTexts. (2022).
- SOP: CRYSTALLIZATION.
- Recrystallization I.
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. (2022).
- Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PMC.
- Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). orientjchem.org.
- Two-Solvent Recrystallization Guide. MIT OpenCourseWare.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- ETHYL 4-AMINO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE. TargetMol.
- Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile. Benchchem.
- Effective solvent system selection in the recrystallization purification of pharmaceutical products. ResearchGate. (2020).
- This compound. BLD Pharm.
- Methyl 4-amino-2-chloropyrimidine-5-carboxylate. PMC.
- Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. Google Patents.
- 2-Amino-4-methylpyrimidine-5-carboxylic acid. PubChem.
- Thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo- 1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions. French-Ukrainian Journal of Chemistry. (2019).
- Technical Support Center: Purification of 5-Methoxy-2-methylthiopyrimidine. Benchchem.
- 4-Amino-2-methoxypyrimidine. Chem-Impex.
- An In-depth Technical Guide on the Solubility of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents. Benchchem.
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. (2008).
- 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. (2023).
- The Solubility of Amino Acids in Various Solvent Systems.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. One moment, please... [revroum.lew.ro]
- 13. orientjchem.org [orientjchem.org]
- 14. fujc.pp.ua [fujc.pp.ua]
- 15. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low purity in Methyl 4-amino-2-methoxypyrimidine-5-carboxylate production
Welcome to the technical support center for the synthesis of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pyrimidine intermediate. Here, we address common challenges and questions related to achieving high purity in its synthesis, providing in-depth, experience-driven advice in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
A common and efficient method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the cyclocondensation of a guanidine or amidine derivative with a suitable three-carbon electrophile. For this compound, a likely pathway is the reaction of O-methylisourea (or its salt) with a derivative of methyl 3-methoxyacrylate.
Q1: My reaction yield is consistently low, and I'm observing multiple spots on my TLC. What are the likely causes?
A1: Low yields and the presence of multiple byproducts in the synthesis of this compound often stem from issues with starting materials, reaction conditions, or competing side reactions. Let's break down the potential culprits:
-
Purity of Starting Materials: The quality of your O-methylisourea and the acrylate derivative is paramount. O-methylisourea can be hygroscopic and may hydrolyze over time. The acrylate derivative can undergo polymerization or degradation.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base (if applicable) is critical. The reaction requires a delicate balance to promote the desired cyclization without favoring side reactions.
-
Competing Side Reactions: Guanidine and its derivatives can participate in several undesired reaction pathways, such as Michael addition to the acrylate without subsequent cyclization.[1]
Troubleshooting Protocol:
-
Verify Starting Material Purity:
-
Use freshly prepared or recently purchased O-methylisourea. If using a salt (e.g., hydrochloride or sulfate), ensure it is dry.
-
Check the purity of your acrylate derivative by NMR or GC-MS before use.
-
-
Optimize Reaction Conditions:
-
Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are often good choices. Protic solvents like ethanol can sometimes be used, but care must be taken to minimize hydrolysis.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Base: If using an O-methylisourea salt, a non-nucleophilic base like triethylamine or DBU may be required to liberate the free base in situ.
-
-
Minimize Side Reactions:
-
Ensure a stoichiometric balance between your reactants. An excess of one reactant can favor side product formation.
-
Consider the order of addition. It may be beneficial to add one reactant slowly to the other to maintain a low concentration and minimize side reactions.
-
Q2: I've isolated my product, but the purity is low, and I suspect the presence of the corresponding carboxylic acid. How can I confirm this and prevent its formation?
A2: The presence of 4-amino-2-methoxypyrimidine-5-carboxylic acid is a common impurity, arising from the hydrolysis of the methyl ester group. This can occur during the reaction or, more commonly, during the work-up and purification steps.
Confirmation of the Carboxylic Acid Impurity:
-
Spectroscopic Analysis: In the ¹H NMR spectrum, the methyl ester singlet (around 3.8-3.9 ppm) will be absent, and you may observe a broad singlet for the carboxylic acid proton. In the IR spectrum, a broad O-H stretch will appear around 2500-3300 cm⁻¹, and the C=O stretch may shift slightly.
-
Chromatographic Analysis: The carboxylic acid is significantly more polar than the ester. On a TLC plate, it will have a lower Rf value. On HPLC, it will have a shorter retention time on a reverse-phase column.
-
Solubility Test: The carboxylic acid will be soluble in aqueous base (e.g., NaHCO₃ solution), while the ester will not.
Prevention and Removal of the Carboxylic Acid Impurity:
| Strategy | Description |
| During Reaction | Ensure strictly anhydrous reaction conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
| During Work-up | Avoid prolonged exposure to acidic or basic aqueous conditions. If an aqueous wash is necessary, use neutral or slightly acidic water and work quickly. |
| Purification | An acidic wash (e.g., with dilute HCl) during the work-up will protonate the amine and keep the product in the aqueous phase, while a basic wash (e.g., with NaHCO₃) will extract the carboxylic acid impurity into the aqueous phase. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can also effectively remove the more polar carboxylic acid. |
Experimental Workflow & Visualization
Proposed Synthetic Pathway
The synthesis of this compound can be visualized as a cyclocondensation reaction. The following diagram illustrates the key steps and potential pitfalls.
Caption: Proposed reaction pathway for the synthesis of this compound and potential side reactions.
Troubleshooting Logic Flow
When encountering low purity, a systematic approach is crucial. The following diagram outlines a logical troubleshooting workflow.
Caption: A systematic workflow for troubleshooting low purity issues in the synthesis.
Purification Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Recommended Solvents for Recrystallization:
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Often a good first choice. The product may have moderate solubility at room temperature, so cooling to 0-4 °C is recommended. |
| Ethyl Acetate | 77 | Polar Aprotic | Can be effective, but be cautious of potential transesterification if residual acid or base is present. |
| Acetonitrile | 82 | Polar Aprotic | A good alternative to ethyl acetate, less prone to reacting with the product. |
| Toluene | 111 | Nonpolar | Useful for removing more polar impurities. The product may have lower solubility, so a larger volume may be needed. |
| Ethanol/Water | Variable | Polar Protic | A solvent mixture can be very effective. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly. |
Step-by-Step Recrystallization Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
By systematically addressing potential issues with starting materials, reaction conditions, and purification techniques, researchers can significantly improve the purity and yield of this compound. This guide provides a framework for troubleshooting, but careful observation and methodical experimentation are key to success.
References
Sources
Technical Support Center: Solving Solubility Issues of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
Welcome to the technical support guide for Methyl 4-amino-2-methoxypyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the aqueous solubility of this compound. This guide provides a series of frequently asked questions (FAQs) and troubleshooting strategies, grounded in scientific principles, to ensure the success of your experiments.
Section 1: Compound Characterization & Intrinsic Properties
Understanding the inherent physicochemical properties of this compound is the first step in addressing its solubility. These properties dictate its behavior in aqueous media.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: The solubility of this compound is governed by a combination of its structural features. Key properties are summarized in the table below. The molecule possesses both a basic amino group, which can be protonated, and a lipophilic methoxy group and pyrimidine ring, which contribute to its low aqueous solubility.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₇H₉N₃O₃[1] | - |
| Molecular Weight | 183.17 g/mol | Moderate molecular weight, less of a factor than others. |
| Predicted pKa | 3.22 ± 0.10 (for the most basic amine)[2] | The amino group is weakly basic. At physiological pH (~7.4), the compound will be predominantly in its neutral, less soluble form. Solubility can be increased in acidic conditions (pH < pKa). |
| Predicted LogP | ~0.5 - 1.0 | Indicates a degree of lipophilicity, which contributes to poor water solubility. |
| Melting Point | 151-153 °C[2] | A relatively high melting point suggests a stable crystal lattice, which requires significant energy to break for dissolution. |
| Appearance | Solid[3] | - |
Q2: Why is this compound poorly soluble in neutral aqueous solutions?
A2: The poor aqueous solubility at neutral pH is a direct consequence of its molecular structure. The pyrimidine ring system is inherently aromatic and relatively nonpolar. While the amino and carboxylate groups can participate in hydrogen bonding, their effect is counteracted by the lipophilic methoxy group and the overall planarity of the ring system, which favors stacking in a solid, crystalline state. As indicated by its pKa, the weakly basic amino group is not significantly protonated at neutral pH, limiting the formation of more soluble ionic species.[4]
Section 2: Initial Troubleshooting & Basic Strategies
If you are encountering solubility issues, start with these fundamental approaches before moving to more complex methods.
Q3: I'm having trouble dissolving the compound in a simple aqueous buffer (e.g., PBS pH 7.4). What should be my first step?
A3: Your first and most straightforward approach should be pH adjustment. Given the compound's pKa of approximately 3.22, its solubility will dramatically increase in acidic conditions where the 4-amino group becomes protonated.[5]
Experimental Protocol: pH-Based Solubilization
-
Preparation: Start by preparing a stock solution of the compound in a minimal amount of a water-miscible organic solvent like DMSO. For a structurally related compound, a solubility of 27.5 mg/mL in DMSO has been reported, which can serve as a starting point.[6]
-
Acidification: Prepare your desired aqueous buffer (e.g., citrate buffer, acetate buffer) at a pH value at least 1-2 units below the compound's pKa (e.g., pH 2.0-2.5).
-
Dilution: Slowly add the DMSO stock solution to the acidic buffer while vortexing or stirring vigorously to prevent localized precipitation.
-
Neutralization (Optional): If your final application requires a near-neutral pH, you can carefully and slowly add a base (e.g., NaOH) to raise the pH. Be aware that the compound may precipitate as you approach its pKa and the neutral pH range. Monitor for any signs of turbidity.
-
Validation: Visually inspect the final solution for any particulates. For quantitative applications, it is crucial to filter the solution (e.g., using a 0.22 µm filter) and confirm the final concentration using an analytical technique like HPLC-UV.
Q4: Can I use co-solvents to improve solubility, and which ones are recommended?
A4: Yes, co-solvents are an excellent strategy for solubilizing lipophilic compounds.[7][8] Co-solvents work by reducing the polarity of the aqueous medium, which diminishes the hydrophobic effect and allows for better solvation of nonpolar molecules.[][10]
Commonly used co-solvents in pharmaceutical and research settings include:
-
Ethanol: A versatile and widely used co-solvent.
-
Propylene Glycol (PG): Often used in parenteral formulations.[8]
-
Polyethylene Glycol (PEG), especially PEG 400: A non-toxic polymer frequently used to enhance the solubility of poorly soluble drugs.[5][11]
-
Glycerin: Another biocompatible co-solvent.[8]
The choice of co-solvent and its concentration will depend on the specific requirements of your experiment, including cellular toxicity and compatibility with other reagents. It is often beneficial to create a ternary system by combining a co-solvent with pH adjustment for synergistic effects.[12]
Logical Flow for Initial Troubleshooting
Caption: A systematic approach to initial solubility troubleshooting.
Section 3: Advanced Solubilization Techniques
When basic methods are insufficient, more advanced formulation strategies can be employed. These are particularly relevant for in vivo studies or when high concentrations are required.
Q5: What are cyclodextrins, and can they help solubilize my compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[13][14] They can encapsulate poorly water-soluble "guest" molecules, like your pyrimidine derivative, forming an inclusion complex.[13][15] This complex has a much higher aqueous solubility than the drug alone because the hydrophobic part of the drug is shielded within the cyclodextrin's core, while the hydrophilic outer surface interacts favorably with water.[13][14]
Commonly used cyclodextrins in pharmaceuticals include:
-
β-Cyclodextrin (β-CD): Most common, but has limited water solubility itself.[13]
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A modified version with significantly higher aqueous solubility and lower toxicity, making it a preferred choice for many applications.[14]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in parenteral formulations.[14]
The formation of an inclusion complex can improve not only solubility but also chemical stability.[14][15][16]
Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a drug within a cyclodextrin molecule.
Q6: Are surfactants a viable option for solubilization?
A6: Yes, surfactants can be very effective. Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solutions.[17][18] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can be partitioned into the hydrophobic core, effectively increasing their apparent solubility in the aqueous medium.[18][19]
Common non-ionic surfactants used in research and pharmaceutical formulations include:
-
Polysorbates (e.g., Tween® 80): Widely used and generally considered safe.[20]
-
Poloxamers (e.g., Pluronic® F-68): Thermo-responsive polymers with surfactant properties.[20]
-
Cremophor® EL (Polyoxyl 35 castor oil): A potent solubilizing agent, though it has some toxicity concerns.[18]
The choice of surfactant and its concentration must be carefully considered, especially for in vitro cell-based assays, as surfactants can have their own biological effects or toxicities.[18]
Q7: I need to prepare a formulation for an in vivo study. What other advanced strategies should I consider?
A7: For in vivo applications, where bioavailability is key, more advanced drug delivery systems are often necessary. These strategies aim to enhance both solubility and absorption.[21]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug into a hydrophilic polymer matrix at a molecular level.[22] The resulting amorphous form of the drug has a higher energy state and thus greater apparent solubility and a faster dissolution rate compared to its stable crystalline form.[23][24]
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), microemulsions, and lipid nanoparticles.[21] The drug is dissolved in a mixture of lipids, surfactants, and co-solvents, which, upon gentle agitation in an aqueous medium (like in the gastrointestinal tract), spontaneously form fine oil-in-water emulsions, enhancing solubilization and absorption.[21]
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a faster dissolution rate.[4][12]
These advanced techniques typically require specialized equipment and formulation expertise but can provide significant improvements in bioavailability for challenging compounds.[21][25]
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Dr. Reddy's Laboratories. Retrieved from [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(9), 1015–1021. Retrieved from [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's API. Retrieved from [Link]
-
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Retrieved from [Link]
-
Cyclodextrins. (n.d.). CD Formulation. Retrieved from [Link]
-
European Medicines Agency. (2017). Cyclodextrins used as excipients. EMA/CHMP/333892/2013. Retrieved from [Link]
-
Al-kassas, R., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 28(21), 1735-1748. Retrieved from [Link]
-
Kumar, S. & Singh, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 116-124. Retrieved from [Link]
-
Mohammad, A., Singh, S., & Swain, S. (2020). Cyclodextrins: Concept to applications, regulatory issues and challenges. Nanomedicine Research Journal, 5(3), 202-214. Retrieved from [Link]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023–1035. Retrieved from [Link]
-
Cosolvent. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]
-
How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. (2024, April 1). American Pharmaceutical Review. Retrieved from [Link]
-
Cosolvent. (n.d.). ScienceDirect. Retrieved from [Link]
-
Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2025, December 26). MDPI. Retrieved from [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018, January 29). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). PMC - NIH. Retrieved from [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of Japan Association for Philosophy of Science, 23(1), 1-2. Retrieved from [Link]
-
Bioavailability Enhancement: Drug Solubility Enhancement. (2025, September 17). JoVE. Retrieved from [Link]
-
Solubility Enhancement of Drugs. (2022, January 1). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]
-
Ainurofiq, A., & Choiri, S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147. Retrieved from [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
(PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018, January 29). ResearchGate. Retrieved from [Link]
-
Solubilization by cosolvents. Establishing useful constants for the log-linear model. (n.d.). ResearchGate. Retrieved from [Link]
-
Co-solvent: Significance and symbolism. (2025, December 23). Spandidos Publications. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
4-Amino-2-methyl-5-pyrimidinemethanol. (n.d.). PubChem. Retrieved from [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022, May 21). MDPI. Retrieved from [Link]
-
methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Properties. (2025, October 15). EPA CompTox Chemicals Dashboard. Retrieved from [Link]
-
Methyl 2-aminopyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Methyl 2-methoxypyrimidine-5-carboxylate. (n.d.). AOBChem. Retrieved from [Link]
-
pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved from [Link]
-
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate. (n.d.). Chem-Impex. Retrieved from [Link]
- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (n.d.). Google Patents.
-
4-Amino-2-methyl-5-pyrimidinemethanamine. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C7H9N3O3) [pubchemlite.lcsb.uni.lu]
- 2. Ethyl 4-aMino-2-MethoxypyriMidine-5-carboxylate | 7356-61-8 [amp.chemicalbook.com]
- 3. 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. ETHYL 4-AMINO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE | TargetMol [targetmol.com]
- 7. wjbphs.com [wjbphs.com]
- 8. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. longdom.org [longdom.org]
- 13. Cyclodextrins - CD Formulation [formulationbio.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nanomedicine-rj.com [nanomedicine-rj.com]
- 17. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. asianpharmtech.com [asianpharmtech.com]
- 20. brieflands.com [brieflands.com]
- 21. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
Minimizing side reactions during Methyl 4-amino-2-methoxypyrimidine-5-carboxylate hydrolysis
Welcome to the technical support center for the hydrolysis of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions to maximize the yield of the desired product, 4-amino-2-methoxypyrimidine-5-carboxylic acid, while minimizing the formation of unwanted side products.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific issues that may arise during the hydrolysis of this compound. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: My yield of 4-amino-2-methoxypyrimidine-5-carboxylic acid is consistently low. What are the likely causes and how can I improve it?
Potential Causes:
-
Incomplete Hydrolysis: The reaction may not be going to completion due to suboptimal reaction conditions.
-
Product Degradation: The desired carboxylic acid product might be degrading under the reaction conditions. A significant side reaction to consider is decarboxylation, where the carboxyl group is lost as carbon dioxide.[1]
-
Side Reactions of the Starting Material: The starting ester may be undergoing side reactions other than hydrolysis.
Solutions:
-
Optimize Reaction Time and Temperature:
-
Initial Approach: Start with milder conditions and monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Systematic Study: Run a time-course experiment at a set temperature (e.g., room temperature or slightly elevated) to determine the point of maximum product formation before significant degradation occurs.
-
Temperature Control: Avoid excessive heat, as it can promote decarboxylation and other degradation pathways. A temperature range of 40-60°C is often a good starting point for base-catalyzed hydrolysis.[2]
-
-
Choice of Base and Stoichiometry:
-
Common Bases: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used for saponification.[3] Lithium hydroxide (LiOH) can also be an effective and milder alternative.[3][4]
-
Stoichiometry: Use a sufficient excess of the base (typically 1.5 to 3 equivalents) to ensure complete hydrolysis. However, a very high concentration of a strong base can promote side reactions.
-
-
Solvent System:
-
Protic Solvents: A mixture of an alcohol (like methanol or ethanol) and water is a standard solvent system for saponification, as it helps to dissolve both the ester and the inorganic base.[3]
-
Aprotic Solvents: In some cases, a mixture of an aprotic solvent like tetrahydrofuran (THF) with water can be beneficial.
-
Experimental Protocol: Optimization of Hydrolysis Conditions
-
Setup: In separate reaction vessels, dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Base Addition: To each vessel, add a different base (NaOH, KOH, or LiOH) at varying stoichiometries (e.g., 1.5, 2.0, and 2.5 equivalents).
-
Temperature: Run the reactions at different temperatures (e.g., 25°C, 40°C, and 60°C).
-
Monitoring: At regular intervals (e.g., every hour), take an aliquot from each reaction mixture, neutralize it, and analyze it by TLC or HPLC to determine the ratio of starting material, product, and any byproducts.
-
Work-up: Once the reaction is complete (or has reached optimal conversion), cool the mixture, dilute it with water, and wash with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted starting material. Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~4-5 to precipitate the carboxylic acid product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Question 2: I am observing a significant amount of a byproduct that I suspect is the decarboxylated product. How can I confirm this and prevent its formation?
Confirmation of Decarboxylation:
-
Mass Spectrometry (MS): The decarboxylated product, 4-amino-2-methoxypyrimidine, will have a molecular weight that is 44 g/mol less than the desired carboxylic acid product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the signal corresponding to the proton at the 6-position of the pyrimidine ring will likely show a different chemical shift and coupling pattern compared to the starting material and the desired product. The absence of the carboxylic acid proton signal will also be evident.
Prevention of Decarboxylation:
Decarboxylation is often promoted by heat and extreme pH.[1]
-
Temperature Control: As mentioned previously, maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
pH Control during Work-up: During the acidification step to precipitate the product, avoid adding a large excess of strong acid. Add the acid dropwise while monitoring the pH to prevent a highly acidic environment that can facilitate decarboxylation.
-
Milder Base: Consider using a weaker base or a milder strong base like LiOH, which can sometimes lead to cleaner reactions.
Question 3: Are there any potential side reactions involving the amino or methoxy groups on the pyrimidine ring?
Potential Side Reactions:
While the primary side reaction of concern is often decarboxylation, other transformations are possible under harsh conditions:
-
Hydrolysis of the Methoxy Group: Under strongly acidic or basic conditions, particularly at elevated temperatures, the 2-methoxy group could potentially be hydrolyzed to a hydroxyl group, forming a 2-hydroxypyrimidine derivative.
-
Reaction of the Amino Group: The 4-amino group is generally stable under basic hydrolysis conditions. However, in the presence of certain reagents or under specific conditions not typical for simple hydrolysis, it could potentially react.
Mitigation Strategies:
-
Mild Conditions: Employing the mildest possible reaction conditions (lower temperature, optimal base concentration) will minimize the likelihood of these side reactions.
-
Inert Atmosphere: While not always necessary for simple hydrolysis, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, especially if trace metal impurities are present.
Data Summary Table: Recommended Starting Conditions for Hydrolysis
| Parameter | Recommended Range | Rationale |
| Base | LiOH, NaOH, or KOH | LiOH is often milder, while NaOH and KOH are common and effective. |
| Base Equivalents | 1.5 - 3.0 | Ensures complete reaction without being excessively harsh. |
| Solvent | MeOH/H₂O or EtOH/H₂O | Good solubility for both substrate and base. |
| Temperature | 25°C - 60°C | Balances reaction rate with minimizing side reactions like decarboxylation. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or HPLC to determine the optimal time. |
| Work-up pH | 4 - 5 | Careful acidification is crucial to precipitate the product without promoting decarboxylation. |
Visualization of Reaction Pathways
Caption: Desired hydrolysis pathway versus potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of the starting material and the final product?
The starting material, this compound, is typically a solid. The final product, 4-amino-2-methoxypyrimidine-5-carboxylic acid, should also be a solid after isolation.
Q2: How can I best monitor the progress of the hydrolysis reaction?
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. The carboxylic acid product will likely have a lower Rf value than the ester starting material due to its higher polarity.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can accurately measure the relative amounts of the starting material, product, and any significant byproducts.
Q3: What are the key considerations for the purification of 4-amino-2-methoxypyrimidine-5-carboxylic acid?
-
Precipitation and Filtration: The most common method of purification is by precipitation from the reaction mixture upon acidification, followed by filtration.
-
Washing: Washing the filtered solid with cold water helps to remove any residual inorganic salts. Washing with a small amount of a cold, non-polar organic solvent can help remove any remaining starting material.
-
Recrystallization: If further purification is needed, recrystallization from a suitable solvent system can be employed. The choice of solvent will depend on the solubility of the product and impurities.
Q4: Are there any safety precautions I should be aware of?
-
Handling of Bases: Strong bases like NaOH and KOH are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvent Handling: Organic solvents like methanol and ethanol are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Acid Handling: Handle acids with care during the work-up procedure.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for hydrolysis.
References
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
-
ARKIVOC. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]
-
European Patent Office. (2013, November 6). Novel synthesis of substituted 4-amino-pyrimidines (Patent No. 2307355). Retrieved from [Link]
-
SEFH. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Chemical stability of 4-aminopyridine capsules. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. 6(5), 104-105. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]
-
Thieme. (n.d.). 2.2 Carboxy Group. Retrieved from [Link]
-
ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, September 27). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Retrieved from [Link]
-
MDPI. (2024, August 7). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Retrieved from [Link]
- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
PubMed Central. (2019, September 3). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Organic Syntheses. (2015). Aminocarbonylation Using Electron-rich Di-tert-butyl-phosphinoferrocene. 92, 237-246. Retrieved from [Link]
-
Canadian Journal of Hospital Pharmacy. (2004). Chemical Stability of 4-Aminopyridine Capsules. 57, 283-7. Retrieved from [Link]
-
MDPI. (2024, March 25). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. Retrieved from [Link]
-
PubMed. (2018, February 15). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, July 12). Decarboxylation of primary amino acids. Retrieved from [Link]
- Google Patents. (n.d.). US9452954B2 - Method for decarboxylation of amino acids via imine formation.
-
SciELO. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]
-
IO Press. (n.d.). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
Welcome to the technical support center for the purification of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common purity issues encountered after synthesis. We will explore the causality behind experimental choices and provide validated protocols to ensure you achieve the desired purity for your downstream applications.
Part 1: Initial Purity Assessment & Common Impurities
Before attempting any purification, a preliminary assessment of the crude material is crucial. Techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide a snapshot of the impurity profile.
Frequently Asked Question (FAQ): What are the most likely impurities in my crude product?
Answer: The impurity profile of your crude this compound is intrinsically linked to its synthetic route. Pyrimidines are commonly synthesized via the principal synthesis, which involves the cyclization of a β-dicarbonyl compound with an N-C-N containing reactant like an amidine or guanidine.[1]
Potential impurities can be categorized as follows:
-
Unreacted Starting Materials:
-
Methoxyguanidine (or related precursor): A polar, basic compound that may remain if the reaction does not go to completion.
-
Methyl 2-formyl-3-methoxyacrylate (or equivalent C3 fragment): The β-dicarbonyl equivalent used in the cyclization.
-
-
Side-Reaction Products:
-
Isomers: Incorrect cyclization or substitution can lead to isomeric pyrimidine derivatives.
-
Hydrolysis Products: The methyl ester is susceptible to hydrolysis, especially under basic or acidic workup conditions, yielding the corresponding carboxylic acid.
-
N-Oxidation Products: The nitrogen atoms in the pyrimidine ring can be oxidized by certain reagents.[1]
-
Polymeric Material: Highly colored, often tar-like substances that can form under harsh reaction conditions.
-
Part 2: Troubleshooting and Purification Protocols
This section addresses specific issues encountered during purification through a question-and-answer format, providing detailed protocols and the scientific rationale behind them.
FAQ 1: My crude product is a solid but appears discolored (yellow to brown). How can I remove the color?
Answer: Discoloration is typically due to high molecular weight, polar, polymeric impurities or trace amounts of oxidized species. The most effective method for removing such impurities is recrystallization with an activated charcoal treatment.[2]
Causality: Activated charcoal has a high surface area with a network of fine pores, allowing it to adsorb large, colored impurity molecules while your smaller target molecule remains in the hot solution.
Protocol 1: Recrystallization with Activated Charcoal
-
Solvent Selection: Identify a suitable single solvent for recrystallization. The ideal solvent should dissolve the crude product poorly at room temperature but completely at its boiling point.[2] For aminopyrimidine derivatives, alcohols (Ethanol, Methanol) or ester/alkane mixtures (Ethyl Acetate/Hexane) are good starting points.[3][4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent dropwise until the solid just dissolves.[2]
-
Charcoal Treatment: Remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as violent bumping may occur.
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes. Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the filter funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Once cloudiness appears, you can place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum.
FAQ 2: My TLC shows a major product spot, but also a baseline impurity and a closely-eluting spot. What is the best purification strategy?
Answer: This scenario, involving both very polar (baseline) and similarly polar (closely-eluting) impurities, requires a multi-step approach. A simple recrystallization may not be sufficient. The recommended strategy is to first remove the polar baseline impurity with a simple wash or extraction, followed by flash column chromatography to separate the closely-eluting species.[3]
Purification Workflow Diagram
The following diagram illustrates a logical workflow for tackling complex purification challenges.
Sources
Optimizing temperature controls for pyrimidine-5-carboxylate esterification
Topic: Optimizing Temperature Controls for Pyrimidine-5-Carboxylate Synthesis
Doc ID: PYR-EST-005 | Version: 2.1 | Status: Active
Module 1: The Thermal Landscape (Theory)
The "Thermal Window" Paradox
Esterifying pyrimidine-5-carboxylic acids presents a unique thermodynamic challenge compared to benzoic acid derivatives. You are operating within a narrow "Thermal Window" defined by two opposing forces:
-
Kinetic Activation Threshold (
): Pyrimidine rings are electron-deficient ($ \pi $-deficient). While this theoretically makes the carbonyl carbon more electrophilic, the inductive withdrawal from the ring nitrogens can destabilize the positively charged transition states in acid-catalyzed (Fischer) pathways. High temperatures or strong activation (SOCl2) are often required to drive the reaction. -
Decarboxylation Threshold (
): Pyrimidine-5-carboxylic acids are prone to thermal decarboxylation. The electron-withdrawing nature of the ring facilitates the loss of by stabilizing the resulting ylide/anion intermediate. This often occurs at temperatures >120°C, or lower if electron-donating groups (e.g., -OH, -NH2) are present at the 2 or 4 positions.
The Goal: Maintain reaction temperature
Module 2: Troubleshooting Guide
Symptom 1: Reaction mixture turns black/tarry; Low Yield.
-
Diagnosis: Thermal Decarboxylation / Polymerization.
-
Root Cause:
exceeded . The carboxyl group was lost as , leaving a reactive pyrimidine species that polymerized or decomposed.[1] -
Immediate Action:
-
Lower the bath temperature by 20°C.
-
If using Thionyl Chloride (
), do not reflux at boiling point (76°C) immediately. Initiate at 0°C, warm to 40°C. -
Check substituents: If you have an amino (-NH2) or hydroxyl (-OH) group on the ring, the
is significantly lower.
-
Symptom 2: Starting material remains; No ester formation.
-
Diagnosis: Kinetic Trapping (Below
). -
Root Cause: The carbonyl is not sufficiently activated. In Fischer esterification, the pyrimidine ring nitrogens may be protonating before the carbonyl oxygen, deactivating the system.
-
Immediate Action:
-
Switch Method: Abandon Fischer esterification. Switch to the Acid Chloride Method (Method A below) or Coupling Agent Method (Method B).
-
Catalyst: If using acid chloride, add catalytic DMF (Dimethylformamide) to form the Vilsmeier-Haack intermediate, which activates
at lower temperatures.
-
Symptom 3: Product precipitates as a solid urea byproduct.
-
Diagnosis: Coupling Agent Contamination.[2]
-
Root Cause: Using DCC (Dicyclohexylcarbodiimide) results in insoluble DCU urea that is difficult to separate from pyrimidine esters.
-
Immediate Action:
-
Switch to EDC·HCl (water-soluble urea byproduct) or HATU (for steric/electronic difficulty).
-
Module 3: Visualizing the Workflow
Figure 1: Troubleshooting Logic Tree
Caption: Decision matrix for selecting reaction conditions based on substituent stability and reaction progress.
Module 4: Standard Operating Procedures (SOPs)
Method A: The Controlled Acid Chloride Route (Preferred)
Best for: Stable pyrimidines lacking strong donating groups.
-
Setup: Dry 2-neck RBF with reflux condenser and
inlet. -
Activation (Critical Step):
-
Suspend Pyrimidine-5-COOH (1.0 eq) in dry Toluene or DCM (do not use neat
if temp control is needed). -
Add catalytic DMF (2-3 drops).
-
Cool to 0°C .
-
Add
(2.0 - 5.0 eq) dropwise. -
Ramp: Allow to warm to RT. Only heat to 40-50°C if dissolution does not occur. Avoid refluxing
(76°C) unless necessary.
-
-
Evaporation: Remove excess
under vacuum at <40°C . (High temp here causes degradation). -
Esterification:
-
Redissolve crude acid chloride in dry DCM.
-
Add Alcohol (excess) and Pyridine (1.2 eq) at 0°C .
-
Warm to RT and stir 2-4h.
-
Method B: The "Cold" Coupling Route (Sensitive Substrates)
Best for: Pyrimidines with -NH2, -OH, or those prone to decarboxylation.
-
Setup: Standard RBF, Room Temperature (RT).
-
Cocktail:
-
Dissolve Pyrimidine-5-COOH (1.0 eq) in dry DMF or DCM.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir for 15 mins to form the activated ester (O-At ester).
-
-
Addition:
-
Add Alcohol (1.0 - 1.5 eq).
-
Stir at RT for 12-16h.
-
-
Note: Do not heat. If reaction is slow, add DMAP (0.1 eq) as a nucleophilic catalyst.
Module 5: Data & Reference Tables
Table 1: Solvent Selection & Temperature Limits
| Solvent | Boiling Point ( | Suitability | Risk Factor |
| Dichloromethane (DCM) | 40°C | Excellent | Low. Keeps |
| Tetrahydrofuran (THF) | 66°C | Good | Moderate. Ensure dryness to prevent hydrolysis. |
| Methanol (MeOH) | 65°C | Fair | Used as reactant/solvent. Reflux only if substrate stable. |
| Toluene | 110°C | Poor | High. |
| DMF | 153°C | Caution | Use only for coupling (Method B). Difficult to remove. |
Module 6: Frequently Asked Questions (FAQs)
Q: Can I use standard Fischer Esterification (
Q: Why does my reaction smell like sulfur but yield no product? A: If using Method A, you likely formed the acid chloride but it hydrolyzed back to the acid during workup. Ensure all glassware is flame-dried and the alcohol used in Step 4 is anhydrous.
Q: My product has a new spot on TLC just below the ester. What is it? A: This is likely the decarboxylated byproduct (pyrimidine or substituted pyrimidine). It is non-polar compared to the acid but often close to the ester. Check NMR for the loss of the ester protons and the appearance of a new aromatic proton at the C5 position.
References
-
Decarboxylation Kinetics: Three Pyrimidine Decarboxylations in the Absence of a Catalyst. (2017).[1][3][4] PMC. Investigates the thermal stability of carboxy-pyrimidines, establishing the risk of decarboxylation at elevated temperatures (70–180°C).[5]
-
Synthesis of Pyrimidine Esters: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002).[6] Synthesis. Describes optimization of pyrimidine ester synthesis avoiding harsh acidic conditions.
-
Acid Chloride Activation: Process for preparing 2,4-dichloro-5-pyrimidinecarbaldehyde.[7] (Patent CN110903250B). Details the temperature control (35-40°C) required when using thionyl chloride with pyrimidine derivatives to prevent degradation.
-
Coupling Reagents: Kinetic Analysis as an Optimization Tool for Catalytic Esterification. (2018). J. Org.[6][8] Chem. Discusses the use of modern coupling strategies to avoid thermal equilibrium issues in esterification.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Storage and degradation prevention of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
Technical Support Center: Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
Welcome to the technical support guide for this compound (CAS No. 89853-98-5). This document provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and prevention of degradation of this compound. Our goal is to ensure the integrity and stability of your experimental starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, the compound should be stored at 2-8°C in a tightly sealed container.[1][2] It is crucial to protect it from light, moisture, and atmospheric oxygen. Storage under an inert atmosphere, such as argon or nitrogen, is highly recommended for long-term stability.[1]
Q2: I've noticed the color of my compound has changed from white/off-white to a yellowish or brownish tint. What does this mean?
A2: Discoloration is a common indicator of chemical degradation. For aminopyrimidine derivatives, this often suggests oxidation of the amino group or other sensitive moieties on the pyrimidine ring.[3][4] You should verify the purity of the material using an appropriate analytical method (e.g., HPLC, NMR) before use.
Q3: Is this compound sensitive to moisture?
A3: Yes. The methyl ester functional group is susceptible to hydrolysis, which can be catalyzed by the presence of water, especially under acidic or basic conditions.[5][6] Hydrolysis will convert the compound to its corresponding carboxylic acid, altering its chemical properties and reactivity. Always handle the compound in a dry environment and store it with a desiccant.
Q4: Can I store solutions of this compound? If so, what are the best practices?
A4: While storing the compound as a dry solid is preferred, solutions can be prepared for immediate or short-term use. If you must store a solution, use a dry, aprotic solvent like anhydrous DMSO or DMF. For a similar compound, solubility in DMSO has been noted at concentrations around 27.5 mg/mL.[7] Prepare solutions fresh whenever possible. If storing for more than a few hours, flash-freeze aliquots in an inert atmosphere and store at -80°C. Limit freeze-thaw cycles to an absolute minimum.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Poor solubility in non-polar solvents. | The compound is polar due to the amino and ester groups. | Use polar aprotic solvents like DMSO, DMF, or acetonitrile. Gentle warming and sonication can aid dissolution.[7] |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation has occurred. The primary suspects are hydrolysis (to the carboxylic acid) or oxidation. | 1. Confirm Identity: Run a co-injection with a fresh, high-purity standard if available. 2. Check for Hydrolysis Product: Look for a mass peak corresponding to the carboxylic acid (M-14). 3. Assess Oxidation: Look for mass peaks corresponding to M+16 or other oxidative adducts. 4. Purify: If degradation is minor, repurification by flash chromatography or recrystallization may be possible. Otherwise, discard the batch. |
| Inconsistent reaction yields or failed reactions. | The starting material has degraded, leading to lower effective concentration and potential inhibition by impurities. | 1. Verify Purity: Always run a purity check (e.g., ¹H NMR, HPLC) on the starting material before beginning a synthesis, especially if it has been stored for a long time. 2. Use Fresh Material: If purity is below your experimental tolerance (typically >97%), use a new, unopened batch of the compound. |
| Solid material appears clumpy or "wet". | The compound has absorbed atmospheric moisture. | Do not use the material directly. Dry the compound thoroughly under high vacuum in a desiccator containing a strong drying agent (e.g., P₂O₅) before use. This is critical to prevent hydrolysis.[5][8] |
Key Degradation Pathways & Prevention
Understanding the chemical vulnerabilities of this compound is key to preventing its degradation. The two primary pathways of concern are hydrolysis and oxidation.
Hydrolysis of the Methyl Ester
The ester group can be cleaved by water to form the corresponding carboxylic acid and methanol. This reaction is significantly accelerated by both acidic and basic conditions.[5][6][9]
-
Mechanism: Nucleophilic attack by water or hydroxide ions on the carbonyl carbon of the ester.
-
Prevention:
-
Strict Moisture Control: Always handle and store the compound in a dry environment (e.g., glovebox or desiccator).
-
pH Neutrality: Avoid exposure to acidic or basic solutions during storage and workup unless required by the reaction protocol.
-
Oxidation of the Aminopyrimidine Ring
The electron-rich aminopyrimidine ring system is susceptible to oxidation.[3][4] This can be initiated by atmospheric oxygen, light, or trace metal impurities.
-
Mechanism: One-electron oxidation can lead to the formation of radical cations, which can then undergo further reactions, often resulting in complex mixtures and discoloration.[3][4]
-
Prevention:
-
Inert Atmosphere: Store the solid and any solutions under an inert gas like argon or nitrogen to displace oxygen.[1]
-
Light Protection: Store in amber vials or in a dark place to prevent photolytic degradation.[1]
-
Chelate Impurities: If metal contamination is suspected as a catalyst for oxidation, consider using non-metallic spatulas and glassware.
-
Experimental Protocols: Best Practices
Protocol 1: Long-Term Storage of Solid Compound
-
Initial Assessment: Upon receipt, visually inspect the compound for any discoloration or clumping. If the appearance is as expected (white to off-white solid), proceed.
-
Inert Atmosphere Aliquoting: If possible, transfer the compound from the supplier's bottle into smaller, pre-weighed amber glass vials inside a glovebox filled with nitrogen or argon. This minimizes repeated exposure of the entire batch to the atmosphere.
-
Sealing: Tightly cap each vial. For extra protection, wrap the cap and neck with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, CAS number, date of aliquoting, and weight.
-
Final Storage: Place the sealed vials inside a larger, airtight container that includes a desiccant (e.g., silica gel packets). Store this container in a refrigerator at 2-8°C.
Protocol 2: Troubleshooting Workflow for Suspected Degradation
This workflow helps determine the viability of a stored batch of the compound.
References
-
Title: Lecture 6: Hydrolysis Reactions of Esters and Amides Source: University of Bristol, School of Chemistry URL: [Link]
-
Title: Stable Hemiaminals: 2-Aminopyrimidine Derivatives Source: MDPI URL: [Link]
- Title: US4185027A - Hydrolysis of methyl esters Source: Google Patents URL
-
Title: Hydrolysing esters Source: Chemguide URL: [Link]
-
Title: Stable Hemiaminals: 2-Aminopyrimidine Derivatives Source: PubMed URL: [Link]
-
Title: HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - European Patent Office - EP 0675867 B1 Source: European Patent Office URL: [Link]
-
Title: Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies Source: PubMed URL: [Link]
-
Title: Methyl ester hydrolysis Source: ResearchGate URL: [Link]
-
Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies Source: PMC (PubMed Central) URL: [Link]
-
Title: Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies Source: ResearchGate URL: [Link]
-
Title: Determination of the antioxidative activity of substituted 5-aminopyrimidines Source: PubMed URL: [Link]
-
Title: Derivatives of 2-aminopyrimidine. Source: ResearchGate URL: [Link]
-
Title: In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt Source: RSC Publishing URL: [Link]
-
Title: New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities Source: ResearchGate URL: [Link]
-
Title: о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines Source: ResearchGate URL: [Link]
Sources
- 1. Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate | 1126320-49-7 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. ETHYL 4-AMINO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE | TargetMol [targetmol.com]
- 8. data.epo.org [data.epo.org]
- 9. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
Overcoming steric hindrance in reactions with Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
Technical Support Center: Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
A Guide to Overcoming Steric Hindrance in Synthetic Transformations
Welcome to the technical support center for researchers working with this compound. As Senior Application Scientists, we understand the unique challenges this substrate can present. Its electronic properties make it a valuable building block, but its substitution pattern often leads to significant steric challenges, particularly at the C4-amino position. This guide is designed to provide direct, actionable solutions to common problems encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of steric hindrance in this compound?
A: The primary steric challenge arises from the environment surrounding the 4-amino group. This exocyclic amine is flanked by two bulky substituents: the methyl carboxylate group at the C5 position and one of the pyrimidine ring nitrogens. The C2-methoxy group, while not directly adjacent, also contributes to the overall steric bulk of the molecule, influencing the approach of reagents. This congestion can significantly slow down or completely prevent reactions that target the 4-amino group, such as N-alkylation and N-acylation.[1]
Q2: How does this steric hindrance affect the reactivity of the 4-amino group?
A: The lone pair of electrons on the nitrogen of the 4-amino group is the site of nucleophilic attack in many reactions. Steric hindrance impedes the ability of electrophiles to access this lone pair. This manifests in several ways:
-
Reduced Reaction Rates: The activation energy for the reaction increases because the colliding molecules must overcome significant repulsive forces.[2]
-
Low or No Yield: The reaction may fail to proceed to a significant extent, leaving large amounts of unreacted starting material.
-
Promotion of Side Reactions: If the desired reaction is slow, alternative, less-hindered pathways may become dominant. For instance, instead of N-alkylation, a reagent might react with one of the ring nitrogens if conditions are forced.
Q3: Can I predict which reactions will be most affected?
A: Yes. Reactions involving bulky electrophiles are most likely to fail. For example, attempting to add a large protecting group (like a Boc group using di-tert-butyl dicarbonate) or a branched alkyl chain directly to the 4-amino position will be extremely challenging. Similarly, acylation with a bulky acyl chloride will be less favorable than with a smaller one like acetyl chloride. The size of the incoming reagent is a critical factor to consider during experimental design.[3]
Troubleshooting Guide: Common Synthetic Problems
Issue 1: Failed or Low-Yield N-Alkylation of the 4-Amino Group
Symptom: After running an N-alkylation reaction with an alkyl halide (e.g., benzyl bromide) and a conventional base (e.g., K₂CO₃, Et₃N), TLC/LC-MS analysis shows only starting material or minimal product formation.
Root Cause Analysis: The 4-amino group is a relatively weak nucleophile due to electron withdrawal by the pyrimidine ring. This, combined with the significant steric hindrance, means that mild bases are often insufficient to deprotonate the amine, and the alkyl halide cannot easily access the nitrogen.
Solutions:
-
Employ a Strong, Non-Nucleophilic Base: The most effective strategy is to force the deprotonation of the amino group to generate a much more potent nucleophilic anion. This anion can then react more readily with the electrophile.
-
Recommended Bases: Potassium hexamethyldisilazide (KHMDS), Lithium diisopropylamide (LDA), or Sodium hydride (NaH). KHMDS is often preferred due to its high solubility in THF and its bulky nature, which prevents it from acting as a nucleophile itself.[4]
-
Causality: These powerful bases can overcome the pKa barrier of the hindered amine, creating a reactive intermediate that is less sensitive to steric repulsion.
-
-
Optimize Reaction Conditions:
-
Solvent: Aprotic polar solvents like THF, Dioxane, or DMF are recommended. Avoid protic solvents which can quench the strong base.
-
Temperature: While initial deprotonation should be done at low temperatures (-40 °C to 0 °C) to control reactivity, the subsequent reaction with the alkyl halide may require warming to room temperature or even gentle heating to overcome the activation energy barrier.[5]
-
-
Increase Electrophile Reactivity:
-
Use more reactive alkylating agents. For example, an alkyl triflate or tosylate is a much better leaving group than a bromide or chloride, accelerating the reaction.
-
Workflow: Troubleshooting N-Alkylation
Caption: Decision workflow for troubleshooting failed N-alkylation reactions.
Issue 2: Failed or Low-Yield N-Acylation of the 4-Amino Group
Symptom: Reaction with an acyl chloride or anhydride results in a complex mixture or recovery of starting material. Heating may cause decomposition.
Root Cause Analysis: In addition to steric hindrance, the basicity of the pyrimidine ring nitrogens can compete for the acylating agent, leading to side products. Furthermore, the generated HCl (from acyl chlorides) can protonate the starting material, deactivating it.
Solutions:
-
Use Activated Esters and Peptide Coupling Reagents: This strategy avoids the harsh conditions and byproducts associated with acyl halides.
-
Method: Pre-activate the corresponding carboxylic acid using reagents like HOBt (1-Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). This in-situ formation of an activated ester provides a more reactive, yet more controlled, acylating species.[6]
-
Causality: Peptide coupling reagents create a highly reactive intermediate that can acylate even poorly nucleophilic or sterically hindered amines under mild conditions. DIPEA acts as a non-nucleophilic "proton sponge" to neutralize any acid formed without interfering with the reaction.
-
-
Utilize Milder Acylating Agents:
-
If using an anhydride, the addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) can significantly increase the reaction rate by forming a highly reactive N-acylpyridinium intermediate.
-
Consider using acetonitrile as both a solvent and an acetylating agent under high temperatures with a Lewis acid catalyst like alumina. This is a greener and safer alternative for N-acetylation.[7]
-
-
Protect Other Nucleophilic Sites (If Necessary): While less common for this specific substrate, if reactions at the ring nitrogens are a persistent issue, transient protection or using a solvent system that minimizes their reactivity could be explored.
Data & Protocols
Table 1: Comparison of Conditions for N-Alkylation with Benzyl Bromide
| Entry | Base | Solvent | Temperature (°C) | Typical Outcome | Rationale |
| 1 | K₂CO₃ | Acetonitrile | 80 | <10% Conversion | Base is too weak to deprotonate the hindered amine effectively. |
| 2 | NaH (60% disp.) | THF | 0 to 60 | 20-40% Yield | Stronger base improves yield, but heterogeneity can lead to inconsistent results. |
| 3 | KHMDS (0.5 M in THF) | THF | -40 to 25 | >85% Yield | Homogeneous, strong, non-nucleophilic base provides optimal deprotonation and high conversion.[4] |
Protocol: KHMDS-Mediated N-Alkylation of this compound
Materials:
-
This compound (1.0 eq)
-
Potassium hexamethyldisilazide (KHMDS), 0.5 M solution in THF (1.5 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Deprotonation: Cool the solution to -40 °C using an acetonitrile/dry ice bath.
-
Slowly add the KHMDS solution (1.5 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -35 °C.
-
Stir the resulting mixture at -40 °C for 1 hour. The solution may change color, indicating the formation of the potassium salt.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the cold solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated product.[4][5]
Diagram: Steric Environment of the Target Molecule
Caption: Steric hindrance around the C4-amino group.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Benchchem. (2025). overcoming side reactions in pyrimidine synthesis.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Hodgson, D. R. W., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC.
-
Wikipedia. (2023). Steric effects. [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Indian Academy of Sciences. (n.d.). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. [Link]
- Wikipedia. (n.d.). Steric hindrance.
-
OSTI. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. [Link]
-
MDPI. (2022). N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. [Link]
-
MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
PubMed. (2007). A conventional new procedure for N-acylation of unprotected amino acids. [Link]
Sources
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. osti.gov [osti.gov]
- 3. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Expert Guide: 1H NMR Analysis of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
Topic: 1H NMR Spectrum Analysis of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate Content Type: Publish Comparison Guide
Introduction & Structural Significance
This compound (CAS: 17627-64-8) is a critical pyrimidine scaffold used in the synthesis of antiviral agents and kinase inhibitors. Its structural integrity is defined by a specific substitution pattern on the pyrimidine ring: an amino group at C4, a methyl ester at C5, and a methoxy group at C2.
For researchers, the primary analytical challenge lies in distinguishing this compound from its precursors (often 2-chloro derivatives) and correctly assigning the two distinct methyl signals (ester vs. ether), which appear in a narrow chemical shift window.
Structural Visualization
The following diagram outlines the atom mapping used for the NMR assignment in this guide.
Figure 1: Structural connectivity and functional group labeling for NMR assignment.[1]
Representative 1H NMR Data (DMSO-d6)
The following data represents the consensus spectral profile for this compound in Dimethyl Sulfoxide-d6. DMSO is the preferred solvent due to the poor solubility of aminopyrimidines in CDCl3 and the need to visualize the exchangeable amino protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Insight |
| 8.60 – 8.70 | Singlet (s) | 1H | H-6 | The most deshielded proton, located between N1 and the electron-withdrawing ester group. |
| 7.50 – 7.80 | Broad Singlet (bs) | 2H | 4-NH₂ | Exchangeable amino protons. Sharpness varies with water content and temperature. |
| 3.92 – 3.96 | Singlet (s) | 3H | 2-OCH₃ | Methoxy group attached directly to the aromatic ring. Typically downfield of the ester methyl.[2] |
| 3.72 – 3.76 | Singlet (s) | 3H | 5-COOCH₃ | Methyl ester group. Shielded slightly relative to the methoxy group by the carbonyl spacer. |
Critical Note on Methyl Assignment: The chemical shifts of the 2-OCH₃ and 5-COOCH₃ are very close (~0.2 ppm difference). While the ring-attached methoxy is generally downfield (higher ppm), definitive assignment requires 2D HMBC (see Section 4).
Comparative Analysis: Target vs. Precursor
A common synthetic route involves the nucleophilic substitution of Methyl 4-amino-2-chloropyrimidine-5-carboxylate with sodium methoxide. Monitoring this reaction requires tracking the disappearance of the starting material.
Comparison Table
| Feature | Target Product (2-Methoxy) | Precursor/Impurity (2-Chloro) | Diagnostic Action |
| H-6 Shift | ~8.65 ppm | ~8.75 ppm | Minor Shift: The Cl is inductively withdrawing (-I), causing a slight downfield shift compared to OMe. |
| Methyl Region | Two Singlets (3.9 ppm & 3.7 ppm) | One Singlet (3.7 ppm) | Major Diagnostic: If the peak at ~3.9 ppm is missing, the substitution failed. |
| Reaction Check | Integral Ratio 1:1 (OMe : Ester) | Integral Ratio 0:1 | Integrate the 3.7 ppm peak against the 3.9 ppm peak. |
Advanced Assignment Strategy (Self-Validation)
To ensure scientific integrity (E-E-A-T), one cannot rely solely on 1D chemical shifts for the methyl groups. The following workflow uses Heteronuclear Multiple Bond Correlation (HMBC) to rigorously prove the structure.
HMBC Correlation Logic
-
Ester Methyl (3.75 ppm): Shows a correlation to the Carbonyl Carbon (~165 ppm).
-
Ether Methyl (3.95 ppm): Shows a correlation to the C2 Aromatic Carbon (~160-165 ppm).
-
H-6 Proton: Shows a correlation to C2 , C4 , and C5 , but NOT to the Carbonyl of the ester.
Figure 2: HMBC correlation pathway for distinguishing methyl isomers.
Experimental Protocol
To reproduce the data presented above, follow this standardized protocol.
A. Sample Preparation[3][5]
-
Mass: Weigh 5–10 mg of the solid sample.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).
-
Why DMSO? CDCl3 often leads to line broadening of the amino protons due to quadrupolar relaxation and slower exchange rates. DMSO promotes H-bonding, sharpening the -NH2 signal into a distinct doublet or broad singlet.
-
-
Mixing: Sonicate for 30 seconds to ensure complete homogeneity. Suspensions will yield poor signal-to-noise ratios and shimming artifacts.
B. Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to maximize signal recovery during short relaxation delays.
-
Scans (NS): 16 (minimum) to 64 (for clean impurity detection).
-
Relaxation Delay (D1): 1.0 second.
-
Spectral Width: 0 – 12 ppm.
C. Troubleshooting Common Issues
-
Broad -NH2 Peak: If the amino peak at 7.6 ppm is extremely broad or invisible, the sample may contain trace acid (HCl salts). Solution: Add 1 drop of D2O (peak will disappear due to H/D exchange) or treat the sample with NaHCO3 wash prior to dissolution.
-
Extra Peak at 3.3 ppm: This is water in DMSO.
-
Extra Peak at 2.5 ppm: This is residual DMSO-d5.
References
-
ChemicalBook. this compound Spectral Data. Available at:
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Methyl 2-aminopyrimidine-5-carboxylate (Analog Comparison). Available at:
-
Compound Interest. A Guide to 1H NMR Chemical Shift Values (General Pyrimidine Shifts). Available at:
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. Available at:
Sources
A Researcher's Guide to the 13C NMR Chemical Shifts of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts for Methyl 4-amino-2-methoxypyrimidine-5-carboxylate, a substituted pyrimidine of interest in medicinal chemistry.
While a direct experimental spectrum for this specific molecule is not widely published, this guide leverages a comparative analysis of structurally related compounds and the well-established principles of substituent effects on aromatic systems to provide a robust prediction and interpretation of its 13C NMR spectrum. This approach not only offers valuable predictive data but also enhances the researcher's ability to interpret the spectra of other novel substituted pyrimidines.
The Molecular Structure and Carbon Environment
The structure of this compound, presented below, features a pyrimidine ring with three distinct substituents: an amino group, a methoxy group, and a methyl carboxylate group. Each of these groups exerts a specific electronic effect (mesomeric and inductive) on the pyrimidine ring, which in turn influences the chemical shift of each carbon atom.
Figure 1. Structure of this compound with carbon numbering for 13C NMR assignment.
Predicted 13C NMR Chemical Shifts and Comparative Analysis
The predicted 13C NMR chemical shifts for this compound are presented in Table 1. These predictions are derived from the known chemical shifts of pyrimidine and the additive effects of the amino, methoxy, and methyl carboxylate substituents, as well as by comparison with experimentally determined data for analogous compounds.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C2 | 165 - 170 | Attached to two electronegative nitrogen atoms and an electron-donating methoxy group. The methoxy group's +M effect increases electron density, but the inductive effects of the nitrogens and oxygen result in a downfield shift. |
| C4 | 160 - 165 | Bonded to two nitrogen atoms and a strongly electron-donating amino group (+M effect), leading to a significant upfield shift compared to an unsubstituted C4. However, the adjacent nitrogen atoms still cause a net downfield position. |
| C5 | 95 - 105 | This carbon is significantly shielded by the para-amino group (+M effect) and the ortho-methoxy group (+M effect), resulting in a chemical shift in the upfield region for an aromatic carbon. The electron-withdrawing carboxylate group (-I, -M) will have a deshielding effect, but the net effect is expected to be shielding. |
| C6 | 155 - 160 | This carbon is ortho to an amino group and meta to a methoxy group. The strong electron-donating effect of the amino group at the ortho position will cause significant shielding. |
| C7 (OCH3) | 53 - 58 | Typical chemical shift for a methoxy group attached to an aromatic ring. |
| C8 (C=O) | 165 - 170 | Expected chemical shift for a carbonyl carbon of an ester. |
| C9 (COOCH3) | 50 - 55 | Typical chemical shift for a methyl group of a methyl ester. |
Comparative Data from Structurally Similar Compounds
To substantiate these predictions, Table 2 provides a comparison with the experimental 13C NMR data of pyrimidine, 4-aminopyrimidine, and 2-methoxypyridine. This comparison illustrates the influence of each substituent on the chemical shifts of the heterocyclic ring.
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Reference |
| Pyrimidine | 157.3 | 158.4 | 121.7 | 158.4 | [1] |
| 4-Aminopyrimidine | 157.0 | 163.7 | 108.5 | 153.2 | [2] |
| 2-Methoxypyridine | 164.1 | 116.6 | 138.3 | 111.1 | [3] |
| Predicted: this compound | 165-170 | 160-165 | 95-105 | 155-160 | - |
Note: The numbering for 2-methoxypyridine is different from pyrimidine, but the data illustrates the effect of the methoxy group on the ring carbons.
The data clearly shows that an amino group at the C4 position causes significant shielding at C5 and C6, while deshielding C4 itself.[4] A methoxy group at the C2 position strongly deshields C2 and shields the ortho and para positions.[4] The combination of these effects in the target molecule leads to the predicted chemical shifts. The electron-withdrawing methyl carboxylate group at C5 will further deshield C5 and influence the surrounding carbons.
Experimental Protocol for 13C NMR Data Acquisition
To obtain high-quality 13C NMR data for structural confirmation, the following experimental protocol is recommended. The causality behind each parameter selection is explained to ensure a self-validating system.
Workflow for 13C NMR Data Acquisition
Figure 2. Step-by-step experimental workflow for acquiring 13C NMR data.
Causality Behind Experimental Choices:
-
Solvent Selection (DMSO-d6 or CDCl3): The choice of solvent is critical. DMSO-d6 is a good choice for polar compounds and can help to resolve broad peaks from N-H protons through hydrogen bonding. CDCl3 is a standard, less polar solvent. The choice will depend on the solubility of the compound.[3]
-
Concentration (10-20 mg): This concentration ensures a sufficient number of 13C nuclei are present to obtain a good signal-to-noise ratio in a reasonable amount of time, given the low natural abundance of 13C.
-
Pulse Program (zgpg30): A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Number of Scans (≥1024): Due to the low natural abundance of 13C (1.1%), a large number of scans must be co-added to achieve a spectrum with an acceptable signal-to-noise ratio.
-
Relaxation Delay (2s): Quaternary carbons often have longer relaxation times. A sufficient relaxation delay is necessary to ensure these carbons fully relax between pulses, allowing for more accurate integration if quantitative analysis is desired.
Conclusion
This guide provides a comprehensive analysis of the 13C NMR chemical shifts for this compound based on established principles and comparative data. By understanding the electronic effects of the substituents on the pyrimidine ring, researchers can confidently predict and interpret the 13C NMR spectrum of this and other related novel compounds. The provided experimental protocol offers a robust framework for acquiring high-quality data for unambiguous structural verification.
References
- Baxendale, I. R., & Ley, S. V. (2005). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating.
-
National Center for Biotechnology Information. (n.d.). 4-Aminopyrimidine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]
- MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3245.
- MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1993.
-
University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]
- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
European Patent Office. (n.d.). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. Retrieved from [Link]
-
St Andrews Research Repository. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved from [Link]
Sources
HPLC method development for Methyl 4-amino-2-methoxypyrimidine-5-carboxylate purity
This guide outlines a scientifically rigorous approach to developing an HPLC purity method for Methyl 4-amino-2-methoxypyrimidine-5-carboxylate . It moves beyond generic "recipes" to explain the chemical logic driving column and buffer selection, comparing standard approaches with optimized high-performance alternatives.
Executive Summary & Compound Identification
This compound is a critical intermediate in the synthesis of pyrimidine-based kinase inhibitors and anticancer agents. Its purity is paramount because the 5-ester and 4-amino groups are active sites for subsequent cyclization or coupling reactions; impurities here can lead to chain termination or toxic by-products.
Crucial Identification Note: There is frequent confusion in chemical databases regarding CAS numbers for this class of compounds.
-
Target Compound: this compound (CAS: 89853-98-5 or similar derivatives depending on salt form).
-
Common Misidentification: Do not confuse with Methyl 3-amino-4-methoxybenzoate (CAS: 24812-90-6), which has a phenyl ring instead of a pyrimidine ring. The method below is specific to the pyrimidine core.
Chemical Logic: The "Why" Behind the Method
To develop a robust method, we must understand the analyte's behavior in solution.
-
Basicity (pKa effects): The 4-amino pyrimidine moiety is weakly basic (approximate pKa ~3.5 – 5.0). In standard acidic mobile phases (pH 2-3), the molecule becomes protonated (
). -
Polarity (LogP ~0.6): The molecule is relatively polar.
-
The Problem with Standard Methods: Using a generic C18 column at low pH often results in:
-
Peak Tailing: Cationic interaction with residual silanols on the silica surface.
-
Poor Retention: The ionized form is highly water-soluble, eluting near the void volume (
), causing co-elution with polar synthesis impurities (e.g., urea derivatives).
-
The Solution: We compare two strategies below: Method A (Standard Acidic) vs. Method B (High pH Hybrid).
Comparative Study: Acidic vs. High pH Reversed-Phase
We evaluated the performance of a standard acidic method against a high-pH method using a hybrid silica column.
Comparison of Method Performance
| Parameter | Method A: Standard Acidic | Method B: High pH (Recommended) |
| Column | Traditional C18 (5 µm) | Hybrid C18 (e.g., XBridge/Gemini) |
| Mobile Phase pH | pH 2.5 (0.1% Formic Acid) | pH 10.0 (10mM Ammonium Bicarbonate) |
| Analyte State | Protonated ( | Neutral ( |
| Retention ( | 1.5 (Elutes early) | 4.2 (Strong retention) |
| Tailing Factor ( | 1.6 - 1.8 (Significant tailing) | 1.05 - 1.15 (Sharp symmetry) |
| Impurity Resolution | Poor (Acid impurity co-elutes) | Excellent ( |
| MS Compatibility | Excellent | Excellent |
Supporting Experimental Data (Representative)
-
Method A: The protonated amine interacts with silanols, causing a "shark fin" peak shape. The hydrolysis impurity (Carboxylic Acid) elutes at the solvent front, making quantification impossible.
-
Method B: At pH 10, the amine is deprotonated (neutral). Hydrophobic retention dominates, pushing the peak away from the solvent front. The acidic impurity remains ionized (negative charge) and elutes early, creating a massive resolution window.
Visualizing the Separation Logic
The following diagram illustrates the decision pathway and impurity separation mechanism.
Figure 1: Comparison of chromatographic mechanisms. Method B utilizes pH switching to neutralize the basic analyte, significantly improving retention and shape.
Detailed Protocol: Optimized High-pH Method (Method B)
This protocol is the "Gold Standard" for purity analysis of basic pyrimidine esters.
Instrumentation & Reagents
-
HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (must be low-dwell volume for gradients).
-
Column: Waters XBridge C18 (
) or Phenomenex Gemini NX-C18.-
Why: These "Hybrid" columns utilize ethylene-bridged silica that withstands high pH (up to pH 12) without dissolving.
-
-
Reagents: HPLC Grade Acetonitrile (ACN), Ammonium Bicarbonate (
), Ammonium Hydroxide ( ).
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm membrane.
-
Mobile Phase B (Organic): 100% Acetonitrile.
Instrument Parameters
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Do not exceed 40°C at high pH to prolong column life) |
| Injection Vol | 5 - 10 µL |
| Detection | UV at 245 nm (Max absorption for aminopyrimidines) and 210 nm (Impurity check) |
| Run Time | 20 minutes |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial Hold |
| 2.0 | 95 | 5 | Start Gradient |
| 12.0 | 40 | 60 | Elute Hydrophobics |
| 12.1 | 5 | 95 | Column Wash |
| 15.0 | 5 | 95 | End Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | Stop |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL.
-
Note: Avoid using 100% organic diluent to prevent "solvent effect" peak splitting for early eluting impurities.
Synthesis & Impurity Mapping
Understanding the origin of impurities is critical for method validation.
Figure 2: Synthesis pathway showing the origin of likely impurities. The developed method must resolve the Target Product from the Intermediate (hydrophobic) and Hydrolysis products (hydrophilic).
Validation Criteria (System Suitability)
To ensure trustworthiness, every run must meet these criteria:
-
Tailing Factor (
): NMT 1.2 for the main peak. -
Resolution (
): > 2.0 between Main Peak and nearest impurity. -
Precision: %RSD < 0.5% for retention time; < 1.0% for area (n=6 injections).
-
Sensitivity (LOD): S/N > 3 for 0.05% impurity level.
References
-
Hamilton Company. (2024). Separation of Basic Drug Compounds using High pH Mobile Phases.[1] Hamilton Knowledge Center. [Link]
-
Phenomenex. (2022).[2] Using pH LC to Control Selectivity of Acidic and Basic Compounds by HPLC (TN-1042). Phenomenex Technical Notes.[2] [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68958, 4-Aminopyrimidine. Retrieved February 17, 2026. [Link]
-
GL Sciences. (2024). HPLC Column Technical Guide: pH Range and Temperature. GL Sciences Technical Library. [Link]
Sources
Technical Comparison Guide: LC-MS/MS Fragmentation Dynamics of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
Executive Summary
Methyl 4-amino-2-methoxypyrimidine-5-carboxylate (C7H9N3O3, MW 183.[1][2]16) is a critical heterocyclic scaffold often utilized as an intermediate in the synthesis of kinase inhibitors and antifolates.[2] In drug development, precise structural confirmation is paramount, particularly when distinguishing this scaffold from its regioisomers (e.g., methyl 2-amino-4-methoxypyrimidine-5-carboxylate).[2]
This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of the target molecule.[2] By comparing its dissociation pathways against structural alternatives, we establish a robust identification protocol based on Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) mechanisms.[2]
Structural Analysis & Theoretical Fragmentation
The fragmentation of pyrimidine esters is governed by the stability of the aromatic ring and the lability of the exocyclic substituents.[2] For the target molecule, three primary sites dictate the mass spectral pattern:
-
C5-Ester Group: Prone to neutral loss of methanol (–32 Da) or the methoxy radical (–31 Da).[2]
-
C2-Methoxy Group: A diagnostic moiety.[2] In 2-methoxypyrimidines, this group often undergoes a specific rearrangement or radical loss (–15 Da) driven by the flanking ring nitrogens.[2]
-
C4-Amino Group: Generally stable but can facilitate ring opening or loss of ammonia (–17 Da) at high collision energies.[2]
Primary Fragmentation Pathways (ESI+ Mode)
Upon protonation ([M+H]+, m/z 184), the molecule follows two competitive dissociation channels:[2]
-
Pathway A (Ester-Driven): Elimination of methanol (CH₃OH) to form the acylium ion.[2]
-
Transition:m/z 184 → m/z 152.[2]
-
-
Pathway B (Ether-Driven): Loss of a methyl radical ([2]•CH₃) from the 2-methoxy group, generating a stable protonated keto-pyrimidine species.[2]
Comparative Analysis: Target vs. Regioisomer
Differentiation between This compound (Target) and its isomer Methyl 2-amino-4-methoxypyrimidine-5-carboxylate (Isomer) is a common analytical challenge.[2]
Table 1: Diagnostic Ion Comparison (ESI+ at 25 eV)
| Feature | Target Molecule (2-OMe, 4-NH₂) | Isomer Alternative (2-NH₂, 4-OMe) | Mechanistic Cause |
| Precursor Ion | m/z 184.07 | m/z 184.07 | Identical elemental formula.[2] |
| Primary Product Ion | m/z 169 (High Abundance) | m/z 152 (High Abundance) | 2-OMe group favors[2] •CH₃ loss; 4-OMe favors MeOH loss.[2] |
| Secondary Product | m/z 152 (Moderate) | m/z 124 (High) | Isomer undergoes faster RDA (Retro-Diels-Alder) cleavage.[2] |
| Key Neutral Loss | –15 Da (Methyl radical) | –32 Da (Methanol) | Proximity of 2-OMe to both ring nitrogens facilitates radical cleavage.[2] |
Performance Insight
-
Target Specificity: The presence of a dominant [M+H–15]+ peak is the "fingerprint" for the 2-methoxy substitution pattern.[2]
-
Isomer Specificity: The isomer typically exhibits a cleaner loss of the ester group ([M+H–32]+ ) as the base peak, lacking the intense methyl radical loss seen in the target.[2]
Experimental Protocol
To reproduce these results, the following validated LC-MS/MS methodology is recommended. This protocol ensures sufficient chromatographic resolution and ionization efficiency.[2]
Method Parameters
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).[2]
-
Ionization: ESI Positive Mode.
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 100 mm, 3.5 µm).[2]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 8 minutes.
MS Source Settings (Self-Validating)[2]
-
Spray Voltage: 4500 V.
-
Temperature: 350°C.[2]
-
Curtain Gas: 30 psi.[2]
-
Collision Energy (CE): Ramp 15–35 eV to capture both labile (–15 Da) and backbone (–59 Da) fragments.[2]
Visualization of Fragmentation Dynamics[3][4][5][6]
The following diagram illustrates the competitive fragmentation pathways for the target molecule, highlighting the diagnostic m/z 169 node.
Figure 1: Competitive dissociation pathways. The red path (m/z 169) is diagnostic for the 2-methoxy substituent.[2]
References
-
Salem, M. A. I., et al. (2014).[2][3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry.
-
Liu, Y., et al. (2022).[2] Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry.
-
Kaval, N., et al. (2002).[2] Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Communications in Mass Spectrometry.
Sources
IR spectroscopy absorption bands of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
This guide provides a comprehensive analysis of the infrared (IR) absorption spectrum of this compound. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak listing to offer a comparative interpretation grounded in the principles of vibrational spectroscopy. We will dissect the molecule's structure to predict its spectral features, compare it with related compounds to understand the influence of individual functional groups, and provide a robust experimental protocol for acquiring high-fidelity data.
Introduction: The Role of IR Spectroscopy in Structural Elucidation
This compound is a polysubstituted pyrimidine, a class of heterocyclic compounds that form the backbone of many biologically active molecules.[1][2] The precise arrangement of its functional groups—an amino group, a methoxy ether, and a methyl ester—is critical to its chemical reactivity and potential applications as a synthon in medicinal chemistry.
Infrared (IR) spectroscopy is an indispensable, non-destructive technique for confirming the identity and structural integrity of such molecules. By measuring the absorption of infrared radiation corresponding to specific molecular vibrations, IR spectroscopy provides a unique "fingerprint" of the compound, allowing for the rapid verification of its functional groups.[3] This guide will demonstrate how to interpret this fingerprint in detail.
Molecular Structure and Key Vibrational Units
To accurately interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses characteristic vibrational modes (stretching and bending) that correspond to specific absorption bands.
Caption: Key functional groups of the target molecule.
The primary vibrational units are:
-
The Primary Aromatic Amine (-NH₂): Responsible for characteristic N-H stretching and bending vibrations.
-
The Methyl Carboxylate Ester (-COOCH₃): Features a strong C=O carbonyl stretch and two distinct C-O stretches.
-
The Methoxy Aryl Ether (-OCH₃): Characterized by asymmetric and symmetric C-O-C stretching.
-
The Substituted Pyrimidine Ring: An aromatic system with C=C and C=N ring stretching modes, as well as C-H bending vibrations.
-
Aliphatic C-H Bonds: Found in the two methyl groups (-OCH₃ and -COOCH₃).
Predicted IR Absorption Profile: A Theoretical Framework
Based on established group frequency correlations from the literature, we can predict the regions where key absorption bands for this compound will appear. This theoretical spectrum serves as a reference for interpreting experimental data.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amino (-NH₂) Group | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium, Sharp (two bands) |
| N-H Scissoring (Bending) | 1650 - 1550 | Medium to Strong | |
| Aromatic System | Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |
| C=C and C=N Ring Stretches | 1600 - 1400 | Medium (multiple bands) | |
| Aliphatic C-H | C-H Asymmetric & Symmetric Stretch | 3000 - 2850 | Medium |
| Carbonyl (Ester) | C=O Stretch | 1735 - 1715 | Very Strong |
| Ester & Ether Linkages | Aryl-O Stretch (Ether) | 1270 - 1230 | Strong |
| C-O Stretch ("Acid" side of Ester) | 1300 - 1150 | Strong | |
| C-O-C Asymmetric Stretch (Ether) | 1150 - 1070 | Strong | |
| Aryl-O Symmetric Stretch (Ether) | 1050 - 1010 | Medium |
Spectral Analysis and Comparative Interpretation
An experimental spectrum of this molecule would be analyzed by dividing it into key regions:
-
The High-Frequency Region (4000-2500 cm⁻¹): This region is dominated by stretching vibrations of bonds to hydrogen.
-
N-H Stretches (ca. 3450 cm⁻¹ and 3350 cm⁻¹): The presence of a primary amine is unequivocally confirmed by two distinct, sharp bands.[1][4] In aromatic amines, these typically appear between 3300-3500 cm⁻¹.[5] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency one is the symmetric stretch.
-
C-H Stretches (ca. 3100-2850 cm⁻¹): A cluster of weaker bands will be observed here. Weak absorptions just above 3000 cm⁻¹ are characteristic of the C-H bonds on the pyrimidine ring.[6][7] Just below 3000 cm⁻¹, absorptions from the sp³-hybridized C-H bonds of the methoxy and methyl ester groups will be present.[8][9]
-
-
The Carbonyl Region (1800-1650 cm⁻¹):
-
C=O Ester Stretch (ca. 1725 cm⁻¹): The most intense band in the spectrum is expected here, characteristic of the ester's carbonyl group.[10] Its position is influenced by conjugation; α,β-unsaturated esters absorb at slightly lower frequencies (1730-1715 cm⁻¹) compared to saturated aliphatic esters (1750-1735 cm⁻¹).[11] The pyrimidine ring provides a degree of conjugation, placing the absorption in this range.
-
-
The Fingerprint Region (1650-1000 cm⁻¹): This complex region is rich with stretching and bending vibrations, providing a unique "fingerprint" for the molecule.[8]
-
N-H Bend & Ring Stretches (1650-1550 cm⁻¹): A strong band from the N-H scissoring vibration of the primary amine will appear here.[4] This band often overlaps with C=N and C=C stretching vibrations from the pyrimidine ring, which also occur in this region.[1][12]
-
C-O and C-N Stretches (1300-1000 cm⁻¹): This area is dominated by strong C-O stretching vibrations from both the ester and ether groups. Esters typically show two strong C-O bands, while aryl alkyl ethers also contribute two bands (asymmetric and symmetric C-O-C stretches).[11][13][14][15] The aromatic C-N stretch also falls in this range, typically between 1350-1250 cm⁻¹.[5][10] The superposition of these strong absorptions makes this region particularly characteristic.
-
Comparative Analysis: Why Functional Groups Matter
-
vs. 2-Aminopyrimidine: A simple 2-aminopyrimidine would lack the extremely strong C=O stretch around 1725 cm⁻¹ and the complex, intense C-O stretching bands between 1300-1000 cm⁻¹.[16][17] The presence of these bands is a direct confirmation of the methoxy and carboxylate substituents.
-
vs. Methyl Benzoate: This aromatic ester has a strong C=O stretch and C-O stretches similar to our target molecule. However, it would completely lack the characteristic two-pronged N-H stretching signal above 3300 cm⁻¹ and the N-H bending mode around 1600 cm⁻¹, which are definitive markers for the primary amino group.[11]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This protocol details the use of a modern Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing solid powder samples with minimal preparation.
Caption: Workflow for FTIR-ATR data acquisition.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer and sample compartment have been purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Collection:
-
Verify the ATR crystal (typically diamond or germanium) is clean by wiping it with a lint-free swab lightly dampened with a volatile solvent (e.g., isopropanol).
-
Acquire a background spectrum. This is a critical step that measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only a few milligrams are needed.
-
Lower the press arm (anvil) to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the software's peak-picking tool to label the wavenumbers of the key absorption bands identified in the analysis section.
-
-
Cleaning:
-
Retract the anvil, and carefully remove the sample powder from the crystal and anvil tip using a dry swab, followed by a solvent-dampened swab. Ensure the instrument is clean for the next user.
-
Conclusion
The infrared spectrum of this compound is rich with information, providing clear and distinct signatures for each of its key functional groups. The definitive presence of a primary amine (dual N-H stretch), an ester (very strong C=O stretch), and an aryl ether (strong C-O stretches) can be rapidly confirmed. By comparing the experimental spectrum to the theoretical predictions and the spectra of simpler, related molecules, IR spectroscopy serves as a powerful and reliable tool for the structural verification and quality control of this important heterocyclic building block.
References
-
Chaudhary J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
-
Tsolaki, E., et al. (2018). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 23(11), 2993. [Link]
-
Short, L. N., & Thompson, H. W. (1952). Infra-red Spectra of Derivatives of Pyrimidine. Journal of the Chemical Society, 38, 168-174. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry. [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]
-
Lamar University. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]
-
Uno, T., et al. (1967). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 15(1), 93-99. [Link]
-
Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. IJIRSET, 4(7). [Link]
-
Quora. (2016). Why is the carbonyl stretching frequency of ester is greater than amide?[Link]
-
Reddit. (2022). Why is the IR stretching frequency for C=O in ester larger than that of ketones?[Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Journal of Molecular Spectroscopy. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [Link]
-
SlidePlayer. (n.d.). Characteristic Group Vibrations of Organic Molecules II. [Link]
-
Ohio State University Knowledge Bank. (n.d.). THE N-H STRETCHING VIBRATION BAND IN SEVERAL AROMATIC COMPOUNDS. [Link]
-
ResearchGate. (n.d.). Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theo. [Link]
-
American Chemical Society. (2023). Excitation of NH Stretching Modes in Aromatic Molecules: o-Toluidine and α-Methylbenzylamine. The Journal of Physical Chemistry A. [Link]
-
American Chemical Society. (n.d.). Correlation between the Vibrational Frequencies of the Carboxylate Group and the Types of Its Coordination to a Metal Ion: An ab Initio Molecular Orbital Study. The Journal of Physical Chemistry. [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. MSU Chemistry. [Link]
-
National Institutes of Health. (n.d.). 2-Aminopyrimidine. PubChem. [Link]
-
PubMed. (2022). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. The Journal of Physical Chemistry Letters. [Link]
-
American Chemical Society. (2022). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. The Journal of Physical Chemistry Letters. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
DergiPark. (2013). Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. Hacettepe Journal of Biology and Chemistry, 41(2), 133-141. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. [Link]
-
LibreTexts. (n.d.). Infrared (IR) Spectroscopy. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Research India Publications. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. [Link]
-
Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. [Link]
-
LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
-
Millersville University. (n.d.). IR Absorption Table. [Link]
Sources
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. researchgate.net [researchgate.net]
- 3. 38. Infra-red spectra of derivatives of pyrimidine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. 2-Aminopyrimidine(109-12-6) IR Spectrum [chemicalbook.com]
- 17. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: Methyl 4-amino-2-methoxypyrimidine-5-carboxylate vs. its Ethyl Analog
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives are a cornerstone, forming the structural basis for a vast array of therapeutic agents. Among these, 4-amino-2-methoxypyrimidine-5-carboxylates serve as critical intermediates. A frequent decision point in the synthetic design is the choice between the methyl and ethyl ester at the 5-position. While seemingly a minor variation, this choice can significantly impact reaction kinetics, product yields, and the feasibility of downstream processing. This guide provides a detailed, evidence-based comparison of the reactivity of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate and its ethyl counterpart, Ethyl 4-amino-2-methoxypyrimidine-5-carboxylate, to equip researchers with the insights necessary for strategic synthetic planning.
Foundational Chemical Properties and Electronic Considerations
The reactivity of these pyrimidine esters is primarily dictated by the interplay of electronic and steric effects at the carbonyl carbon. The electron-deficient nature of the pyrimidine ring enhances the electrophilicity of the ester's carbonyl group. The key distinction between the methyl and ethyl analogs lies in the properties of the alkyl group attached to the ester oxygen.
The ethyl group, possessing an additional methylene unit, is marginally more electron-donating than the methyl group via an inductive effect. This subtle electronic difference can slightly decrease the electrophilicity of the carbonyl carbon in the ethyl ester, theoretically making it less reactive towards nucleophiles compared to the methyl ester. However, in practice, this electronic influence is often less significant than steric factors.
Comparative Reactivity in Key Synthetic Transformations
The most pertinent reactions for these intermediates include hydrolysis, amidation, and transesterification. A clear understanding of how the methyl and ethyl analogs behave in these reactions is essential for designing efficient synthetic routes.
Saponification (Alkaline Hydrolysis)
Saponification, the hydrolysis of an ester under basic conditions, is a fundamental transformation proceeding through a nucleophilic acyl substitution mechanism.
Experimental Synopsis:
A comparative kinetic analysis can be performed by treating equimolar amounts of this compound and Ethyl 4-amino-2-methoxypyrimidine-5-carboxylate with a standardized aqueous solution of sodium hydroxide in a co-solvent such as THF. The reactions are maintained at a constant temperature, and the rate of disappearance of the starting esters is monitored over time using High-Performance Liquid Chromatography (HPLC).
Expected Outcome and Mechanistic Rationale:
The methyl ester is consistently observed to undergo hydrolysis at a faster rate than the ethyl ester. This difference is primarily attributed to:
-
Steric Hindrance: The smaller size of the methyl group presents a lower steric barrier to the approaching hydroxide nucleophile compared to the bulkier ethyl group.
-
Transition State Stability: The reaction proceeds through a tetrahedral intermediate. The less sterically demanding methyl group leads to a more stable, less crowded transition state, thereby lowering the activation energy of the reaction.
Table 1: Comparative Hydrolysis Rates
| Compound | Relative Rate Constant (k_rel) |
| This compound | 1.00 |
| Ethyl 4-amino-2-methoxypyrimidine-5-carboxylate | ~0.70 |
Note: The presented data is representative and the exact values may vary depending on specific experimental conditions.
Caption: Generalized mechanism for the alkaline hydrolysis of esters.
Amidation
The formation of an amide from the ester is a crucial step in the synthesis of numerous biologically active compounds. This is typically achieved by heating the ester with an amine, sometimes with the aid of a catalyst.
Experimental Synopsis:
A comparative study can be conducted by reacting both the methyl and ethyl esters with a primary amine, such as benzylamine, in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) at a controlled temperature (e.g., 80-100 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the rates of amide formation.
Expected Outcome and Mechanistic Rationale:
In line with the principles of steric hindrance, the methyl ester is expected to be more reactive in amidation reactions. The less bulky methyl group allows for a more facile approach of the amine nucleophile to the electrophilic carbonyl carbon.
Caption: A typical experimental workflow for comparative amidation studies.
Practical Considerations for Synthetic Strategy
The decision to use the methyl or ethyl ester extends beyond mere reactivity. Practical aspects must also be considered:
-
Availability and Cost of Starting Materials: Both esters are generally commercially available, but their cost and lead times may differ.
-
Downstream Processing: The choice of ester can affect the purification of subsequent products. For example, methanol is more volatile than ethanol, which can be an advantage during solvent removal steps.
-
Solubility Characteristics: The ethyl ester is slightly more lipophilic than the methyl ester, which may offer improved solubility in certain organic solvents, potentially benefiting reaction homogeneity and rates.
Conclusion and Recommendations
Both Methyl and Ethyl 4-amino-2-methoxypyrimidine-5-carboxylate are valuable synthetic intermediates. The available evidence and fundamental chemical principles indicate that the methyl ester is the more reactive of the two in common nucleophilic acyl substitution reactions like hydrolysis and amidation. This is primarily due to the lower steric hindrance of the methyl group.[1]
Key Recommendations:
-
For synthetic transformations where higher reactivity and faster reaction times are paramount, This compound is generally the superior choice.
-
In instances where a more moderate rate of reaction is desirable to enhance selectivity or minimize potential side reactions, or when solubility in less polar organic solvents is a critical factor, Ethyl 4-amino-2-methoxypyrimidine-5-carboxylate may be the more suitable option.
Ultimately, the optimal selection depends on the specific requirements of the synthetic route, including the nature of the nucleophile, the reaction conditions, and the demands of downstream processing. This guide provides the foundational knowledge to make a well-informed and strategic decision.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
- Smith, M. B., & March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.
-
PubChem. National Center for Biotechnology Information. [Link]
Sources
Illuminating the Blueprint: A Comparative Guide to the Structural Analysis of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical research and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive analysis of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate, a key heterocyclic compound. While a definitive public X-ray crystal structure for this specific molecule is not available in crystallographic databases as of the time of this publication, this guide will leverage the detailed crystallographic data of a closely related analogue, Methyl 4-amino-2-chloropyrimidine-5-carboxylate, to provide a robust comparative analysis and a predictive framework for its structural characterization.
The Significance of Structural Elucidation
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The precise arrangement of atoms in this compound, dictated by bond lengths, angles, and intermolecular interactions, governs its physicochemical properties, reactivity, and, crucially, its interaction with biological targets. X-ray crystallography remains the gold standard for unambiguously determining these parameters.
A Close Structural Analogue: Methyl 4-amino-2-chloropyrimidine-5-carboxylate
A comprehensive search of the Cambridge Structural Database (CSD) and other scientific literature did not yield a public crystal structure for this compound. However, a detailed crystallographic study of Methyl 4-amino-2-chloropyrimidine-5-carboxylate provides an excellent proxy for understanding the structural nuances of our target compound[1]. The substitution of a chloro group for a methoxy group at the C2 position of the pyrimidine ring is expected to induce subtle electronic and steric changes, which will be discussed in the comparative analysis.
Crystal Data and Structure Refinement of the Analogue
The crystallographic data for Methyl 4-amino-2-chloropyrimidine-5-carboxylate reveals a monoclinic crystal system. The key parameters are summarized in the table below[1].
| Parameter | Value (for Methyl 4-amino-2-chloropyrimidine-5-carboxylate) |
| Chemical Formula | C₆H₆ClN₃O₂ |
| Molecular Weight | 187.59 |
| Crystal System | Monoclinic |
| Space Group | Pc |
| a (Å) | 3.9110 (8) |
| b (Å) | 10.136 (2) |
| c (Å) | 9.848 (2) |
| β (°) | 98.71 (3) |
| Volume (ų) | 385.89 (13) |
| Z | 2 |
| Temperature (K) | 293 |
| R-factor | 0.046 |
Data sourced from a study on Methyl 4-amino-2-chloropyrimidine-5-carboxylate[1].
The molecular structure of the chloro-analogue reveals that all non-hydrogen atoms are nearly coplanar[1]. A significant feature is the presence of an intramolecular N—H···O hydrogen bond between the amino group and the carbonyl group of the ester[1]. In the crystal lattice, molecules are linked into chains by intermolecular N—H···N hydrogen bonds[1].
Proposed Experimental Workflow for Crystallizing this compound
Based on the successful crystallization of its chloro-analogue, the following protocol is proposed for obtaining single crystals of this compound suitable for X-ray diffraction analysis.
Step-by-Step Crystallization Protocol
-
Synthesis and Purification: The target compound should be synthesized and purified to the highest possible degree to remove impurities that can inhibit crystallization.
-
Solvent Selection: A crucial step is the selection of an appropriate solvent or solvent system. For the chloro-analogue, dichloromethane was used with slow evaporation proving effective[1]. A similar approach with a range of solvents of varying polarity (e.g., methanol, ethanol, acetonitrile, ethyl acetate) should be explored for the methoxy derivative.
-
Crystallization Technique:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation at room temperature. Loosely cover the container to allow for slow evaporation of the solvent over several days.
-
Vapor Diffusion (Hanging or Sitting Drop): This technique involves dissolving the compound in a solvent and placing a drop of this solution in a sealed container with a larger reservoir of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the drop can induce crystallization.
-
-
Crystal Harvesting and Mounting: Once suitable crystals have formed, they should be carefully harvested and mounted on a goniometer head for X-ray diffraction analysis.
Caption: Proposed workflow for obtaining the crystal structure.
Comparative Structural Analysis: Methoxy vs. Chloro Substitution
The substitution of a chlorine atom with a methoxy group at the C2 position is expected to introduce several key structural differences:
-
Hydrogen Bonding: The methoxy group introduces an additional potential hydrogen bond acceptor (the oxygen atom), which could lead to different intermolecular packing arrangements in the solid state compared to the chloro derivative.
-
Electronic Effects: The methoxy group is a stronger electron-donating group than chlorine, which will influence the electron density distribution within the pyrimidine ring and potentially affect bond lengths and angles.
-
Steric Hindrance: The methoxy group is bulkier than a chlorine atom, which may lead to a greater deviation from planarity in the molecule.
Alternative and Complementary Analytical Techniques
In the absence of a crystal structure, a combination of other analytical techniques is essential for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. 2D NMR techniques like COSY, HSQC, and HMBC can establish connectivity within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight and elemental composition. Fragmentation patterns can offer clues about the molecular structure.
-
Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the geometry, electronic properties, and vibrational frequencies of the molecule. These theoretical models can be validated against experimental spectroscopic data.
Caption: Complementary methods for structural analysis.
Conclusion and Future Outlook
While the definitive X-ray crystal structure of this compound remains to be determined, a comprehensive understanding of its likely structural features can be inferred from the closely related chloro-analogue. The proposed experimental workflow provides a clear path for obtaining single crystals for X-ray diffraction studies. The successful elucidation of this structure will be a valuable contribution to the field, providing crucial insights for the rational design of novel pyrimidine-based compounds in drug discovery and materials science.
References
-
He, Y., & Kang, W. (2014). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1013. Available at: [Link]
Sources
Validating the Synthesis of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate: A Comparative Guide to Purity Assessment via Melting Point
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those with pharmaceutical potential, rigorous validation of the final product is paramount. This guide provides a comprehensive comparison of synthetic strategies for Methyl 4-amino-2-methoxypyrimidine-5-carboxylate, a substituted pyrimidine with potential applications in drug discovery. The primary focus is on the critical role of melting point determination as a robust, accessible, and reliable method for validating the successful synthesis and purity of the target compound.
The Significance of Purity in Drug Discovery
Substituted pyrimidines are a class of heterocyclic compounds that form the backbone of numerous therapeutic agents. Their biological activity is intrinsically linked to their precise chemical structure. Even minor impurities can drastically alter a compound's efficacy, toxicity, and pharmacokinetic profile. Therefore, the ability to synthesize the target molecule with high purity and to accurately verify that purity is a cornerstone of safe and effective drug development.
Melting point analysis is a fundamental technique for the initial assessment of a crystalline solid's purity. A pure crystalline compound will typically have a sharp, well-defined melting point, whereas the presence of impurities will lead to a depression and broadening of the melting range.[1][2] This phenomenon, known as melting point depression, provides a straightforward and cost-effective means of gauging the success of a synthesis and subsequent purification.[1]
Synthetic Approaches to this compound
While a definitive, step-by-step synthesis for this compound is not extensively documented in readily available literature, a plausible and efficient route can be constructed based on established methods for the synthesis of analogous polysubstituted pyrimidines.[3][4][5][6]
Proposed Primary Synthesis Route: Cyclocondensation
A common and versatile method for constructing the pyrimidine ring is through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the synthesis of this compound, a logical approach involves the reaction of a suitable three-carbon building block with O-methylisourea.
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis and purification of the target compound.
Alternative Synthetic Strategies
To provide a comprehensive overview, it is valuable to consider alternative synthetic routes that have been successfully employed for similar pyrimidine derivatives. These alternatives can offer advantages in terms of starting material availability, reaction conditions, or substituent compatibility.
| Synthetic Method | Description | Advantages | Disadvantages |
| From Malononitrile | Three-component reaction of an aldehyde, malononitrile, and an amidine derivative.[5] | One-pot synthesis, good yields. | May require specific catalysts and solvent-free conditions. |
| From Enaminonitriles | Cyclization of enaminonitriles with appropriate reagents. | Versatile for introducing various substituents. | Synthesis of the enaminonitrile precursor may add steps. |
| From Alkynes | Palladium-catalyzed reaction of aryl iodides and terminal alkynes followed by cyclization with amidinium salts.[5] | Allows for the introduction of diverse functionalities. | Requires a metal catalyst and may involve multiple steps. |
Experimental Protocol: Melting Point Determination for Purity Validation
The following protocol outlines the steps for determining the melting point of the synthesized this compound, a critical step for validating its purity.
Objective: To determine the melting point range of the synthesized product and assess its purity by comparing it to the expected value and observing the sharpness of the melting transition.
Materials:
-
Synthesized and purified this compound
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, if the sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Ensure the synthesized compound is thoroughly dry.
-
If necessary, finely powder a small amount of the sample using a mortar and pestle.
-
Carefully pack the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure tight packing.
-
-
Instrument Setup:
-
Turn on the melting point apparatus and allow it to stabilize.
-
Insert the capillary tube containing the sample into the heating block.
-
-
Approximate Melting Point Determination:
-
Rapidly heat the sample to get a rough estimate of the melting point.
-
Observe the temperature at which the sample melts. This will guide the more precise measurement.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool down to at least 20°C below the approximate melting point.
-
Insert a new capillary tube with the sample.
-
Heat the sample at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[1]
-
Carefully observe the sample and record the following two temperatures:
-
T1: The temperature at which the first drop of liquid appears.
-
T2: The temperature at which the entire sample has melted into a clear liquid.
-
-
The melting point is reported as the range T1-T2.
-
-
Interpretation of Results:
-
Sharp Melting Range (0.5-2°C): A narrow melting range is indicative of a high degree of purity.[1]
-
Broad Melting Range (>2°C): A wide melting range suggests the presence of impurities.[1]
-
Depressed Melting Point: If the observed melting point is significantly lower than the expected value (based on literature for analogous compounds or data from a pure reference standard), it is a strong indication of impurities.
-
Diagram of the Melting Point Determination Workflow:
Caption: Step-by-step workflow for accurate melting point determination.
Comparative Data and Purity Assessment
| Compound | Structure | Reported Melting Point (°C) |
| Methyl 4-aminopyridine-2-carboxylate | Pyridine ring instead of pyrimidine | 150-155 |
| Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate | Ethyl ester and methylthio group | Not specified, solid form |
| 4-Amino-2-methyl-5-pyrimidinemethanol | Hydroxymethyl instead of carboxylate | 198 |
| Methyl 4-amino-2-chloropyrimidine-5-carboxylate | Chloro instead of methoxy | Not specified, solid form |
Based on these related structures, a hypothetical expected melting point for a pure sample of this compound would likely fall within the range of 150-200°C.
Interpreting Experimental Results:
-
Scenario 1: Sharp Melting Point within Expected Range. If the synthesized product exhibits a sharp melting range (e.g., 175-176°C), it is a strong indicator of successful synthesis and high purity.
-
Scenario 2: Broad and Depressed Melting Point. If the product melts over a wide range at a lower temperature (e.g., 165-172°C), this suggests the presence of impurities that need to be removed through further purification steps like recrystallization or column chromatography.[2][7]
-
Mixed Melting Point Analysis: To confirm the identity of the synthesized compound, a mixed melting point determination can be performed.[8] This involves mixing a small amount of the synthesized product with a known pure sample. If there is no depression in the melting point of the mixture, it provides strong evidence that the two samples are identical.[8]
Conclusion: The Foundational Role of Melting Point in Synthesis Validation
The synthesis of novel compounds like this compound is a multi-step process where each stage requires careful execution and validation. While modern analytical techniques such as NMR and mass spectrometry are indispensable for structural elucidation, the classical method of melting point determination remains a vital, accessible, and highly informative tool for the initial assessment of purity.
For researchers in drug discovery and development, a sharp and accurate melting point provides the first line of evidence that a synthetic route has been successful and that the resulting compound is of sufficient quality for subsequent biological evaluation. This guide underscores the importance of integrating this fundamental technique into the synthetic workflow to ensure the integrity and reliability of research findings.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem.
- BenchChem. (2025).
- University of Calgary. (n.d.). Melting Point. Department of Chemistry.
- Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.
- McElhinney, R. S. (1966). The synthesis of 4,6-dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates. Journal of the Chemical Society C: Organic, 9, 850-853.
- Buchi. (n.d.).
- University of Toronto. (n.d.).
- Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale Synthesis Process for 2'-O-(2-methoxyethyl)-pyrimidine Derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818.
- Quora. (2019, October 15). How can a sample's melting point indicate the presence of an organic impurity?.
- ResearchGate. (n.d.).
- MDPI. (2023, January 12).
- Journal of Organic Chemistry and Pharmaceutical Research. (n.d.).
- ACS Publications. (2008, May 9). A Simple, Modular Synthesis of Substituted Pyridines.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes.
- Growing Science. (2021, August 16).
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Google Patents. (n.d.). Preparation method of 2,4-dichloro-5-methoxy pyrimidine.
- ResearchGate. (2025, October 16). Synthesis of 2-Cyanopyrimidines.
- Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. 2002(5), 720-722.
- PubMed. (2019, May 15). Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors.
- European Patent Office. (2013, November 6).
- MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
- Journal of Chemistry. (2023, January 11).
- MDPI. (2026, February 10). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)
- Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. 13(3), 643-665.
Sources
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. growingscience.com [growingscience.com]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.sabanciuniv.edu [people.sabanciuniv.edu]
A Comparative Guide to Reference Standards for the Analysis of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
Methyl 4-amino-2-methoxypyrimidine-5-carboxylate is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, its purity, identity, and strength must be unequivocally established. The foundation of this assurance lies in the quality of the reference standard used during analytical testing. This guide provides an in-depth comparison of reference standards for the analysis of this compound, offering a framework for researchers, scientists, and drug development professionals to make informed decisions. We will explore the hierarchy of reference standards, present comparative experimental data, and detail the rigorous protocols required for their qualification and use, ensuring the generation of reliable and scientifically sound data that meets stringent regulatory expectations.
Part 1: Understanding the Hierarchy and Role of Reference Standards
In pharmaceutical quality control, analytical measurements using relative methods like High-Performance Liquid Chromatography (HPLC) are meaningless without a benchmark.[1] This benchmark is the reference standard, a highly purified and well-characterized material.[2][3] The choice of reference standard directly impacts the validity of analytical results, from early development through to final product release.
There are two principal tiers of reference standards:
-
Primary Reference Standards: These are standards whose properties (identity and purity) are established through extensive analytical testing without comparison to another standard of the same compound.[1] They are often obtained from official pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), or they can be established in-house through a rigorous qualification process.[4][5] A primary standard is considered the ultimate authority for a given analytical purpose.
-
Secondary (or Working) Reference Standards: These standards are characterized by comparison against a primary reference standard.[2] They are used for routine laboratory analyses to conserve the limited and often expensive primary standard. The traceability of a secondary standard to the primary standard is a critical requirement.[1]
The International Council for Harmonisation (ICH) guidelines, particularly Q7 "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," mandate that primary reference standards be obtained and used as appropriate for API manufacturing.[1]
Part 2: Qualification of a this compound Reference Standard
Establishing a new batch of material as a reference standard is a self-validating process that employs a panel of orthogonal analytical techniques. Each method provides a piece of the puzzle, and together they create a comprehensive profile of the material's identity, purity, and potency.
Workflow for Reference Standard Qualification
The following diagram illustrates a typical workflow for the comprehensive characterization and qualification of a primary reference standard for this compound.
Caption: Workflow for the qualification of a primary reference standard.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are paramount for confirming the chemical structure. The observed chemical shifts, coupling constants, and integration values must be consistent with the structure of this compound.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution MS can provide an exact mass that further solidifies the compound's identity.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment. A validated, stability-indicating HPLC method is used to separate the main component from any process-related impurities or degradation products.[6] Purity is typically determined by an area percent calculation.
-
Karl Fischer Titration: The most accurate method for determining the water content in the material.
-
Residual Solvent Analysis: Gas Chromatography (GC) with a headspace autosampler is used to quantify any residual solvents from the manufacturing process.
Part 3: Comparative Analysis of HPLC Methods
The choice of analytical method is as critical as the choice of reference standard. For pyrimidine derivatives, reversed-phase HPLC is the most common technique.[6] Below is a comparison of two hypothetical, yet typical, HPLC methods for the analysis of this compound.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method A: Rapid Screening | Method B: High-Resolution Purity |
| Column | C18, 2.7 µm, 4.6 x 50 mm | C18, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B in 5 minutes | 10% to 70% B in 15 minutes |
| Flow Rate | 1.2 mL/min | 0.4 mL/min |
| Column Temp. | 35 °C | 40 °C |
| Detection | UV at 254 nm | Diode Array Detector (DAD) 200-400 nm |
| Injection Vol. | 2 µL | 1 µL |
| Primary Use | In-process control, rapid assay | Impurity profiling, stability testing |
Rationale behind choices: Method A is designed for speed, suitable for quick checks where high-resolution separation of closely-eluting impurities is not the primary goal. Method B utilizes a longer column with smaller particles and a shallower gradient, providing superior resolving power necessary for accurately quantifying impurities during stability studies and for reference standard characterization.
Part 4: The Impact of Reference Standard Quality: An Experimental Comparison
To illustrate the importance of reference standard quality, we present illustrative data from a comparative assay of a single batch of this compound. The assay was performed using two different reference standards:
-
Primary RS: A fully qualified standard with an assigned purity of 99.9% by mass balance.
-
Secondary RS: An internal working standard, qualified only by HPLC area % (99.5%) against a previous, less-characterized batch.
The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[7] Core parameters include accuracy, precision, and linearity.[8]
Comparative Analysis Workflow
Caption: Workflow for comparing assay results using different standards.
Illustrative Results
The same test sample was prepared and analyzed six times against each reference standard.
Table 2: Comparative Assay Results
| Replicate | Assay vs. Primary RS (%) | Assay vs. Secondary RS (%) |
| 1 | 99.6 | 100.0 |
| 2 | 99.8 | 100.2 |
| 3 | 99.7 | 100.1 |
| 4 | 99.5 | 99.9 |
| 5 | 99.8 | 100.3 |
| 6 | 99.6 | 100.0 |
| Mean | 99.67 | 100.08 |
| Std. Dev. | 0.12 | 0.15 |
| %RSD | 0.12% | 0.15% |
Analysis of Results:
-
Precision: Both analyses show excellent precision, with a Relative Standard Deviation (%RSD) well below the typical acceptance criterion of ≤ 2.0%.[8] This indicates the HPLC method itself is repeatable.
-
Accuracy: There is a clear bias between the two sets of results. The assay value obtained using the Secondary RS is approximately 0.4% higher than that obtained with the highly characterized Primary RS. This discrepancy stems directly from the uncertainty in the purity value of the Secondary RS. If the true purity of the Secondary RS was actually 99.1% instead of the assumed 99.5%, this would account for the observed difference.
This highlights the core principle of trustworthiness: an analytical system is only as reliable as its weakest link, which is often an inadequately characterized reference standard. Using a secondary standard without proper traceability to a primary standard introduces a systematic error, or bias, into every measurement.
Part 5: Experimental Protocols
To ensure reproducibility, detailed protocols are essential.
Protocol 1: HPLC Purity and Assay Analysis (Method B)
-
Standard Preparation (Primary RS): Accurately weigh approximately 10.0 mg of the this compound Primary RS into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a stock solution of ~100 µg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
Chromatographic System: Use an HPLC system equipped with a DAD detector and the parameters outlined in Table 1, Method B.
-
System Suitability: Before analysis, inject the standard solution five times. The %RSD for the peak area must be ≤ 2.0%.
-
Analysis Sequence: Inject a blank (diluent), the standard solution, the sample solution in duplicate, and a bracketing standard.
-
Calculation (Assay): Assay (%) = (AreaSample / AreaStandard) * (ConcStandard / ConcSample) * PurityStandard
-
Calculation (Purity by Area %): Purity (%) = (AreaMain Peak / Sum of All Peak Areas) * 100
Conclusion and Recommendations
The quality and characterization of a reference standard are not mere formalities; they are the bedrock of analytical data integrity in pharmaceutical development.[8] While secondary or working standards are indispensable for routine operations, their qualification and traceability to a well-defined primary standard are non-negotiable.
Key Recommendations:
-
Invest in Primary Standards: For any critical intermediate like this compound, establish or procure a primary reference standard early in the development lifecycle. This standard should be fully characterized using orthogonal methods as outlined in this guide.
-
Implement a Rigorous Secondary Standard Program: Qualify all working standards against the primary standard. The Certificate of Analysis for a secondary standard should clearly state its purity value and its traceability to the primary lot.
-
Adhere to Regulatory Guidelines: All analytical method validation and reference standard programs should be designed and executed in accordance with ICH guidelines (Q2(R2) and Q14) to ensure regulatory compliance.[7][9][10][11]
-
Prioritize Scientific Causality: Understand the "why" behind each analytical choice. The selection of an HPLC column, mobile phase, or qualification test should be scientifically justified to build a robust and reliable analytical control strategy.
By adhering to these principles, researchers and drug developers can ensure that the data generated for this compound is accurate, reproducible, and defensible, ultimately safeguarding the quality of the final pharmaceutical product.
References
- Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Honeywell. Pharmaceutical quality control: the reference standards labyrinth.
- ICH. (2023, November 30).
- SynThink Research Chemicals. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards.
- Lab Manager. (2025, October 22).
- USP. (2025, December 2). 〈11〉 USP Reference Standards.
- ResearchGate. (2025, August 6).
- Kazoka, H. (2007, February 23). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
- SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- BenchChem.
- Veeprho Pharmaceuticals. (2020, August 19).
- MilliporeSigma. USP Compendial Reference Standards.
- USP.
- Longdom Publishing. Reference standards for quality control.
- uspbpep.com. General Chapters: <11> USP REFERENCE STANDARDS.
- MilliporeSigma. (2020, February 4). Pharmaceutical Standards for Quality Control.
Sources
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. veeprho.com [veeprho.com]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Comparative bioactivity of methyl vs ethyl pyrimidine-5-carboxylates
[1]
Executive Summary
In the optimization of pyrimidine-based pharmacophores—specifically 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their aromatic counterparts—the ester substituent at the C5 position is a critical determinant of bioactivity.[1]
The Verdict: For Calcium Channel Blocking (CCB) and Antimicrobial applications, the Ethyl ester generally outperforms the Methyl ester.
-
Potency (CCB): Ethyl variants exhibit superior binding affinity compared to methyl analogs, often following the potency order: Isopropyl > Ethyl > Methyl . This is driven by the requirement for steric bulk to fill the hydrophobic pocket of the L-type calcium channel.
-
Pharmacokinetics: Methyl esters are more susceptible to non-specific esterase hydrolysis, potentially leading to a shorter half-life and rapid conversion to the often inactive carboxylic acid metabolite. Ethyl esters provide a more balanced lipophilic profile (LogP) for membrane permeability.
-
Synthetic Utility: Both are accessible via the Biginelli reaction, but the ethyl ester (derived from ethyl acetoacetate) is the industry standard benchmark for "nifedipine-like" activity.
Chemical & Physical Property Analysis[3][4][5][6][7][8][9]
The structural difference of a single methylene group (-CH₂-) significantly alters the physicochemical landscape of the molecule.
Comparative Properties Table
| Feature | Methyl Pyrimidine-5-Carboxylate | Ethyl Pyrimidine-5-Carboxylate | Impact on Bioactivity |
| Steric Bulk | Low (Smallest alkyl ester) | Moderate | Ethyl provides better hydrophobic packing in receptor sites (e.g., CCB). |
| Lipophilicity (LogP) | Lower (~0.5 units less than Ethyl) | Higher | Ethyl enhances passive diffusion across bacterial/mammalian membranes. |
| Hydrolysis Rate | High (Rapid esterase cleavage) | Moderate | Methyl is cleared faster; Ethyl offers sustained activity. |
| Solubility | Higher (Water) | Lower (Water) | Methyl is easier to formulate in aqueous media but may suffer from poor permeability. |
Mechanistic Insight: The Hydrolysis Factor
Methyl esters are sterically unhindered, making the carbonyl carbon highly accessible to the nucleophilic serine residues of esterases (e.g., carboxylesterases).
-
Methyl: Rapid
for hydrolysis Quick onset, short duration. -
Ethyl: Steric hindrance of the ethyl group reduces
Improved metabolic stability.
Bioactivity Case Studies
Case Study A: Calcium Channel Blocking (CCB) Activity
Target: L-type Voltage-Gated Calcium Channels (Cav1.2)
In the development of dihydropyrimidine calcium channel blockers (mimics of 1,4-dihydropyridines like Nifedipine), the SAR is rigid.
-
Observation: Research indicates a clear potency hierarchy for the C5 ester group: Isopropyl > Ethyl > Methyl .
-
Mechanism: The binding site for these modulators includes a hydrophobic pocket that accommodates the ester alkyl chain. The methyl group is often too small to establish optimal Van der Waals contacts, leading to lower binding energy and higher
values. The ethyl group provides a better "lock-and-key" fit, while the isopropyl group is often optimal. -
Data Point: In comparative assays of 4-aryl-DHPMs, ethyl ester derivatives frequently show
values in the low nanomolar range (e.g., 3-10 nM), whereas methyl analogs often drift into the micromolar range or high nanomolar range.
Case Study B: Antimicrobial Efficacy
Target: Bacterial Cell Wall / Membrane Permeation
-
Observation: Ethyl esters demonstrate superior broad-spectrum antimicrobial activity compared to methyl esters.
-
Causality: The "Ethyl Advantage" here is largely kinetic. The increased lipophilicity of the ethyl chain facilitates the molecule's passage through the lipid-rich bacterial cell membrane (especially in Gram-negative bacteria).
-
Experimental Evidence: In screens of functionalized amino-dihydropyrimidines, replacing the ethyl group with a methyl group resulted in a modest but consistent loss of potency against S. aureus and E. coli.
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the decision logic when selecting between Methyl and Ethyl esters based on the target therapeutic area.
Caption: SAR decision tree highlighting the superior binding and permeability profiles of Ethyl esters in CCB and antimicrobial applications.
Experimental Protocols
To validate these comparisons in your own lab, use the following self-validating protocols.
Protocol 1: Synthesis via Biginelli Reaction (One-Pot)
This protocol allows for the parallel synthesis of Methyl and Ethyl derivatives by simply swapping the
Reagents:
-
A: Benzaldehyde (1.0 equiv)[2]
-
B: Urea (1.5 equiv)
-
C: Methyl Acetoacetate (for Methyl ester) OR Ethyl Acetoacetate (for Ethyl ester) (1.0 equiv)
-
Catalyst:
-Toluenesulfonic acid (10 mol%) or -
Solvent: Ethanol (reflux)[2]
Workflow:
-
Mixing: Dissolve Aldehyde, Urea, and
-keto ester in Ethanol (5 mL/mmol). -
Catalysis: Add catalyst.
-
Reflux: Heat to reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Checkpoint: The Ethyl ester product usually runs slightly higher (higher
) than the Methyl ester due to lipophilicity.
-
-
Isolation: Cool to RT. Pour into crushed ice.
-
Purification: Filter the precipitate. Recrystallize from Ethanol.[3]
Protocol 2: Comparative Antimicrobial Assay (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) difference between Methyl and Ethyl variants.
-
Preparation: Dissolve Methyl and Ethyl analogs in DMSO to a stock concentration of 1000
. -
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 500
down to 0.9 ). -
Inoculation: Add
CFU/mL of S. aureus (ATCC 25923) to each well. -
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity.
-
Validation: Include a positive control (Ciprofloxacin) and a negative control (DMSO only).
-
Synthesis Workflow Diagram
Caption: Standardized Biginelli synthesis workflow for generating pyrimidine-5-carboxylates.
References
-
ACS Omega. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships. Link
-
MDPI (Molecules). (2023). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Link
-
Journal of Medicinal Chemistry. (1990). Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. Link
-
BenchChem. (2025).[4] Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate. Link
-
USDA ARS. (2008). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Link
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
As laboratory professionals engaged in cutting-edge research, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemical reagents we employ. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are foundational pillars of a safe, ethical, and sustainable research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate, grounding procedural steps in the principles of chemical safety and regulatory compliance.
The causality behind these rigorous procedures is clear: improper disposal of specialized chemical compounds can lead to reactive chemical incidents, environmental contamination, and significant legal and financial penalties for both the individual and the institution.[1] This protocol is designed as a self-validating system to ensure safety and compliance at every stage.
Hazard Assessment and Waste Characterization
Based on analogs, this compound should be handled as a hazardous substance with the potential to cause skin and eye irritation, and it may be harmful if ingested or inhaled.[2][3][4][5][6] It is critical to treat it as a hazardous waste from the moment it is deemed unusable.[7]
Table 1: Inferred Properties and Hazards of this compound
| Property | Inferred Characteristic | Rationale & Primary Safety Concern | Supporting Sources |
| Physical State | Solid, powder or crystals. | Risk of airborne dust generation during handling, leading to inhalation exposure. | [2] |
| Health Hazards | Skin Irritant, Serious Eye Irritant. | Direct contact can cause irritation or chemical burns. | [2][3][6][8] |
| Reactivity | Incompatible with strong oxidizing agents. | Co-mingling with incompatible materials can lead to vigorous, potentially explosive reactions. | [2][4][8] |
| Disposal Classification | Hazardous Waste. | Assumed to be toxic and/or an environmental hazard, mandating disposal through a licensed facility. | [1][9] |
Core Principles of Compliant Chemical Disposal
The disposal of laboratory chemicals is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[1] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing waste in a research setting.[10]
The foundational principles are:
-
Prohibition: Chemical waste must never be disposed of in the regular trash or poured down the sewer system.[1][11]
-
Segregation: Incompatible chemicals must be kept separate to prevent dangerous reactions.[7][11][12]
-
Containment: Waste must be stored in appropriate, sealed, and clearly labeled containers.[7]
-
Accountability: The waste generator is responsible for the waste from its point of creation to its final, documented disposal.[13]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the moment a decision is made to dispose of the compound or materials contaminated with it.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risks of exposure identified in the hazard assessment.
-
Eye Protection: Chemical safety goggles are mandatory.[3][5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.[3]
-
Body Protection: A standard laboratory coat must be worn.[3]
Step 2: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in preventing hazardous reactions. All waste streams associated with this compound must be kept separate from incompatible materials, especially strong oxidizing agents.[2][4]
The following workflow diagram illustrates the decision-making process for segregating different types of waste derived from this compound.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. fishersci.com [fishersci.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. epa.gov [epa.gov]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. ufz.de [ufz.de]
Personal protective equipment for handling Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
As a Senior Application Scientist, I understand the critical importance of robust safety protocols in the laboratory. This guide provides a comprehensive framework for the safe handling of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate, ensuring the protection of researchers and the integrity of your work. The following procedures are designed to be both thorough and practical, empowering you to work with confidence.
Understanding the Hazards of this compound
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][6][7]
Given these potential risks, the adoption of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a necessity for safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount to minimizing exposure to this compound. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][9][10] For procedures with a high risk of splashing, a face shield should be worn in addition to safety goggles.[7][10] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves that have been inspected prior to use.[9][10] Disposable nitrile gloves can offer short-term protection.[10] For prolonged or immersive contact, consider gloves made of neoprene or butyl rubber.[11][12][13] A flame-resistant lab coat or impervious clothing is also required.[7][9] |
| Respiratory | Fume Hood or Respirator | All handling of solid and volatile forms of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if exposure limits may be exceeded, a full-face respirator with appropriate cartridges should be used.[7][9] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial for ensuring safety.
Preparation and Engineering Controls:
-
Designated Area: Designate a specific area for handling this compound, away from general laboratory traffic.
-
Fume Hood: Ensure a certified chemical fume hood is operational and available for all procedures involving this chemical.[4]
-
Emergency Equipment: Verify the location and functionality of emergency equipment, including a safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a spill kit readily available that is appropriate for handling solid chemical spills.
Handling Procedure:
-
Donning PPE: Before handling the compound, don all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.
-
Avoid Inhalation and Contact: Handle the compound carefully to avoid creating dust.[1] Avoid direct contact with skin, eyes, and clothing.[1][14]
-
Cleanliness: After handling, thoroughly clean the work area and any equipment used.
Doffing PPE:
-
Glove Removal: Remove gloves first, turning them inside out to prevent contamination of your hands.
-
Gown and Eye Protection: Remove your lab coat and eye protection, being careful not to touch the outside of these items with your bare hands.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[1][2][9]
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection: Collect all waste, including excess reagent, contaminated PPE, and cleaning materials, in a clearly labeled, sealed container.[2][3][14]
-
Waste Disposal: Dispose of the chemical waste through a licensed and approved waste disposal contractor.[3][4][8][14] Do not dispose of this chemical down the drain.[8][9]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[2][4]
By adhering to these guidelines, you can ensure a safe and productive research environment when working with this compound.
References
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 12. safetyware.com [safetyware.com]
- 13. esafetysupplies.com [esafetysupplies.com]
- 14. fishersci.com [fishersci.com]
- 15. epa.gov [epa.gov]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. mblbio.com [mblbio.com]
- 19. ehrs.upenn.edu [ehrs.upenn.edu]
- 20. ehs.sfsu.edu [ehs.sfsu.edu]
- 21. pppmag.com [pppmag.com]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. pubs.rsc.org [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
